Product packaging for Biotin-PEG3-SS-azide(Cat. No.:)

Biotin-PEG3-SS-azide

Cat. No.: B1192316
M. Wt: 692.9 g/mol
InChI Key: FVMIKTRZXCSAEY-MCEYFSPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-SS-azide is a Biotinylating reagent and PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48N8O7S3 B1192316 Biotin-PEG3-SS-azide

Properties

Molecular Formula

C27H48N8O7S3

Molecular Weight

692.9 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C27H48N8O7S3/c28-35-32-9-3-8-29-25(38)7-18-44-45-19-11-31-24(37)6-12-40-14-16-42-17-15-41-13-10-30-23(36)5-2-1-4-22-26-21(20-43-22)33-27(39)34-26/h21-22,26H,1-20H2,(H,29,38)(H,30,36)(H,31,37)(H2,33,34,39)/t21-,22-,26-/m0/s1

InChI Key

FVMIKTRZXCSAEY-MCEYFSPLSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG3-SS-azide

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Cleavable Biotinylation Reagents: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin (K_d_ ≈ 10⁻¹⁴ M) enables a wide array of applications, including affinity purification, immunoassay development, and cellular imaging.[1] However, the quasi-irreversible nature of this interaction can be a significant drawback when the recovery of the target molecule in its native, unmodified state is desired. Cleavable biotinylation reagents elegantly overcome this limitation by incorporating a labile linker between the biotin moiety and the reactive group. This allows for the gentle and efficient release of the biotinylated molecule from its streptavidin-bound state under specific conditions, thereby preserving its biological activity and integrity for downstream applications.

This technical guide provides a comprehensive overview of the core properties of various classes of cleavable biotinylation reagents. It includes detailed quantitative data, step-by-step experimental protocols for key applications, and visual representations of experimental workflows to aid researchers in selecting and utilizing these powerful tools.

Core Properties of Cleavable Biotinylation Reagents

Cleavable biotinylation reagents are generally composed of three key components: a biotin molecule, a cleavable spacer arm, and a reactive group that targets a specific functional group on the molecule of interest. The choice of a particular reagent depends on several factors, including the nature of the target molecule, the desired cleavage conditions, and the requirements of the downstream application. The following tables summarize the quantitative properties of the major classes of cleavable biotinylation reagents.

Table 1: Disulfide (Thiol) Cleavable Biotinylation Reagents

These reagents feature a disulfide bond within the spacer arm, which can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[2]

Reagent NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupSolubilityMembrane PermeabilityCleavage Conditions
NHS-SS-Biotin 504.6524.3NHS Ester (amines)DMSO, DMFPermeable50 mM DTT or BME at RT for 2h or 50°C for 30 min; TCEP at RT for 10 min[3]
Sulfo-NHS-SS-Biotin 606.6924.3Sulfo-NHS Ester (amines)Water (~10 mM)Impermeable50 mM DTT at RT for 2h or 50°C for 30 min[4][5]
NHS-SS-PEG4-Biotin 751.9437.9NHS Ester (amines)DMSO, DMFPermeable50 mM DTT at RT for 2h or 50°C for 30 min
Disulfide Biotin Alkyne VariesVariesAlkyne (azides)VariesVaries50 mM DTT, 10 mM BME, or 1% Sodium Borohydride
Table 2: Photocleavable (PC) Biotinylation Reagents

These reagents incorporate a photolabile linker, typically containing a nitrobenzyl group, which can be cleaved upon exposure to UV light of a specific wavelength.

Reagent NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupSolubilityMembrane PermeabilityCleavage Conditions
PC-Biotin-NHS Ester 840.89VariesNHS Ester (amines)DMSO, DMF, DCM, THF, ChloroformVaries~350-365 nm UV light for 5-25 min
PC Biotin-PEG3-NHS Carbonate Ester 840.9VariesNHS Carbonate Ester (amines)Water, DMSO, DCM, DMFVaries365 nm UV light (1-5 mW/cm²) for 5-25 min (>90% cleavage)
dUTP-PC-Biotin VariesVariesdUTP (for DNA labeling)Aqueous buffersImpermeable~300-350 nm UV light
Table 3: Acid-Cleavable Biotinylation Reagents

These reagents possess linkers that are susceptible to cleavage under acidic conditions.

Reagent NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupSolubilityMembrane PermeabilityCleavage Conditions
DADPS Biotin Azide ~882.25VariesAzide (alkynes)DMSO, DMF, THF, DCM, ChloroformVaries5-10% Formic Acid for 30 min
DADPS Biotin Alkyne 827.12VariesAlkyne (azides)DMSO, DMF, THF, DCM, ChloroformVaries10% Formic Acid for 30 min
Table 4: Base/Hydrazine-Cleavable Biotinylation Reagents

These reagents are designed with linkers that can be cleaved under basic conditions or by treatment with hydrazine.

Reagent NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupSolubilityMembrane PermeabilityCleavage Conditions
Dde Biotin Azide VariesVariesAzide (alkynes)VariesVaries2% aqueous hydrazine
Dde Biotin Azide Plus 834.1VariesAzide (alkynes)VariesVaries2% aqueous hydrazine
RevAmine Biotin VariesVariesNHS Ester (amines)VariesVariespH ≈ 8-9 (e.g., 100 mM ammonium bicarbonate)
Table 5: Diazo-Cleavable Biotinylation Reagents

These reagents contain a diazo linkage that can be cleaved under mild reducing conditions.

Reagent NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupSolubilityMembrane PermeabilityCleavage Conditions
Diazo Biotin Azide 711.83VariesAzide (alkynes)DMSO, DMFVaries25 mM Sodium Dithionite
Diazo Biotin Alkyne 795.54VariesAlkyne (azides)DMSO, DMFVaries25 mM Sodium Dithionite

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing cleavable biotinylation reagents.

Protocol 1: Cell Surface Protein Biotinylation and Affinity Purification using Sulfo-NHS-SS-Biotin

This protocol describes the labeling of cell surface proteins on live cells, followed by their isolation and purification.

Materials:

  • Adherent mammalian cells (e.g., HEK293)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sulfo-NHS-SS-Biotin

  • Quenching Buffer (e.g., 100 mM glycine in PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 50 mM DTT in PBS)

  • SDS-PAGE sample buffer

Procedure:

  • Culture cells to confluency in an appropriate vessel (e.g., 10 cm dish).

  • Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS at a concentration of 0.5 mg/mL.

  • Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate on ice for 30 minutes with gentle rocking to label the cell surface proteins.

  • Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.

  • Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

  • Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the cleared lysate with pre-washed streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Pellet the beads by centrifugation and wash them three to five times with Wash Buffer.

  • To elute the captured proteins, resuspend the beads in Elution Buffer and incubate at 37-50°C for 30-60 minutes.

  • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.

Protocol 2: Proximity-Dependent Biotinylation using TurboID and Cleavable Biotin for Mass Spectrometry

This protocol outlines the workflow for identifying protein-protein interactions and proximal proteins using the TurboID enzyme in conjunction with a cleavable biotin analog.

Materials:

  • Cells expressing a protein of interest fused to TurboID.

  • Cell culture medium.

  • Biotin or a cleavable biotin analog (e.g., a thiol-cleavable biotin).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Streptavidin magnetic beads.

  • Wash Buffers (e.g., a series of buffers with varying salt and detergent concentrations).

  • Elution Buffer (containing the appropriate cleavage agent, e.g., DTT for thiol-cleavable biotin).

  • Reagents for protein digestion (e.g., trypsin).

  • Reagents for mass spectrometry analysis.

Procedure:

  • Culture the cells expressing the TurboID-fusion protein.

  • Add biotin or a cleavable biotin analog to the culture medium and incubate for a short period (e.g., 10-30 minutes) to allow for proximity labeling.

  • Wash the cells with PBS to remove excess biotin.

  • Lyse the cells in Lysis Buffer and clarify the lysate by centrifugation.

  • Incubate the cleared lysate with streptavidin magnetic beads to enrich for biotinylated proteins.

  • Wash the beads extensively with a series of Wash Buffers to remove non-specifically bound proteins.

  • Elute the captured proteins by incubating the beads in Elution Buffer containing the appropriate cleavage agent.

  • Process the eluted proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion of the proteins.

  • Analyze the resulting peptides by LC-MS/MS to identify the biotinylated proteins.

Protocol 3: Photocleavable Biotinylation of Nucleic Acids

This protocol describes the labeling of nucleic acids with a photocleavable biotin reagent for subsequent purification.

Materials:

  • Purified DNA or RNA sample.

  • Photocleavable biotinylation reagent with a reactive group suitable for nucleic acids (e.g., Psoralen-PC-Biotin or a PC-biotin phosphoramidite for oligonucleotide synthesis).

  • Reaction buffer appropriate for the chosen reagent.

  • Streptavidin-coated magnetic beads.

  • Binding/Wash Buffer (e.g., B&W buffer).

  • UV lamp (300-365 nm).

  • Elution buffer (e.g., nuclease-free water).

Procedure:

  • Perform the biotinylation reaction according to the manufacturer's instructions for the specific photocleavable biotin reagent. For psoralen-based reagents, this involves incubation of the nucleic acid with the reagent followed by UV irradiation to form a covalent bond.

  • Purify the biotinylated nucleic acid from the excess reagent using a suitable method (e.g., ethanol precipitation or a spin column).

  • Incubate the biotinylated nucleic acid with streptavidin-coated magnetic beads in Binding/Wash Buffer to allow for capture.

  • Wash the beads several times with Binding/Wash Buffer to remove non-biotinylated molecules.

  • Resuspend the beads in a small volume of nuclease-free water or a low-salt buffer.

  • Irradiate the bead suspension with a UV lamp (300-365 nm) for 5-15 minutes on ice to cleave the biotin tag.

  • Separate the beads using a magnet and collect the supernatant containing the released, unmodified nucleic acid.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows that utilize cleavable biotinylation reagents.

Affinity_Purification_Workflow start Biotinylate Target Molecule (e.g., Cell Surface Proteins) lysis Lyse Cells and Prepare Lysate start->lysis capture Capture Biotinylated Molecules with Streptavidin Beads lysis->capture wash Wash Beads to Remove Non-specific Binders capture->wash cleave Cleave Linker and Elute Target Molecule wash->cleave Add Cleavage Reagent (e.g., DTT, UV light, Acid) analysis Downstream Analysis (e.g., Western Blot, MS) cleave->analysis

General workflow for affinity purification using cleavable biotin.

TurboID_Proximity_Labeling_Workflow express_fusion Express Bait-TurboID Fusion Protein in Cells add_biotin Add Cleavable Biotin (Labeling for 10-30 min) express_fusion->add_biotin lysis Cell Lysis add_biotin->lysis enrichment Enrich Biotinylated Proteins with Streptavidin Beads lysis->enrichment elution Elute Proteins via Linker Cleavage enrichment->elution digestion On-bead or In-solution Protein Digestion (Trypsin) elution->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis protein_id Identify Proximal Proteins ms_analysis->protein_id

References

The Pivotal Role of the Disulfide Bond in Biotin-PEG3-SS-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-SS-azide is a versatile chemical probe that integrates a biotin moiety for affinity purification, a PEG3 spacer to enhance solubility and reduce steric hindrance, a terminal azide for bioorthogonal conjugation, and, critically, a cleavable disulfide bond.[1] This disulfide bond is the linchpin of its functionality, enabling the reversible capture and release of target molecules. This technical guide provides an in-depth exploration of the role of the disulfide bond in this compound, complete with experimental protocols and quantitative data to empower researchers in their scientific endeavors.

The Disulfide Bond: A Gateway to Reversible Bioconjugation

The disulfide (-S-S-) bond within the this compound linker is a key feature that allows for the controlled cleavage of the molecule.[1] This functionality is predicated on the redox potential of the disulfide bond, which can be readily reduced by thiol-containing reagents, such as dithiothreitol (DTT), or within the reducing intracellular environment, which has a high concentration of glutathione (GSH).[2][3]

Mechanism of Cleavage

The reduction of the disulfide bond by a reducing agent like DTT is a two-step thiol-disulfide exchange reaction.[3] Initially, one of the thiol groups of the reducing agent attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the reducing agent attacks the remaining sulfur atom, resulting in the cleavage of the disulfide bond and the release of the two now-separate molecules.

Quantitative Data on Disulfide Bond Cleavage

Reducing AgentConcentrationTemperature (°C)Incubation TimepHEfficacyReference
Dithiothreitol (DTT)1-10 mMRoom Temperature - 3710-30 min7.0-8.0High
Dithiothreitol (DTT)50-100 mM37-5615-60 min7.0-8.0Very High (for complete reduction)
Glutathione (GSH)1-10 mM (intracellular)37Variable~7.4High (in vivo)
Tris(2-carboxyethyl)phosphine (TCEP)1-20 mMRoom Temperature10-60 min4.5-7.5High

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines the conjugation of this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO or DMF for dissolving the azide linker

  • Desalting column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.

    • Add this compound to the reaction mixture at a 4-10 molar excess over the protein.

    • Prepare the copper catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio and let it stand for 2-3 minutes.

    • Add the pre-mixed copper catalyst to the reaction tube.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification:

    • Remove the excess unreacted this compound and copper catalyst using a desalting column.

  • Verification:

    • Confirm the biotinylation of the protein using a Western blot with streptavidin-HRP or through mass spectrometry analysis.

Protocol 2: Affinity Purification and Cleavage of Biotinylated Proteins

This protocol describes the capture of a biotinylated protein using streptavidin beads and the subsequent release of the protein by cleaving the disulfide bond.

Materials:

  • Biotinylated protein sample

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (Binding/Wash Buffer containing 50-100 mM DTT)

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and wash them three times with Binding/Wash Buffer.

  • Binding:

    • Add the biotinylated protein sample to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation.

  • Washing:

    • Place the tube on a magnetic rack to pellet the beads.

    • Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer (containing DTT) to the beads.

    • Incubate for 30-60 minutes at 37°C with gentle shaking to cleave the disulfide bond and release the protein from the beads.

  • Sample Collection:

    • Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein.

  • Analysis:

    • Analyze the eluted protein by SDS-PAGE, Western blot, or mass spectrometry.

Visualizing Workflows and Pathways

Affinity Purification and Release Workflow

Affinity_Purification Protein Alkyne-modified Protein Click Click Chemistry (CuAAC) Protein->Click BiotinAzide This compound BiotinAzide->Click BiotinylatedProtein Biotinylated Protein Click->BiotinylatedProtein Binding Binding BiotinylatedProtein->Binding StreptavidinBeads Streptavidin Beads StreptavidinBeads->Binding BoundComplex Protein-Bead Complex Binding->BoundComplex Wash Wash Steps BoundComplex->Wash DTT DTT Addition Wash->DTT Cleavage Disulfide Bond Cleavage DTT->Cleavage ReleasedProtein Released Protein Cleavage->ReleasedProtein Analysis Downstream Analysis ReleasedProtein->Analysis

Caption: Workflow for affinity purification and release of a target protein.

Targeted Drug Delivery and Intracellular Cleavage

The disulfide bond in this compound can be exploited for targeted drug delivery. An antibody-drug conjugate (ADC) can be synthesized where the drug is attached via the cleavable linker. The ADC targets cancer cells, and upon internalization, the high intracellular concentration of glutathione (GSH) cleaves the disulfide bond, releasing the cytotoxic drug.

Drug_Delivery cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC Antibody-Drug Conjugate (Stable Disulfide Bond) InternalizedADC Internalized ADC ADC->InternalizedADC Receptor-mediated endocytosis Cleavage Disulfide Bond Cleavage InternalizedADC->Cleavage GSH Glutathione (GSH) GSH->Cleavage ReleasedDrug Released Drug Cleavage->ReleasedDrug CellDeath Cell Death ReleasedDrug->CellDeath

Caption: Targeted drug delivery and intracellular release via disulfide cleavage.

Conclusion

The disulfide bond is the central functional element of this compound, providing a robust yet reversible linkage that is essential for its applications in affinity purification, proteomics, and drug delivery. Understanding the chemistry of the disulfide bond and the conditions required for its cleavage is paramount for the successful implementation of this powerful research tool. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments with confidence, ultimately advancing our understanding of complex biological systems.

References

An In-Depth Technical Guide to Biotin-PEG3-SS-azide for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Biotin-PEG3-SS-azide has emerged as a versatile and indispensable tool in the realm of bioconjugation and chemical proteomics. This comprehensive guide delves into the core functionalities, applications, and detailed methodologies associated with this reagent, providing a technical roadmap for its effective implementation in laboratory settings.

Introduction to this compound

This compound is a trifunctional molecule meticulously designed for bioorthogonal labeling and affinity purification. Its structure comprises three key components:

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins, forming the basis for robust affinity capture and purification techniques.[1][2]

  • PEG3 Spacer: A short, hydrophilic tri-ethylene glycol spacer that enhances the molecule's solubility in aqueous buffers, reduces steric hindrance, and improves the accessibility of the terminal functional groups.[1][2]

  • Disulfide (SS) Linker: A chemically cleavable bond that can be selectively broken under mild reducing conditions, enabling the controlled release of labeled biomolecules from streptavidin supports.[1]

  • Azide (N3) Group: A reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

This unique combination of functionalities makes this compound an ideal reagent for a wide array of applications, including the labeling of proteins, peptides, nucleic acids, and other biomolecules for subsequent isolation, identification, and analysis. It is particularly valuable in chemical proteomics for the enrichment of low-abundance proteins and the identification of post-translational modifications.

Physicochemical and Handling Properties

A clear understanding of the reagent's properties is crucial for its successful application and for ensuring experimental reproducibility.

PropertyValueSource
Molecular Formula C27H48N8O7S3
Molecular Weight 692.91 g/mol
Purity ≥95%
Appearance Oil
Solubility Soluble in DMSO and DMF
Storage (Dry) -20°C, protected from light
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month (in anhydrous DMSO or DMF, protected from light)

Handling Recommendations:

  • To avoid degradation, it is recommended to prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use.

  • Avoid repeated freeze-thaw cycles of stock solutions.

  • When preparing solutions, if precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Experimental Workflows and Signaling Pathways

This compound is a cornerstone reagent in several complex experimental workflows. The following diagrams, generated using Graphviz, illustrate the logical steps in these processes.

cluster_0 Biomolecule Labeling & Purification Alkyne-modified Biomolecule Alkyne-modified Biomolecule Click Chemistry (CuAAC or SPAAC) Click Chemistry (CuAAC or SPAAC) Alkyne-modified Biomolecule->Click Chemistry (CuAAC or SPAAC) This compound This compound This compound->Click Chemistry (CuAAC or SPAAC) Biotinylated Biomolecule Biotinylated Biomolecule Click Chemistry (CuAAC or SPAAC)->Biotinylated Biomolecule Affinity Capture Affinity Capture Biotinylated Biomolecule->Affinity Capture Streptavidin Beads Streptavidin Beads Streptavidin Beads->Affinity Capture Immobilized Complex Immobilized Complex Affinity Capture->Immobilized Complex Cleavage Cleavage Immobilized Complex->Cleavage Reducing Agent (DTT, TCEP) Reducing Agent (DTT, TCEP) Reducing Agent (DTT, TCEP)->Cleavage Purified Biomolecule Purified Biomolecule Cleavage->Purified Biomolecule

Workflow for biomolecule labeling, affinity capture, and release.

cluster_1 EdU-Seq for Nascent DNA Analysis Cell Culture Cell Culture EdU Pulse-Labeling EdU Pulse-Labeling Cell Culture->EdU Pulse-Labeling Labeled Cells Labeled Cells EdU Pulse-Labeling->Labeled Cells Lysis & Chromatin Isolation Lysis & Chromatin Isolation Labeled Cells->Lysis & Chromatin Isolation EdU-labeled Chromatin EdU-labeled Chromatin Lysis & Chromatin Isolation->EdU-labeled Chromatin Click Reaction with this compound Click Reaction with this compound EdU-labeled Chromatin->Click Reaction with this compound Biotinylated DNA Biotinylated DNA Click Reaction with this compound->Biotinylated DNA Digestion (MNase, RNase, Proteinase K) Digestion (MNase, RNase, Proteinase K) Biotinylated DNA->Digestion (MNase, RNase, Proteinase K) Biotinylated DNA Fragments Biotinylated DNA Fragments Digestion (MNase, RNase, Proteinase K)->Biotinylated DNA Fragments Streptavidin Bead Capture Streptavidin Bead Capture Biotinylated DNA Fragments->Streptavidin Bead Capture Cleavage with β-mercaptoethanol Cleavage with β-mercaptoethanol Streptavidin Bead Capture->Cleavage with β-mercaptoethanol Eluted Nascent DNA Eluted Nascent DNA Cleavage with β-mercaptoethanol->Eluted Nascent DNA Sequencing Library Preparation Sequencing Library Preparation Eluted Nascent DNA->Sequencing Library Preparation High-Throughput Sequencing High-Throughput Sequencing Sequencing Library Preparation->High-Throughput Sequencing

Experimental workflow for EdU-Seq using this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experimental procedures involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling alkyne-modified biomolecules with this compound. Optimization may be required depending on the specific biomolecule and experimental context.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol, or a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to a final concentration of 25-100 µM.

    • Add the copper-stabilizing ligand (TBTA or THPTA) to a final concentration of 100 µM (for TBTA) or 1.25 mM (for THPTA).

    • Add the reducing agent (TCEP or sodium ascorbate) to a final concentration of 1 mM (for TCEP) or 5 mM (for sodium ascorbate).

    • Initiate the reaction by adding the CuSO4 stock solution to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. The optimal incubation time may vary and should be determined empirically.

  • Reaction Quenching and Purification:

    • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

    • Remove excess reagents and purify the biotinylated biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or protein precipitation.

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO/DMF25 - 100 µM
CuSO450 mM in H2O1 mM
TCEP50 mM in H2O1 mM
Sodium Ascorbate100 mM in H2O5 mM
TBTA1.7 mM in DMSO/t-BuOH100 µM
THPTA50 mM in H2O1.25 mM
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for click chemistry, which is particularly advantageous for in vivo applications where copper toxicity is a concern. This protocol outlines the general procedure for reacting this compound with a biomolecule modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-modified biomolecule

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare the DBCO-modified biomolecule in a compatible buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified biomolecule and this compound in the reaction buffer. A 2-10 fold molar excess of the biotin-azide reagent over the DBCO-modified biomolecule is typically recommended.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times can vary depending on the specific reactants and their concentrations.

  • Purification:

    • Purify the biotinylated biomolecule to remove unreacted this compound using size-exclusion chromatography or dialysis.

ParameterRecommendation
Molar Ratio (Biotin-azide:DBCO-biomolecule)2:1 to 10:1
Incubation Time2 - 12 hours
Incubation TemperatureRoom Temperature or 4°C
Cleavage of the Disulfide Linker

The disulfide bond in this compound can be readily cleaved under mild reducing conditions to release the captured biomolecule.

Materials:

  • Biotinylated biomolecule immobilized on streptavidin beads

  • Reducing Agent: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME)

  • Elution Buffer (e.g., PBS or ammonium bicarbonate buffer)

Procedure:

  • Wash the Beads:

    • After affinity capture, wash the streptavidin beads extensively with appropriate buffers to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in an elution buffer containing the reducing agent.

    • Incubate the bead suspension with gentle agitation. The incubation time and temperature will depend on the chosen reducing agent.

  • Collection of Eluate:

    • Pellet the streptavidin beads by centrifugation.

    • Carefully collect the supernatant containing the released biomolecule.

Reducing AgentRecommended ConcentrationIncubation Conditions
DTT20 - 50 mM30-60 min at 37-56°C
TCEP10 - 20 mM30-60 min at 37°C
β-mercaptoethanol5 - 10% (v/v)30-60 min at room temperature or 37°C

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread adoption in various research and development areas:

  • Chemical Proteomics: Used for activity-based protein profiling (ABPP) to identify enzyme activities in complex biological samples.

  • Target Identification and Validation: Facilitates the identification of small molecule-protein interactions by capturing and identifying protein targets.

  • Post-Translational Modification (PTM) Analysis: Enables the enrichment and identification of specific PTMs, such as glycosylation or phosphorylation.

  • Drug Delivery Systems: Incorporated into antibody-drug conjugates (ADCs) as a cleavable linker to control drug release at the target site.

  • Nucleic Acid Research: Employed in techniques like EdU-Seq to label and isolate newly synthesized DNA for sequencing and analysis of DNA replication dynamics.

Conclusion

This compound is a powerful and versatile reagent that bridges the worlds of affinity purification and bioorthogonal chemistry. Its well-defined structure, featuring a high-affinity biotin tag, a cleavable disulfide linker, and a click-reactive azide group, provides researchers with a robust tool for a multitude of applications. By following the detailed protocols and understanding the principles outlined in this guide, scientists and drug development professionals can effectively leverage the capabilities of this compound to advance their research and development goals.

References

The PEG3 Spacer in Biotinylation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the structure, benefits, and applications of the discrete PEG3 spacer in advanced biotinylation strategies.

In the landscape of bioconjugation, the selection of a chemical linker is a critical determinant of the efficacy, stability, and functionality of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has become a cornerstone technology, valued for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides a detailed exploration of the role of the short, discrete PEG3 spacer in biotinylation, a fundamental technique in research and drug development.

The PEG3 spacer, composed of three ethylene glycol units, provides a unique combination of hydrophilicity, flexibility, and a defined length.[2] These characteristics make it a versatile tool in a wide range of applications, from routine laboratory assays to the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] This guide will delve into the quantitative aspects of the PEG3 spacer, provide detailed experimental protocols for its use, and visualize its role in key experimental workflows.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a biotinylation reagent confers several beneficial properties that can significantly enhance the performance of the resulting biotinylated molecule. These advantages stem from the inherent chemical nature of the polyethylene glycol chain and its defined length.

A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[2] Many molecules of interest, such as certain drugs or fluorescent dyes, are hydrophobic, which can lead to aggregation and reduced solubility in aqueous buffers. The PEG3 spacer mitigates this issue, improving the overall water solubility of the labeled molecule and preventing aggregation.

Furthermore, the PEG3 spacer provides a flexible arm of a defined length, which helps to minimize steric hindrance. This is particularly crucial for the high-affinity interaction between biotin and streptavidin (or avidin), which is the foundation of many biotin-based detection and purification systems. The spacer extends the biotin moiety away from the surface of the labeled molecule, allowing it to more readily access the deep binding pocket of streptavidin. This can lead to more efficient capture and detection.

Finally, the discrete and defined length of the PEG3 spacer provides precise spatial control between the biotin and the conjugated molecule. This is of particular importance in applications such as PROTACs, where the linker must optimally orient a target protein and an E3 ligase to facilitate protein degradation. Similarly, in the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically interfere with the antibody's ability to bind to its target antigen.

PEG3_Advantages cluster_Core Biotinylated Molecule cluster_Advantages Key Advantages cluster_Outcomes Improved Outcomes Biotin_PEG3 Biotin-PEG3 Moiety Hydrophilicity Increased Hydrophilicity Biotin_PEG3->Hydrophilicity Steric_Hindrance Reduced Steric Hindrance Biotin_PEG3->Steric_Hindrance Spatial_Control Precise Spatial Control Biotin_PEG3->Spatial_Control Solubility Enhanced Solubility Hydrophilicity->Solubility Binding Improved Binding Affinity Steric_Hindrance->Binding Functionality Preserved Functionality Spatial_Control->Functionality

Quantitative Data Presentation

The decision to use a PEG3 spacer is often driven by the quantitative improvements it brings to a bioconjugation strategy. The following tables summarize key data related to the physicochemical properties of PEG3-containing biotinylation reagents and the impact of PEG spacer length on binding affinity.

PropertyValueSource(s)
Chemical Composition Three ethylene glycol units
Spacer Arm Length ~22.9 - 32.6 Å
Molecular Weight (Biotin-PEG3-NHS Ester) ~544.6 g/mol
Solubility (Biotin-PEG3-NHS Ester) Soluble in DMSO and water (10 mg/ml)
ConjugateSpacer LengthIC50 (nM)
natGa-NOTA-PEG2 -RM262 PEG Units3.1 ± 0.2
natGa-NOTA-PEG3 -RM263 PEG Units3.9 ± 0.3
natGa-NOTA-PEG4 -RM264 PEG Units5.4 ± 0.4
natGa-NOTA-PEG6 -RM266 PEG Units5.8 ± 0.3
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal spacer length can be application-dependent.

Experimental Protocols

The following are detailed methodologies for the biotinylation of a protein with a PEG3-containing reagent and a subsequent pull-down assay to identify interacting partners.

Protocol 1: Protein Biotinylation using NHS-PEG3-Biotin

This protocol describes the labeling of primary amines (e.g., lysine residues) on a target protein with an N-hydroxysuccinimide (NHS) ester of Biotin-PEG3.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG3-Biotin

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG3-Biotin in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG3-Biotin solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice, protected from light.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Confirmation of Biotinylation: The extent of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Pull-Down Assay with a Biotin-PEG3-Labeled Bait Protein

This protocol provides a general workflow for using a Biotin-PEG3-labeled "bait" protein to capture and identify interacting "prey" proteins from a cell lysate.

Materials:

  • Biotin-PEG3-labeled bait protein (from Protocol 1)

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate containing potential prey proteins in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Wash buffer (e.g., lysis buffer with adjusted salt concentration)

  • Elution buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) if using a low pH elution buffer

Procedure:

  • Bead Preparation: Resuspend the streptavidin-coated beads and wash them three to four times with the lysis buffer to remove any preservatives.

  • Bait Immobilization: Add the Biotin-PEG3-labeled bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the biotin-streptavidin interaction.

  • Washing: Wash the beads with the immobilized bait three to five times with wash buffer to remove any unbound bait protein.

  • Binding of Prey: Add the cell lysate to the beads with the immobilized bait and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing: Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the chosen elution buffer. If using a low pH elution buffer, immediately neutralize the eluate with the neutralization buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein. For identification of unknown interacting partners, the eluate can be subjected to mass spectrometry analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a key experimental workflow and the logical relationships of the PEG3 spacer's advantages.

Pull_Down_Workflow cluster_Preparation Preparation cluster_Assay Pull-Down Assay cluster_Analysis Analysis Biotinylation 1. Biotinylate Bait Protein (with PEG3-Biotin) Immobilization 4. Immobilize Bait on Beads Biotinylation->Immobilization Bead_Prep 2. Prepare Streptavidin Beads Bead_Prep->Immobilization Lysate_Prep 3. Prepare Cell Lysate (Prey Proteins) Binding 5. Incubate with Lysate (Bait-Prey Binding) Lysate_Prep->Binding Immobilization->Binding Washing 6. Wash to Remove Non-specific Binders Binding->Washing Elution 7. Elute Prey Proteins Washing->Elution Analysis 8. Analyze Eluate (SDS-PAGE, Western, Mass Spec) Elution->Analysis

References

The Multifaceted Role of Biotin-PEG3-SS-azide in Antibody-Drug Conjugate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of Biotin-PEG3-SS-azide as a versatile linker component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its structural components, their respective functions, and provide detailed experimental protocols for its use in ADC synthesis and characterization.

Core Concepts: Deconstructing the this compound Linker

The this compound linker is a sophisticated chemical entity designed to bridge a cytotoxic payload to a monoclonal antibody (mAb). Its multi-component structure imparts several advantageous properties to the resulting ADC, influencing its stability, solubility, and mechanism of action.

Structural Components and Their Functions:

  • Biotin: This small vitamin molecule exhibits an exceptionally high affinity for avidin and streptavidin proteins. This property can be leveraged for various applications, including:

    • Purification: Facilitating the purification of the ADC from unreacted components using affinity chromatography.

    • Pre-targeting Strategies: In a multi-step targeting approach, a biotinylated antibody can be administered first, followed by a streptavidin-conjugated payload.

    • Detection and Imaging: Enabling the detection and visualization of the ADC in vitro and in vivo.

  • PEG3 (Polyethylene Glycol, 3 units): The short polyethylene glycol spacer offers several key benefits:

    • Enhanced Solubility: It increases the hydrophilicity of the ADC, which can be crucial when working with hydrophobic payloads, preventing aggregation.[1]

    • Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the antibody and the payload, minimizing potential interference with antigen binding.

    • Improved Pharmacokinetics: PEGylation can help to reduce immunogenicity and prolong the circulation half-life of the ADC.[1]

  • SS (Disulfide Bond): This cleavable linkage is the cornerstone of the linker's controlled-release mechanism.

    • Plasma Stability: The disulfide bond is relatively stable in the bloodstream's oxidizing environment, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[2]

    • Intracellular Cleavage: Upon internalization into the target cancer cell, the ADC is exposed to a highly reducing environment due to the high concentration of intracellular glutathione (GSH).[][4] This triggers the cleavage of the disulfide bond, releasing the active payload precisely at the site of action.

  • Azide (-N3): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific.

    • Covalent Conjugation: The azide group readily reacts with an alkyne-modified antibody or payload via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. This allows for precise and robust attachment of the linker-payload moiety to the antibody.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the components and function of disulfide-containing ADC linkers. It is important to note that specific data for this compound is not always available in the public domain, and therefore, data from similar linkers are provided as a reference.

Table 1: Physicochemical Properties of Biotin-PEG3-azide (a related compound)

PropertyValueSource
Molecular Weight444.6 g/mol
XLogP30.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count17

Table 2: Comparative Stability and Cleavage of Disulfide Linkers

ParameterConditionTypical ValueSource
Plasma Stability Human Plasma (in vitro)Half-life of ~9 days for maytansine disulfide conjugates.
Intracellular Cleavage Cytosolic Glutathione (GSH) Concentration1-10 mM
Extracellular Glutathione (GSH) Concentration~5 µM
Cleavage Rate In presence of reducing agents (e.g., DTT, GSH)Cleavage can be detected within hours.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of an ADC utilizing the this compound linker.

ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker (this compound-payload) to an alkyne-modified monoclonal antibody.

Materials:

  • Alkyne-modified monoclonal antibody (in a suitable buffer, e.g., PBS pH 7.4)

  • This compound-payload conjugate

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Protocol:

  • Preparation of Reagents:

    • Dissolve the this compound-payload conjugate in DMSO to a desired stock concentration.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified antibody with PBS to the desired final concentration.

    • Add the this compound-payload solution. The molar ratio of linker-payload to antibody typically ranges from 4:1 to 10:1.

    • In a separate tube, prepare the copper catalyst complex by mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.

  • Conjugation Reaction:

    • Add the pre-formed Cu(I)/THPTA complex to the antibody/linker-payload mixture. A typical final concentration of the copper complex is around 25 equivalents relative to the azide.

    • Initiate the reaction by adding sodium ascorbate. A typical final concentration is around 40 equivalents relative to the azide.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

ADC Purification by Size-Exclusion Chromatography (SEC)

SEC is used to separate the ADC from unreacted linker-payload molecules and other small molecule reagents.

Materials:

  • Crude ADC reaction mixture

  • SEC column (e.g., TSKgel G3000SWxl)

  • SEC mobile phase (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol)

  • HPLC system with a UV detector

Protocol:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject the crude ADC reaction mixture onto the column.

  • Elution and Fraction Collection: Monitor the elution profile at 280 nm. The ADC, being the largest molecule, will elute first. Collect the fractions corresponding to the main ADC peak.

  • Buffer Exchange: The purified ADC can be buffer-exchanged into a suitable formulation buffer using a desalting column or dialysis.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug-linker moieties, allowing for the determination of the average DAR.

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol)

  • HPLC system with a UV detector

Protocol:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the purified ADC sample.

  • Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a defined period (e.g., 12 minutes) at a constant flow rate (e.g., 0.8 mL/min).

  • Data Analysis:

    • Monitor the chromatogram at 280 nm. Peaks will elute in order of increasing hydrophobicity, corresponding to species with 0, 2, 4, 6, and 8 conjugated drugs (for cysteine-linked ADCs).

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

G cluster_Components This compound Components Biotin Biotin (Targeting/Purification) PEG3 PEG3 (Solubility/PK) Biotin->PEG3 SS Disulfide Bond (Cleavable Linker) PEG3->SS Azide Azide (Click Chemistry) SS->Azide

Caption: Functional components of the this compound linker.

ADC_Synthesis_Workflow start Start: Alkyne-Modified Antibody & this compound-Payload cu_reagents Add Cu(I) Catalyst (CuSO4 + THPTA) & Reducing Agent (Sodium Ascorbate) start->cu_reagents click_reaction CuAAC Click Chemistry Reaction (Room Temp, 30-60 min) cu_reagents->click_reaction purification Purification by Size-Exclusion Chromatography (SEC) click_reaction->purification characterization Characterization: - DAR by HIC-HPLC - Purity by SEC - In Vitro Assays purification->characterization end Final ADC Product characterization->end

Caption: Workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC Circulating (Disulfide Bond Intact) receptor_binding 1. ADC Binds to Target Antigen ADC_circulating->receptor_binding Targeting internalization 2. Internalization (Endocytosis) receptor_binding->internalization endosome 3. Trafficking to Endosome/Lysosome internalization->endosome cleavage 4. Disulfide Cleavage (High Glutathione) endosome->cleavage payload_release 5. Payload Release cleavage->payload_release cell_death 6. Cytotoxicity & Apoptosis payload_release->cell_death

Caption: Mechanism of action for an ADC with a disulfide linker.

Conclusion

The this compound linker offers a powerful and versatile tool for the construction of sophisticated Antibody-Drug Conjugates. Its modular design allows for enhanced solubility, controlled payload release, and multiple avenues for purification and detection. A thorough understanding of its components and the availability of robust experimental protocols are essential for harnessing its full potential in the development of next-generation targeted cancer therapies. This guide provides a foundational framework for researchers and drug developers to effectively utilize this linker in their ADC programs.

References

The Azide Group: A Lynchpin in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group has emerged as a cornerstone in the field of bioconjugation, offering a unique combination of stability, small size, and highly selective reactivity.[1] Its bioorthogonal nature—the ability to participate in chemical reactions within a living system without interfering with native biochemical processes—has revolutionized the way scientists label, track, and manipulate biomolecules.[2][3][4] This technical guide provides a comprehensive overview of the core chemistries involving azides, quantitative comparisons of their performance, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Principles of Azide Reactivity in Bioconjugation

The utility of the azide group stems from its near-complete absence in biological systems, rendering it an ideal chemical handle for specific molecular tagging.[1] Its reactivity is primarily harnessed through three major bioorthogonal reactions: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each of these reactions offers distinct advantages and is suited for different applications, from labeling proteins in complex lysates to tracking dynamic processes in living cells.

Key Bioconjugation Reactions Involving Azides

Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, involves the reaction of an azide with a specifically engineered triarylphosphine. This reaction forms a stable amide bond under mild, aqueous conditions, making it suitable for biological applications.

Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate. In the ligation variant, an electrophilic trap (often a methyl ester) positioned ortho to the phosphorus on one of the aryl rings intercepts the aza-ylide, leading to an intramolecular cyclization and subsequent hydrolysis to form the final amide product and a phosphine oxide byproduct. A "traceless" version of this ligation has also been developed, where the phosphine oxide byproduct is not incorporated into the final product.

Staudinger_Ligation Azide R1-N3 (Azide) AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine R2-P(Ph)2-CO2Me (Engineered Phosphine) Phosphine->AzaYlide CyclicIntermediate Cyclic Intermediate AzaYlide->CyclicIntermediate Intramolecular Cyclization Product R1-NH-C(O)-R2 (Amide Bond) CyclicIntermediate->Product + H2O (Hydrolysis) Byproduct Phosphine Oxide Byproduct CyclicIntermediate->Byproduct

Mechanism of the Staudinger Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regiospecific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

Mechanism: The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the stable triazole product, regenerating the copper(I) catalyst. The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.

CuAAC_Mechanism Azide R1-N3 (Azide) Cycloadduct Metallacycle Intermediate Azide->Cycloadduct Alkyne R2-C≡CH (Terminal Alkyne) Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Cycloadduct Product 1,4-Triazole Product Cycloadduct->Product Protonation Product->Cu_I Regenerates

Catalytic cycle of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which readily reacts with an azide without the need for a catalyst.

Mechanism: The driving force for SPAAC is the high ring strain of the cyclooctyne. This strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. The reaction is a concerted Huisgen 1,3-dipolar cycloaddition, forming a stable triazole linkage. Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed to enhance reaction kinetics and stability.

SPAAC_Mechanism Azide R1-N3 (Azide) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Product Triazole Product TransitionState->Product Spontaneous

General mechanism of the SPAAC reaction.

Quantitative Comparison of Azide Bioconjugation Reactions

The choice of bioconjugation chemistry often depends on factors such as reaction rate, efficiency, and biocompatibility. The following table summarizes key quantitative data for the three major azide-based ligation reactions.

Reaction TypeTypical ReactantsTypical ConcentrationReaction TimeTypical YieldSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Staudinger Ligation Azide, Engineered Phosphine1-10 mM2-24 hoursModerate to High~0.002 - 0.2
CuAAC Azide, Terminal Alkyne, Cu(I) Catalyst10 µM - 1 mM1-4 hoursHigh to Quantitative~1 - 100
SPAAC Azide, Strained Cyclooctyne (e.g., DBCO, BCN)10 µM - 1 mMMinutes to hoursHigh to Quantitative~0.1 - 1.0

Note: Reaction times and yields are highly dependent on the specific reactants, concentrations, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an Azide Moiety

This protocol describes a general method for introducing an azide group onto a protein using an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • Azide-NHS ester (e.g., 2-azidoacetic acid NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Prepare Azide-NHS Ester Stock Solution: Immediately before use, dissolve the azide-NHS ester in DMSO to a concentration of 10-100 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the azide-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the unreacted azide-NHS ester by passing the reaction mixture through a pre-equilibrated SEC column, eluting with a suitable buffer.

  • Characterization: Characterize the azide-functionalized protein. The degree of labeling can be determined using mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general procedure for conjugating an azide-modified biomolecule to an alkyne-containing cargo.

Materials:

  • Azide-modified biomolecule (in a suitable buffer)

  • Alkyne-containing cargo molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing cargo in a suitable buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

  • Add Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or LC-MS.

  • Purification: Purify the resulting bioconjugate using an appropriate chromatography method (e.g., SEC) to remove excess reagents and byproducts.

CuAAC_Workflow Start Start PrepareReactants Prepare Azide-Biomolecule and Alkyne-Cargo Start->PrepareReactants PrepareCatalyst Prepare Cu(II)/Ligand Premix Start->PrepareCatalyst MixReactants Combine Reactants and Catalyst Premix PrepareReactants->MixReactants PrepareCatalyst->MixReactants AddAscorbate Add Sodium Ascorbate to Initiate Reaction MixReactants->AddAscorbate Incubate Incubate at Room Temperature (1-4 hours) AddAscorbate->Incubate Purify Purify Bioconjugate (e.g., SEC) Incubate->Purify End End Purify->End

Experimental workflow for a typical CuAAC reaction.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines a general procedure for conjugating an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., fluorescent dye)

  • Anhydrous DMSO

  • SEC column

Procedure:

  • Prepare Protein Solution: Ensure the azide-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL.

  • Prepare DBCO-Reagent Stock Solution: Dissolve the DBCO-functionalized molecule in DMSO to a stock concentration of 10-20 mM.

  • Ligation Reaction: Add the DBCO-reagent stock solution to the protein solution to achieve a 2- to 4-fold molar excess of the DBCO reagent over the protein.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the bioconjugate using an SEC column to remove excess unreacted DBCO-reagent.

Applications in Drug Development and Research

The versatility of azide chemistry has made it an indispensable tool in drug discovery and development. Key applications include:

  • Antibody-Drug Conjugates (ADCs): Click chemistry is widely used for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.

  • Peptide and Protein Modification: Azides enable the precise attachment of various moieties, such as polyethylene glycol (PEG) to improve pharmacokinetics, or fluorescent probes for imaging and tracking.

  • Drug Discovery: The CuAAC reaction is instrumental in generating large libraries of diverse compounds for high-throughput screening to identify novel drug candidates.

  • In Vivo Imaging: The biocompatibility of SPAAC allows for the labeling and visualization of biomolecules in living cells and organisms, providing insights into dynamic biological processes.

Conclusion

The azide group's unique reactivity profile has firmly established it as a critical component of the bioconjugation toolkit. The development of the Staudinger ligation, CuAAC, and SPAAC has provided researchers with a powerful and versatile set of methods for the precise and efficient modification of biomolecules. By understanding the core principles, quantitative performance, and experimental protocols associated with these reactions, scientists and drug development professionals can continue to push the boundaries of chemical biology, diagnostics, and therapeutics.

References

An In-depth Technical Guide to the Principles and Applications of Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG3-SS-azide, a versatile chemical tool with broad applications in life sciences and drug development. We will delve into its core principles, detailed experimental protocols, and quantitative data to facilitate its effective use in your research.

Core Principles of this compound

This compound is a multi-functional molecule designed for specific, controlled, and reversible labeling of biomolecules. Its utility stems from the unique properties of its four key components: a biotin moiety, a polyethylene glycol (PEG) spacer, a cleavable disulfide bond, and a terminal azide group.[1][2][3]

Biotin: This vitamin exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the highly efficient capture and purification of labeled molecules.[2][3]

PEG3 Spacer: The short, hydrophilic tri-ethylene glycol spacer enhances the solubility of the entire molecule in aqueous buffers, a crucial feature for biological experiments. It also acts as a flexible linker, reducing steric hindrance and improving the accessibility of the terminal functional groups for reaction.

Cleavable Disulfide (SS) Bond: The disulfide bond within the linker is stable under general experimental conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavable feature allows for the gentle and efficient release of the captured biomolecule from the biotin-streptavidin complex, a significant advantage for downstream applications like mass spectrometry.

Azide (N3) Group: The terminal azide is a key functional group for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The azide group can react with alkyne-containing molecules through two primary pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN.

Chemical Structure

cluster_biotin Biotin cluster_peg PEG3 Spacer cluster_ss Disulfide Bond cluster_azide Azide Group Biotin Biotin PEG PEG3 Biotin->PEG SS S-S PEG->SS Azide N3 SS->Azide

Caption: Functional components of this compound.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C27H48N8O7S3
Molecular Weight 692.91 g/mol
Purity ≥95%
Solubility Soluble in DMSO and DMF
Storage Store at -20°C, protected from light
Disulfide Bond Cleavage Efficiency
Reducing AgentConcentrationIncubation TimeTemperatureCleavage EfficiencyReference
Dithiothreitol (DTT)50 mM30 minutesRoom TemperatureHigh
Tris(2-carboxyethyl)phosphine (TCEP)20-50 mM1 hour37°C~99.5%
2-Mercaptoethanol (β-ME)10 mMNot specifiedNot specifiedEffective

Note: The cleavage efficiency can vary depending on the specific biomolecule and the reaction conditions.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a method used for chemical proteomics. It describes the labeling of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein sample

  • This compound (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (1.7 mM in 1:4 v/v DMSO:t-butanol)

  • Copper(II) sulfate (CuSO4) (50 mM stock in water)

  • Lysis buffer (e.g., 20 mM HEPES, pH 7.5, 1% NP-40, 0.2% SDS)

Procedure:

  • To 100 µg of protein in 19 µL of lysis buffer, add the following reagents to create a master mix:

    • 0.2 µL of this compound (final concentration: 100 µM)

    • 0.2 µL of TCEP (final concentration: 1 mM)

    • 0.125 µL of TBTA (final concentration: 10 µM)

  • Gently vortex the sample.

  • Initiate the reaction by adding 0.4 µL of CuSO4 (final concentration: 1 mM).

  • Incubate the reaction for 1.5 hours at room temperature with gentle shaking.

  • Proceed with downstream applications such as protein precipitation or affinity purification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of this compound with a DBCO-labeled biomolecule. The protocol is based on general guidelines for SPAAC reactions.

Materials:

  • DBCO-labeled biomolecule

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the DBCO-labeled biomolecule and this compound in the reaction buffer.

  • Add 1.5 to 3 molar equivalents of this compound to 1 molar equivalent of the DBCO-labeled biomolecule.

  • Incubate the reaction for 2 to 12 hours at room temperature or overnight at 4°C. The reaction time may need optimization depending on the specific reactants.

  • The reaction mixture is now ready for purification or direct use in downstream applications.

Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (Binding/Wash Buffer containing 50 mM DTT or 20 mM TCEP)

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with the Binding/Wash Buffer.

  • Incubate the biotinylated protein sample with the equilibrated beads for 1 hour at room temperature with gentle rotation.

  • Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.

  • To elute the captured proteins, incubate the beads with the Elution Buffer for 30-60 minutes at room temperature.

  • Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

Mandatory Visualizations

General Workflow for Chemical Proteomics

This diagram illustrates a typical workflow for identifying protein targets using a clickable probe and this compound.

A Alkynylated Probe Incubation with Cell Lysate B Click Chemistry with this compound A->B Labeling C Streptavidin Affinity Purification B->C Capture D On-bead Washing C->D Purification E Cleavage of Disulfide Bond with DTT/TCEP D->E Release F Elution of Target Proteins E->F G LC-MS/MS Analysis F->G Identification

Caption: Chemical proteomics workflow using this compound.

Signaling Pathway Example: Targeted Protein Degradation

This compound can be used to study protein-protein interactions within signaling pathways, such as in the context of PROTACs (Proteolysis Targeting Chimeras). A PROTAC can be synthesized with an alkyne handle, allowing for its biotinylation and subsequent pulldown of the ternary complex (Target Protein - PROTAC - E3 Ligase).

cluster_PROTAC PROTAC-mediated Degradation Target Target Protein PROTAC Alkynylated PROTAC Target->PROTAC binds Proteasome Proteasome Target->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 recruits E3->Target Ubiquitinates Ub Ubiquitin Ub->E3

Caption: PROTAC signaling pathway for targeted protein degradation.

Experimental Workflow: Cell Surface Protein Labeling

This diagram outlines the steps for labeling and identifying cell surface proteins.

A Metabolic Labeling of Cells with Alkynylated Sugar B Click Reaction with this compound A->B C Cell Lysis B->C D Streptavidin Affinity Purification C->D E Cleavage and Elution D->E F Identification by Mass Spectrometry E->F

Caption: Workflow for cell surface protein identification.

References

Unveiling the Properties and Applications of Biotin-PEG3-SS-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic application of bifunctional crosslinkers is paramount for advancing molecular biology techniques, diagnostics, and therapeutic design. Among these critical reagents is Biotin-PEG3-SS-azide, a versatile molecule designed for targeted biotinylation and subsequent detection or purification. This in-depth technical guide provides core information on its molecular characteristics, a detailed protocol for its application in protein labeling, and a visual representation of the experimental workflow.

Core Molecular Attributes

This compound is a multi-functional molecule that integrates a biotin moiety for strong affinity to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond for subsequent release of the labeled molecule, and a terminal azide group for covalent conjugation via "click chemistry."[1] The precise molecular weight and formula are essential for accurate experimental calculations.

PropertyValueSource
Molecular Formula C27H48N8O7S3[2][3]
Molecular Weight 692.91 g/mol [2]

Experimental Protocol: Biotinylation of Alkyne-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the biotinylation of a protein containing a terminal alkyne group using this compound through a copper(I)-catalyzed click reaction. This method is widely employed for its high efficiency and specificity.[2]

Materials:

  • Alkyne-modified protein of interest

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving reagents

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution in deionized water.

  • Ligand (THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.

  • Catalyst Premix: Immediately before use, prepare a premix of the copper catalyst by combining the copper(II) sulfate and ligand stock solutions. For a typical reaction, a 5:1 ligand to copper ratio is recommended to protect the protein from oxidative damage.

Protein Labeling Procedure:

  • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the this compound stock solution to the protein solution. The final concentration of the biotin-azide reagent should be in molar excess (typically 2 to 10-fold) to the protein.

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This will reduce Cu(II) to the active Cu(I) state.

  • Initiate the click reaction by adding the copper/ligand premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

  • Once the reaction is complete, the excess reagents and byproducts must be removed. This can be achieved through dialysis against a suitable buffer, or by using size-exclusion chromatography.

  • The biotinylated protein is now ready for downstream applications such as affinity purification with streptavidin-coated beads, or detection via streptavidin-conjugated enzymes or fluorophores.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified protein with this compound.

experimental_workflow cluster_catalyst Catalyst System protein Alkyne-Modified Protein mix1 Initial Mixture protein->mix1 biotin_azide This compound biotin_azide->mix1 reagents Reaction Buffer (PBS, pH 7.4) reagents->mix1 reaction Click Reaction (CuAAC) mix1->reaction copper CuSO4 copper->reaction Cu(I) ligand THPTA Ligand ascorbate Sodium Ascorbate (Reducing Agent) incubation Incubation (1-4h at RT) reaction->incubation purification Purification (Dialysis / SEC) incubation->purification final_product Biotinylated Protein purification->final_product

Caption: Workflow for protein biotinylation using CuAAC.

This guide provides a foundational understanding of this compound and a practical framework for its application. For specific applications, optimization of reaction conditions may be necessary to achieve the desired labeling efficiency and preserve protein function.

References

An In-depth Technical Guide to the Solubility Profile of Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-SS-azide, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. Due to the specialized nature of this reagent, this document combines data from supplier specifications with predictions based on the physicochemical properties of its constituent moieties to offer a thorough profile. We also provide detailed experimental protocols for researchers to determine solubility in their specific systems.

Core Concepts and Molecular Structure

This compound is a linker designed with distinct functional domains:

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust capture and detection.

  • PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic linker that enhances aqueous solubility, reduces steric hindrance, and improves the accessibility of the terminal functional groups.[1][2][3]

  • Disulfide (SS) Bond: A cleavable linker that can be reduced under mild conditions, allowing for the controlled release of the conjugated molecule.[1]

  • Azide (-N₃) Group: A highly versatile chemical handle for bioorthogonal "click chemistry" reactions, particularly Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

The interplay of these components dictates the molecule's overall solubility and utility. The inherent low aqueous solubility of the biotin moiety is counteracted by the hydrophilic PEG spacer.

cluster_mol This compound Structure cluster_sol Influence on Overall Solubility Biotin Biotin - Low aqueous solubility - High streptavidin affinity PEG3 PEG3 Spacer - Enhances water solubility - Reduces steric hindrance Biotin->PEG3 SS Disulfide Linker - Cleavable via reduction PEG3->SS Azide Azide Group - For 'Click Chemistry' SS->Azide Solubility Overall Solubility Profile Factor1 Decreased by Biotin Factor1->Solubility Factor2 Increased by PEG3 Spacer Factor2->Solubility

Diagram 1: Factors influencing the solubility of this compound.

Solubility Profile

Direct quantitative solubility data for this compound in aqueous buffers is not widely published. However, a reliable profile can be constructed from supplier data for organic solvents and by analyzing its components and similar molecules. The PEG3 linker is explicitly included to improve the reagent's behavior in aqueous media compared to non-PEGylated linkers.

Table 1: Quantitative and Qualitative Solubility Data

Solvent Type Reported Solubility Remarks & Citation
Dimethyl Sulfoxide (DMSO) Polar Aprotic 100 mg/mL (144.32 mM) Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO negatively impacts solubility.
Dimethylformamide (DMF) Polar Aprotic Soluble Recommended as a solvent for fresh solutions. Quantitative limit not specified.
Aqueous Buffers (e.g., PBS) Aqueous Moderately Soluble / Sparingly Soluble The PEG3 linker enhances aqueous solubility. For a similar, non-PEGylated molecule (Biotin-azide), solubility is ~0.5 mg/mL in a 1:1 DMSO:PBS solution. It is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice.
Water Aqueous Moderately Soluble The PEG component makes it miscible with water to a degree. However, the low solubility of biotin (0.22 mg/mL) is a limiting factor.
Ethanol / Alcohols Polar Protic Predicted to be Soluble Biotin itself is soluble in alcohol (~0.8 mg/mL), and PEGs are soluble in most polar organic solvents.

| Nonpolar Solvents (e.g., Hexane) | Nonpolar | Insoluble | Both biotin and PEG are insoluble in nonpolar hydrocarbon solvents. |

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

To obtain precise solubility data in a specific buffer system, the shake-flask method is the gold standard. This protocol outlines the necessary steps for accurate determination.

3.1 Materials and Equipment

  • This compound

  • Chosen solvent (e.g., PBS pH 7.4, cell culture media)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Benchtop centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains visible after the equilibration period. For example, start with 2-5 mg of solid in 1 mL of the chosen solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a prolonged period, typically 24 to 72 hours, to ensure the solution reaches equilibrium.

  • Phase Separation:

    • After equilibration, visually confirm that undissolved solid remains.

    • Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using an appropriate analytical method, such as HPLC.

    • Analyze the filtered sample from step 3. Determine its concentration by interpolating from the calibration curve.

  • Data Reporting:

    • Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and pH.

Application Workflow: Bioconjugation and Affinity Purification

The primary application of this reagent is to label an alkyne-modified biomolecule, capture it on a streptavidin support, and then release it via cleavage of the disulfide bond.

Start Start: Alkyne-Modified Biomolecule Click Step 1: Click Chemistry (CuAAC or SPAAC) Start->Click Reagent This compound Reagent->Click Conjugate Biotinylated Biomolecule Click->Conjugate Capture Step 2: Affinity Capture Conjugate->Capture Beads Streptavidin-Coated Beads Beads->Capture Immobilized Immobilized Complex Capture->Immobilized Wash Wash to Remove Unbound Components Immobilized->Wash Cleave Step 3: Reductive Cleavage Wash->Cleave Purified Complex ReducingAgent Reducing Agent (DTT, TCEP) ReducingAgent->Cleave End End: Purified Biomolecule Cleave->End Waste Biotin-PEG-SH (on beads) Cleave->Waste

Diagram 2: Experimental workflow for labeling, capture, and release.

This workflow leverages the unique properties of the linker: the azide for covalent attachment, the biotin for high-affinity capture, and the disulfide bond for traceless release of the target molecule for downstream analysis.

References

An In-depth Technical Guide to Cleavable Biotin Linkers: Core Features and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cleavable biotin linkers are indispensable tools in modern molecular biology, proteomics, and drug development. Their unique ability to be selectively cleaved allows for the gentle and efficient release of biotinylated molecules from avidin or streptavidin matrices, overcoming the limitations imposed by the strong biotin-streptavidin interaction. This guide provides a comprehensive overview of the core features of cleavable biotin linkers, including their various types, cleavage mechanisms, and key applications, supplemented with detailed experimental protocols and quantitative data to aid in experimental design and execution.

Core Concepts of Cleavable Biotin Linkers

A cleavable biotin linker consists of three essential components: a biotin moiety for high-affinity binding to streptavidin, a reactive group for conjugation to the target molecule, and a cleavable spacer arm that connects the biotin and the reactive group. The nature of this cleavable spacer arm defines the linker's type and its specific applications.

The general workflow for using cleavable biotin linkers involves several key steps:

  • Biotinylation: The reactive group of the cleavable biotin linker is covalently attached to a target molecule (e.g., protein, antibody, nucleic acid).

  • Affinity Purification: The biotinylated molecule is captured and enriched using an avidin or streptavidin-based affinity matrix (e.g., beads, columns).

  • Washing: Non-specifically bound molecules are removed through a series of stringent washing steps.

  • Cleavage and Elution: The cleavable linker is selectively broken using a specific chemical, enzymatic, or physical stimulus, releasing the target molecule from the affinity matrix.

This process allows for the isolation of target molecules in a pure and functional state, which is crucial for downstream analyses such as mass spectrometry, functional assays, and structural studies.

Types of Cleavable Biotin Linkers and Their Mechanisms

Cleavable biotin linkers can be broadly categorized based on their cleavage mechanism. The choice of linker depends on the specific experimental requirements, including the nature of the target molecule, the desired cleavage conditions, and compatibility with downstream applications.

Chemically Cleavable Linkers

These linkers are cleaved by specific chemical reagents.

  • Disulfide-Based Linkers: These are the most common type of chemically cleavable linkers. The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). This method is widely used due to its efficiency and mild cleavage conditions.[1][2]

  • Acid-Labile Linkers: These linkers contain acid-sensitive groups, such as a dialkoxydiphenylsilane (DADPS) or hydrazone moiety, which are cleaved under acidic conditions.[3][4][5] DADPS linkers, for instance, can be efficiently cleaved with dilute formic acid.

  • Diol-Based Linkers: These linkers contain a vicinal diol that can be cleaved by sodium periodate. This cleavage is specific and occurs under mild conditions.

  • Dde-Based Linkers: Linkers containing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group can be cleaved with hydrazine. This provides an orthogonal cleavage strategy to many other linkers.

Photocleavable (PC) Linkers

PC linkers incorporate a photolabile group, typically a nitrobenzyl moiety, in their spacer arm. Upon exposure to UV light at a specific wavelength (usually around 365 nm), the linker is cleaved, releasing the captured molecule. This method offers precise temporal and spatial control over the cleavage process.

Enzyme-Cleavable Linkers

These linkers contain a recognition site for a specific enzyme. For example, a linker might incorporate a peptide sequence that is a substrate for a specific protease like TEV protease or thrombin. The addition of the cognate enzyme leads to the specific cleavage of the linker.

Quantitative Data on Cleavable Biotin Linkers

The selection of an appropriate cleavable biotin linker is critical for the success of an experiment. The following table summarizes the quantitative data for some commonly used cleavable biotin linkers to facilitate comparison and selection.

Linker TypeSpecific LinkerSpacer Arm Length (Å)Cleavage ConditionMass Remnant (Da)
Disulfide NHS-SS-Biotin24.350 mM DTT, 30 min at 50°C or 2h at RTThiol group
Sulfo-NHS-SS-Biotin24.350 mM DTT, 30 min at 50°C or 2h at RTThiol group
NHS-SS-PEG4-Biotin37.950 mM DTT, 30 min at 50°C or 2h at RTThiol group
Acid-Labile DADPS-Biotin-Azide-10% Formic Acid, 30 min at RT143
DADPS Biotin Alkyne-10% Formic Acid, 30 min at RT84
Hydrazone Linkers-Mild acid (e.g., pH 5-6)Varies
Photocleavable PC-Biotin-Azide-UV light (e.g., 365 nm)Varies
Diol Diol-DCG-04-Sodium periodate (e.g., 10 mM)Aldehyde group

Note: The mass remnant is the small chemical group left on the target molecule after cleavage. The exact mass can vary depending on the specific structure of the linker.

Detailed Experimental Protocols

Protocol 1: Protein Biotinylation with an NHS-Ester Cleavable Biotin Linker

This protocol describes the biotinylation of a protein with a primary amine-reactive (NHS-ester) cleavable biotin linker.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-ester cleavable biotin reagent (e.g., NHS-SS-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.

  • Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 12- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Biotin: Remove non-reacted biotin reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantify Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a competition ELISA.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Magnetic stand

Procedure:

  • Prepare Beads: Resuspend the streptavidin beads and wash them twice with the Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding: Add the biotinylated protein sample to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Washing: Place the tube on the magnetic stand to capture the beads. Discard the supernatant. Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound proteins.

  • Proceed to Cleavage: After the final wash, the beads with the captured biotinylated protein are ready for the cleavage and elution step.

Protocol 3: On-Bead Cleavage of a Disulfide-Linked Biotinylated Protein

This protocol describes the release of a protein from streptavidin beads by cleaving a disulfide-based linker.

Materials:

  • Streptavidin beads with bound biotinylated protein

  • Cleavage Buffer (e.g., 50 mM DTT in PBS)

  • Magnetic stand

Procedure:

  • Add Cleavage Buffer: Resuspend the beads from Protocol 2 in the Cleavage Buffer.

  • Incubation: Incubate the bead suspension for 30 minutes at 50°C or for 2 hours at room temperature with gentle mixing.

  • Elution: Place the tube on the magnetic stand. The supernatant now contains the eluted, non-biotinylated target protein. Carefully collect the supernatant.

  • Further Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Mechanisms with Graphviz

To better illustrate the concepts and processes described, the following diagrams were generated using the DOT language for Graphviz.

Cleavable_Biotin_Linker_Workflow cluster_workflow General Workflow Biotinylation Biotinylation of Target Molecule Affinity_Purification Affinity Purification (Streptavidin Matrix) Biotinylation->Affinity_Purification 1 Washing Removal of Non-specific Binders Affinity_Purification->Washing 2 Cleavage_Elution Cleavage of Linker & Elution of Target Washing->Cleavage_Elution 3 Downstream_Analysis Downstream Analysis (MS, WB, etc.) Cleavage_Elution->Downstream_Analysis 4 Cleavage_Mechanisms cluster_mechanisms Cleavage Mechanisms cluster_chemical Cleavable_Linkers Cleavable Biotin Linkers Chemically_Cleavable Chemically Cleavable Cleavable_Linkers->Chemically_Cleavable Photocleavable Photocleavable Cleavable_Linkers->Photocleavable Enzyme_Cleavable Enzyme Cleavable Cleavable_Linkers->Enzyme_Cleavable Disulfide Disulfide (Reducing Agents) Chemically_Cleavable->Disulfide Acid_Labile Acid-Labile (Low pH) Chemically_Cleavable->Acid_Labile Diol Diol (Periodate) Chemically_Cleavable->Diol Dde Dde (Hydrazine) Chemically_Cleavable->Dde Protein_Interaction_Study cluster_ppi Protein-Protein Interaction Study Bait_Protein Bait Protein (with fusion tag) Proximity_Labeling Proximity Labeling (e.g., BioID) Bait_Protein->Proximity_Labeling Biotinylation Biotinylation of Proximal Proteins Proximity_Labeling->Biotinylation Cell_Lysis Cell Lysis Biotinylation->Cell_Lysis Affinity_Purification Streptavidin Affinity Purification Cell_Lysis->Affinity_Purification On_Bead_Digestion On-Bead Digestion (Trypsin) Affinity_Purification->On_Bead_Digestion Elution Elution of Peptides On_Bead_Digestion->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Interaction_Partners Identification of Interaction Partners MS_Analysis->Interaction_Partners

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-SS-azide is a versatile chemical probe designed for the efficient and reversible labeling of biomolecules. This reagent is particularly valuable in proteomics, drug discovery, and diagnostics. It features three key components: a biotin moiety for high-affinity binding to streptavidin, a cleavable disulfide (-S-S-) bond that allows for the release of the labeled molecule under mild reducing conditions, and a terminal azide group for covalent attachment to alkyne-modified targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The polyethylene glycol (PEG3) spacer enhances water solubility and minimizes steric hindrance, improving accessibility for both labeling and purification.[1]

These characteristics make this compound an ideal tool for applications such as affinity purification of protein complexes, identification of post-translational modifications, and the development of antibody-drug conjugates (ADCs).[2] The ability to cleave the biotin tag from the target protein facilitates downstream analysis by techniques like mass spectrometry, where the presence of a large biotin group can interfere with fragmentation and identification.

Principle of the Method

The protein of interest must first be modified to contain an alkyne group. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog (e.g., L-azidohomoalanine, AHA), enzymatic modification, or chemical conjugation to reactive residues like lysine or cysteine.

Once the protein is alkyne-modified, the this compound is covalently attached using the CuAAC reaction. This reaction is highly specific and proceeds rapidly under biocompatible conditions, catalyzed by copper(I). The resulting triazole linkage is stable, ensuring a robust connection between the biotin tag and the protein.

The biotinylated protein can then be enriched from a complex mixture using streptavidin-functionalized resins, such as magnetic beads or agarose. The extremely strong interaction between biotin and streptavidin allows for stringent washing steps to remove non-specifically bound proteins.

Finally, the purified protein is released from the streptavidin resin by cleaving the disulfide bond within the linker using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This elution step is gentle and preserves the integrity of the target protein for subsequent analysis.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

ReagentStock ConcentrationFinal Concentration
Alkyne-modified Protein1-10 mg/mL10-50 µM
This compound10 mM in DMSO100-500 µM
Copper(II) Sulfate (CuSO4)50 mM in H2O1 mM
Tris(2-carboxyethyl)phosphine (TCEP)50 mM in H2O1 mM
Tris(benzyltriazolylmethyl)amine (TBTA)1.7 mM in DMSO/t-butanol100 µM

Table 2: Comparison of Reducing Agents for Disulfide Bond Cleavage

Reducing AgentRecommended ConcentrationIncubation TimeIncubation TemperatureNotes
Dithiothreitol (DTT)20-50 mM30-60 minutesRoom Temperature or 37°CPrepare fresh. Can interfere with subsequent maleimide chemistry.
Tris(2-carboxyethyl)phosphine (TCEP)10-20 mM30-60 minutesRoom Temperature or 37°CMore stable and potent than DTT. Does not contain free thiols.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a purified protein containing an alkyne modification with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO4: Prepare a 50 mM stock solution in deionized water.

    • TCEP: Prepare a 50 mM stock solution in deionized water. Neutralize with NaOH to pH 7 if necessary. Prepare this solution fresh.

    • TBTA: Prepare a 1.7 mM stock solution in a 1:4 (v/v) mixture of DMSO and tert-butanol.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in the order listed to achieve the desired final concentrations (refer to Table 1). The final reaction volume can be adjusted as needed.

      • Alkyne-modified protein solution

      • This compound stock solution

      • TBTA stock solution

      • CuSO4 stock solution

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the TCEP stock solution to the reaction mixture to initiate the click reaction. TCEP reduces Cu(II) to the catalytic Cu(I) species.

    • Vortex the tube gently to mix.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and other small molecules by dialysis, desalting column, or protein precipitation.

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Magnetic Beads

This protocol details the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate.

Materials:

  • Biotinylated protein sample (from Protocol 1)

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

  • Elution Buffer (Binding/Wash Buffer containing 20-50 mM DTT or 10-20 mM TCEP)

  • Magnetic separation rack

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads by vortexing.

    • Transfer the desired amount of bead slurry to a new microcentrifuge tube.

    • Place the tube on the magnetic rack to pellet the beads and carefully discard the supernatant.

    • Wash the beads twice with an equal volume of Binding/Wash Buffer. After each wash, pellet the beads on the magnetic rack and discard the supernatant.

  • Binding of Biotinylated Protein:

    • Resuspend the washed beads in the biotinylated protein sample.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.

  • Washing:

    • Pellet the beads on the magnetic rack and discard the supernatant containing unbound proteins.

    • Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant.

  • Elution:

    • Add Elution Buffer (containing DTT or TCEP) to the beads.

    • Resuspend the beads and incubate for 30-60 minutes at room temperature (or 37°C for more efficient cleavage) with gentle mixing.[3]

    • Pellet the beads on the magnetic rack and carefully collect the supernatant containing the eluted, now non-biotinylated, protein.

    • To maximize recovery, a second elution step can be performed.

  • Post-Elution Processing:

    • The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. If mass spectrometry is the next step, it is advisable to alkylate the newly formed free thiols to prevent disulfide bond reformation. This can be done by adding iodoacetamide (IAA) to the eluate.[3]

Mandatory Visualization

experimental_workflow cluster_labeling Protein Labeling cluster_purification Affinity Purification cluster_cleavage Cleavage and Elution alkyne_protein Alkyne-Modified Protein labeled_protein Biotinylated Protein alkyne_protein->labeled_protein CuAAC 'Click' Reaction biotin_azide This compound biotin_azide->labeled_protein cu_catalyst Cu(I) Catalyst (from CuSO4 + TCEP) cu_catalyst->labeled_protein streptavidin_beads Streptavidin Beads bound_complex Streptavidin-Biotin Complex labeled_protein->bound_complex Binding streptavidin_beads->bound_complex unbound Unbound Proteins bound_complex->unbound Washing reducing_agent Reducing Agent (DTT or TCEP) eluted_protein Purified Protein (Thiolated) bound_complex->eluted_protein Cleavage biotin_beads Biotinylated Beads bound_complex->biotin_beads reducing_agent->eluted_protein

Caption: Experimental workflow for protein labeling and purification.

signaling_pathway cluster_cell Cellular Environment cluster_analysis Downstream Analysis drug_target Alkyne-Modified Drug Target Protein interacting_partners Interacting Proteins drug_target->interacting_partners lysis Cell Lysis drug_target->lysis biotin_probe This compound (Cell Permeable) biotin_probe->drug_target 'Click' Labeling cu_catalyst Cu(I) Catalyst cu_catalyst->drug_target streptavidin_purification Streptavidin Purification lysis->streptavidin_purification cleavage Cleavage (DTT/TCEP) streptavidin_purification->cleavage mass_spec Mass Spectrometry (Identification of Interacting Partners) cleavage->mass_spec

Caption: Drug target identification workflow.

References

Application Notes and Protocols for Biotin-PEG3-SS-azide in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-SS-azide is a versatile chemical probe that integrates three key functionalities, making it an invaluable tool for modern proteomics, particularly in the realm of pull-down assays for the identification and characterization of protein-protein interactions and drug-target engagement. This reagent features a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance, a cleavable disulfide bond for mild elution of captured proteins, and a terminal azide group for covalent attachment to alkyne-modified biomolecules via "click chemistry".

The integration of a cleavable disulfide linker addresses a significant challenge in traditional biotin-streptavidin affinity purification, which often requires harsh denaturing conditions to elute the captured proteins, potentially compromising downstream analysis. The disulfide bond in this compound can be readily cleaved under mild reducing conditions, allowing for the gentle release of target proteins and their binding partners in their native state.[1]

The azide functionality enables the specific and efficient labeling of alkyne-containing proteins through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] This bioorthogonal ligation strategy allows for the precise attachment of the biotin tag to a protein of interest, which can be metabolically, enzymatically, or chemically engineered to contain an alkyne group.

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in pull-down assays, from the initial labeling of a target protein to the final elution and analysis of the captured interacting partners.

Principle of the Assay

The pull-down assay using this compound involves a multi-step process that leverages the unique chemical properties of the reagent. The overall workflow can be summarized as follows:

  • Target Protein Modification: The protein of interest (the "bait") is first modified to incorporate an alkyne group. This can be achieved through various methods, including the use of unnatural amino acids, metabolic labeling, or chemical modification of specific amino acid residues.

  • Click Chemistry Labeling: The alkyne-modified bait protein is then covalently labeled with this compound via a click chemistry reaction. This results in a biotinylated bait protein with a cleavable linker.

  • Formation of Bait-Prey Complex: The biotinylated bait protein is incubated with a cell lysate or a purified protein mixture containing the potential interacting partners (the "prey").

  • Affinity Capture: The entire protein complex is then captured on streptavidin-coated beads, which exhibit an exceptionally high affinity for the biotin tag.

  • Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

  • Elution: The captured protein complexes are eluted from the beads by cleaving the disulfide bond in the linker using a mild reducing agent. This releases the bait protein and its interacting partners, leaving the biotin tag bound to the streptavidin beads.

  • Analysis: The eluted proteins are then identified and characterized using downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Data Presentation

The following tables provide a summary of typical quantitative parameters for the key steps in a pull-down assay using this compound. These values are intended as a starting point and may require optimization for specific experimental systems.

Table 1: Click Chemistry Labeling Parameters (CuAAC)

ParameterRecommended RangeNotes
This compound Concentration 50 - 200 µMA 10- to 20-fold molar excess over the alkyne-modified protein is often used.
Copper(II) Sulfate (CuSO₄) Concentration 50 - 100 µM
Copper-chelating Ligand (e.g., TBTA) Concentration 250 - 500 µMA 5-fold excess over CuSO₄ is recommended to maintain copper in its +1 oxidation state.
Reducing Agent (e.g., TCEP) Concentration 1 - 2.5 mMShould be freshly prepared.
Incubation Time 1 - 4 hoursCan be extended overnight for low abundance proteins.
Incubation Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase reaction efficiency.
Reaction Buffer Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.0-8.0Avoid buffers containing primary amines like Tris if not using a copper-chelating ligand.

Table 2: Pull-Down and Elution Parameters

ParameterRecommended RangeNotes
Streptavidin Bead Slurry Volume 20 - 50 µL per pull-downBinding capacity varies by manufacturer.
Binding Incubation Time 1 - 4 hours or overnightGentle rotation is recommended.
Binding Incubation Temperature 4°CTo maintain protein stability and integrity of interactions.
Wash Buffer Composition Lysis buffer with or without detergents (e.g., 0.1-0.5% Tween-20 or NP-40)The stringency of the wash buffer should be optimized to minimize non-specific binding while preserving true interactions.
Number of Washes 3 - 5 times
Elution Buffer (Reducing Agent) 10 - 50 mM Dithiothreitol (DTT) or 1-2% β-mercaptoethanol (BME) in a suitable buffer (e.g., PBS)TCEP can also be used as a reducing agent.
Elution Incubation Time 30 - 60 minutes
Elution Incubation Temperature Room Temperature to 37°C

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Protein with this compound via CuAAC

This protocol describes the copper-catalyzed click chemistry reaction to label an alkyne-containing protein with this compound.

Materials:

  • Alkyne-modified protein of interest

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TBTA in DMSO.

    • Prepare a fresh 50 mM stock solution of TCEP in water immediately before use.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 10-50 µM final concentration) with the reaction buffer.

    • Add this compound to a final concentration of 100-200 µM.

    • Add TCEP to a final concentration of 1 mM.

    • In a separate tube, pre-mix CuSO₄ and TBTA in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM TBTA).

    • Add the CuSO₄/TBTA mixture to the reaction to a final copper concentration of 50-100 µM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • Excess this compound and click chemistry reagents can be removed using a desalting column or through protein precipitation (e.g., with acetone). This step is crucial to prevent interference in the subsequent pull-down assay.

Protocol 2: Pull-Down of Biotinylated Protein and Interacting Partners

This protocol outlines the procedure for capturing the biotinylated bait protein and its interacting partners using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein from Protocol 1

  • Cell lysate or protein mixture containing putative prey proteins

  • Streptavidin-coated magnetic beads

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., PBS containing 20-50 mM DTT)

  • Magnetic rack

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin bead slurry and transfer the desired amount to a clean microcentrifuge tube.

    • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads three times with Lysis Buffer.

  • Bind Biotinylated Bait Protein to Beads:

    • Add the biotinylated protein sample to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the biotin-streptavidin interaction.

  • Capture Prey Proteins:

    • After binding, place the tube on the magnetic rack, remove the supernatant, and wash the beads once with Lysis Buffer to remove any unbound bait protein.

    • Add the cell lysate or protein mixture to the beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Wash Away Non-specific Binders:

    • Place the tube on the magnetic rack and discard the supernatant (lysate).

    • Wash the beads 3-5 times with Wash Buffer. For each wash, resuspend the beads in the buffer, incubate for a few minutes, and then capture the beads on the magnetic rack before removing the supernatant.

  • Elute Captured Proteins:

    • After the final wash, remove all residual wash buffer.

    • Add the Elution Buffer (containing DTT or another reducing agent) to the beads.

    • Incubate for 30-60 minutes at room temperature or 37°C with occasional gentle vortexing to cleave the disulfide bond.

    • Place the tube on the magnetic rack and carefully collect the supernatant, which contains the eluted bait and prey proteins.

  • Analyze Eluted Proteins:

    • The eluted protein sample is now ready for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE, the eluate can be directly mixed with sample loading buffer.

Mandatory Visualizations

G cluster_labeling Protein Labeling cluster_pulldown Pull-Down Assay Alkyne_Protein Alkyne-modified Bait Protein Click_Reaction Click Chemistry (CuAAC) Alkyne_Protein->Click_Reaction Biotin_Azide This compound Biotin_Azide->Click_Reaction Biotinylated_Bait Biotinylated Bait Protein Click_Reaction->Biotinylated_Bait Covalent Bond Bait_Prey_Complex Bait-Prey Complex Biotinylated_Bait->Bait_Prey_Complex Prey_Proteins Prey Proteins (in lysate) Prey_Proteins->Bait_Prey_Complex Streptavidin_Beads Streptavidin Beads Bait_Prey_Complex->Streptavidin_Beads Biotin-Streptavidin Interaction Captured_Complex Captured Complex on Beads Streptavidin_Beads->Captured_Complex Wash Washing Steps Captured_Complex->Wash Elution Elution with Reducing Agent Wash->Elution Eluted_Proteins Eluted Bait and Prey Proteins Elution->Eluted_Proteins Analysis Downstream Analysis (MS, WB) Eluted_Proteins->Analysis

Figure 1. Workflow of a pull-down assay using this compound.

G cluster_reagent This compound Structure cluster_mechanism Mechanism of Action Biotin Biotin PEG3 PEG3 Spacer Biotin->PEG3 SS Disulfide Bond (Cleavable) PEG3->SS Azide Azide (N3) SS->Azide Azide_Func Azide Group Click_Chem Click Chemistry Azide_Func->Click_Chem Alkyne_Target Alkyne-modified Target Alkyne_Target->Click_Chem Covalent_Link Covalent Linkage Click_Chem->Covalent_Link Biotin_Func Biotin Affinity_Binding High-Affinity Binding Biotin_Func->Affinity_Binding Streptavidin Streptavidin Streptavidin->Affinity_Binding Capture Capture on Beads Affinity_Binding->Capture SS_Func Disulfide Bond Cleavage Cleavage SS_Func->Cleavage Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleavage Release Release of Target Cleavage->Release

Figure 2. Structure and mechanism of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no signal of bait protein after pull-down Inefficient click chemistry labeling.Optimize click chemistry conditions (reagent concentrations, incubation time/temperature). Confirm alkyne modification of the bait protein.
Protein degradation.Add protease inhibitors to all buffers. Keep samples on ice or at 4°C.
High background of non-specific proteins Insufficient washing.Increase the number of wash steps and/or the detergent concentration in the wash buffer.
Hydrophobic or ionic interactions with beads.Add non-ionic detergents (e.g., Tween-20) or increase the salt concentration in the wash buffer.
Inefficient elution of captured proteins Incomplete reduction of the disulfide bond.Increase the concentration of the reducing agent or the elution incubation time/temperature.
Re-oxidation of thiols.Ensure fresh reducing agent is used.
Co-elution of streptavidin Harsh elution conditions.The use of the cleavable linker should minimize this, but ensure elution is performed under non-denaturing conditions.

Conclusion

This compound is a powerful and versatile reagent for the study of protein interactions and target identification. Its unique combination of a bioorthogonal azide handle, a cleavable disulfide linker, and a high-affinity biotin tag enables the specific labeling, efficient capture, and mild elution of protein complexes. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this reagent in their pull-down assays, leading to more reliable and insightful discoveries in their respective fields. As with any experimental system, optimization of the provided parameters will be key to achieving the best possible results.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Biotin-PEG3-SS-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique enables the efficient and specific labeling of alkyne-modified biomolecules for a wide range of applications in research and drug development, including proteomics, genomics, and the synthesis of antibody-drug conjugates (ADCs).

Introduction

Copper-catalyzed click chemistry is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2][3] this compound is a versatile reagent designed for this purpose, incorporating several key features: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide (SS) bond to allow for the release of the labeled molecule after capture, and a terminal azide group for the click reaction.[4][5]

The cleavable nature of the disulfide bond is particularly advantageous in applications such as affinity purification and mass spectrometry-based proteomics, as it allows for the mild elution of captured biomolecules.

Key Applications

  • Affinity Capture and Purification: Biotin-labeled molecules can be efficiently captured using streptavidin- or avidin-coated resins for enrichment and purification from complex mixtures.

  • Protein-Protein Interaction Studies: The biotin tag serves as a handle for pull-down assays to identify and study interacting protein partners.

  • Cellular Imaging: When used in conjunction with fluorescently labeled streptavidin, biotinylated proteins can be visualized to study their localization and trafficking within cells.

  • Drug Development: This reagent is utilized in the synthesis of antibody-drug conjugates (ADCs), where the cleavable linker allows for the controlled release of a cytotoxic payload.

  • Genomics: In techniques like EdU-Seq, this compound is used to label and capture newly synthesized DNA for sequencing and analysis of DNA replication.

Experimental Data

The following tables summarize typical reactant concentrations and storage conditions for successful copper-catalyzed click chemistry reactions with this compound.

Table 1: Recommended Reagent Concentrations for CuAAC Reaction

ReagentStock Solution ConcentrationFinal Concentration
Alkyne-modified Biomolecule-10 - 100 µM
This compound10 mM in DMSO or water100 - 500 µM
Copper(II) Sulfate (CuSO₄)20 mM in deionized water50 - 250 µM
Copper(I)-stabilizing Ligand (e.g., THPTA)100 mM in deionized water250 - 1250 µM
Reducing Agent (e.g., Sodium Ascorbate)100 mM in deionized water (prepare fresh)1 - 5 mM

Table 2: Storage and Stability of Reagents

ReagentStorage TemperatureStabilityNotes
This compound (solid)-20°C24 monthsProtect from light, store under nitrogen.
This compound (in solvent)-80°C6 monthsProtect from light, store under nitrogen.
This compound (in solvent)-20°C1 monthProtect from light, store under nitrogen.
Copper(II) Sulfate (CuSO₄) solutionRoom TemperatureYears
Copper(I)-stabilizing Ligand (e.g., THPTA) solution-20°CApproximately 4 monthsCan be used several times.
Sodium Ascorbate solution-20°C (aliquots)Prepare fresh for best results.Single-use aliquots are recommended.

Experimental Protocols

Protocol 1: General Protocol for Biotinylation of an Alkyne-Modified Protein

This protocol describes a general method for the biotinylation of a purified protein containing an alkyne-functional group using this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable Cu(I)-stabilizing ligand

  • Sodium Ascorbate

  • Dimethyl sulfoxide (DMSO) or deionized water for dissolving reagents

  • Degassed, deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • CuSO₄: 20 mM in deionized water.

    • THPTA: 100 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the purified alkyne-containing protein to a final concentration of 10-100 µM in your chosen reaction buffer.

    • Add the this compound stock solution to a final concentration of 100-500 µM.

    • Add the THPTA stock solution to a final concentration of 250-1250 µM.

    • Add the CuSO₄ stock solution to a final concentration of 50-250 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the reaction components.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.

  • Reaction Quenching and Purification (Optional):

    • The reaction can be stopped by adding EDTA to chelate the copper catalyst.

    • Remove excess unconjugated this compound and other reaction components by methods such as dialysis, size-exclusion chromatography, or affinity purification if the protein is tagged.

Protocol 2: Labeling and Capture of Nascent DNA using EdU and this compound (EdU-Seq Workflow)

This protocol outlines the key steps for labeling newly synthesized DNA with EdU and subsequently capturing it using this compound for downstream sequencing.

Materials:

  • Cells of interest

  • 5-ethynyl-2´-deoxyuridine (EdU)

  • Cell lysis buffer

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • Streptavidin-coated magnetic beads

  • Reducing agent (e.g., β-mercaptoethanol or DTT) for elution

  • Buffers for washing and elution

Procedure:

  • Metabolic Labeling:

    • Pulse-label cells with 25 µM EdU for 30 minutes to incorporate it into newly synthesized DNA.

  • Cell Lysis and Chromatin Isolation:

    • Lyse the cells and isolate the chromatin according to standard protocols.

  • Click Reaction:

    • Perform the copper-catalyzed click reaction by adding this compound and the catalytic reagents to the chromatin sample to attach the biotin label to the EdU-containing DNA.

  • DNA Fragmentation:

    • Digest the DNA with appropriate enzymes (e.g., MNase) and treat with RNase and Proteinase K.

  • Affinity Capture:

    • Incubate the biotinylated DNA fragments with streptavidin-coated beads to capture the nascent DNA.

  • Washing:

    • Thoroughly wash the beads to remove non-biotinylated DNA and other cellular components.

  • Elution:

    • Release the captured DNA from the beads by incubating with a mild reducing agent (e.g., β-mercaptoethanol) to cleave the disulfide bond in the this compound linker.

  • Downstream Processing:

    • Purify the eluted DNA and proceed with library preparation for sequencing.

Visualizations

General Workflow for Copper-Catalyzed Click Chemistry cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Processing A Alkyne-modified Biomolecule D Combine Reactants A->D B This compound B->D C Click Chemistry Reagents (CuSO4, Ligand, Reductant) C->D E Incubate D->E F Purification/ Analysis E->F

Caption: General workflow for CuAAC.

EdU-Seq Workflow with this compound A 1. EdU Pulse-Labeling of Cells B 2. Cell Lysis & Chromatin Isolation A->B C 3. Click Reaction with This compound B->C D 4. DNA Fragmentation C->D E 5. Capture with Streptavidin Beads D->E F 6. Wash E->F G 7. Elution via Disulfide Cleavage F->G H 8. Sequencing Library Preparation G->H

Caption: EdU-Seq experimental workflow.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Biomolecule-Alkyne Copper Cu(I) Azide This compound Triazole Biotinylated Biomolecule (Stable Triazole Linkage) Copper->Triazole +

Caption: The CuAAC reaction mechanism.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal "click" chemistry reaction that has revolutionized the fields of chemical biology, drug development, and materials science.[1][2] This reaction enables the covalent ligation of molecules in complex biological environments without the need for toxic catalysts.[3] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage.[1][4] The reaction's primary driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed efficiently at physiological temperatures and pH.

A key advantage of SPAAC is its bioorthogonality; the azide and cyclooctyne functional groups are chemically inert to most biological molecules, ensuring that the reaction is highly selective and does not interfere with native cellular processes. This property makes SPAAC an invaluable tool for a wide range of applications, including live-cell imaging, targeted drug delivery, and the modification of macromolecules like proteins and nucleic acids.

Data Presentation: Quantitative Reaction Kinetics

The efficiency of a SPAAC reaction is largely determined by the structure of the cyclooctyne. The second-order rate constant (k₂) is a critical parameter for designing experiments, as it reflects the reaction speed. The choice of cyclooctyne should be tailored to the specific application, balancing reactivity with stability.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DIBO (Dibenzocyclooctynol)~0.1 - 0.3High reactivity, good stability.
DBCO (Dibenzocyclooctyne)~0.3 - 1.0High reactivity, widely used.
BCN (Bicyclo[6.1.0]nonyne)~0.01 - 0.1Good balance of reactivity and stability, often used for protein labeling.
DIFO (Difluorinated cyclooctyne)~0.08Increased reactivity due to fluorine substitution.
BARAC (Biarylazacyclooctynone)> 1.0Extremely high reactivity, suitable for in vivo imaging.
m[9+1]CPP9.6 x 10⁻³Reactivity influenced by macrocycle connectivity.
[9+1]CPP2.2 x 10⁻³Reactivity is greater than larger cycloparaphenylenes.
[11+1]CPP4.5 x 10⁻⁴Lower reactivity compared to smaller cycloparaphenylenes.

Note: Reaction rates can be influenced by factors such as the specific azide used, solvent, pH, and temperature.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the fundamental mechanism of SPAAC and a general workflow for its application in metabolic labeling and imaging.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Linkage Cyclooctyne->Triazole + Azide Azide Azide->Triazole

A diagram illustrating the basic SPAAC reaction.

SPAAC_Workflow Experimental Workflow for Metabolic Labeling and Imaging cluster_labeling Metabolic Labeling cluster_reaction SPAAC Reaction cluster_analysis Analysis A Incubate cells with azide-modified metabolic precursor (e.g., Ac₄ManNAz) B Metabolic incorporation of azide into biomolecules (e.g., glycans) A->B C Wash cells to remove unincorporated precursor B->C D Incubate cells with cyclooctyne-fluorophore conjugate C->D E Wash cells to remove unreacted cyclooctyne-fluorophore D->E F Visualize labeled biomolecules via fluorescence microscopy or flow cytometry E->F

A typical workflow for SPAAC-based cell labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate cells in a suitable imaging dish or plate and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide sugar.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-20 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Staining:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.

    • Replace the PBS with imaging medium.

  • Imaging:

    • Visualize the fluorescently labeled glycans using a fluorescence microscope with appropriate filter sets.

Protocol 2: Labeling and Affinity Purification of Newly Synthesized Proteins

This protocol outlines the use of SPAAC to label newly synthesized proteins with biotin for subsequent affinity purification and analysis.

Materials:

  • Cells expressing the protein of interest

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Complete medium (containing methionine)

  • Cell lysis buffer

  • Cyclooctyne-biotin conjugate (e.g., DIBO-biotin)

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest

Procedure:

  • Pulse Labeling:

    • Wash the cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.

    • Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours to label newly synthesized proteins.

  • Cell Lysis and SPAAC Reaction:

    • Lyse the cells.

    • Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.

  • Affinity Purification and Analysis:

    • Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using a specific antibody against the protein of interest.

Applications in Drug Development

SPAAC has emerged as a critical tool in various stages of drug development due to its efficiency and biocompatibility.

Targeted Drug Delivery

SPAAC can be utilized to conjugate targeting ligands, such as antibodies or peptides, to drug-loaded nanoparticles or other delivery vehicles. This enhances the accumulation of the therapeutic agent at the desired site of action, thereby increasing efficacy and reducing off-target effects. For instance, tumor cells can be metabolically labeled with azides, allowing for subsequent targeting by a drug carrier modified with a cyclooctyne.

Targeted_Drug_Delivery Logic of SPAAC-Mediated Targeted Drug Delivery cluster_targeting Targeting Moiety cluster_drug Drug Carrier cluster_conjugate Targeted Drug Conjugate A Antibody or Peptide (with Azide) C Targeted Drug Delivery System A->C SPAAC Ligation B Nanoparticle/Drug (with Cyclooctyne) B->C

SPAAC enables the creation of targeted drug therapies.
Radiopharmaceutical Development

SPAAC is also valuable in the synthesis of radiopharmaceuticals for imaging and therapy. It allows for the efficient labeling of biomolecules with radioisotopes without the need for copper catalysts, which can sometimes interfere with the radiolabeling process. This has facilitated the development of novel PET imaging agents and other radiolabeled probes.

Conclusion

The Strain-Promoted Alkyne-Azide Cycloaddition is a versatile and robust chemical tool with broad applications in research and drug development. Its bioorthogonality, efficiency under physiological conditions, and catalyst-free nature make it an ideal choice for the precise modification of biological systems. The protocols and data presented here provide a foundation for the successful implementation of SPAAC in a variety of experimental contexts.

References

Application Notes: Biotin-PEG3-SS-azide in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biotin-PEG3-SS-azide is a versatile chemoproteomic reagent designed for the enrichment and identification of specific protein subsets from complex biological samples.[1][2] Its trifunctional architecture, comprising a biotin handle for affinity capture, a polyethylene glycol (PEG) spacer for enhanced solubility, a cleavable disulfide (SS) linker, and a terminal azide group for bioorthogonal ligation, makes it an invaluable tool for modern proteomic workflows.[2][3]

The core utility of this reagent lies in its application within "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] Researchers can metabolically or chemically label proteins of interest with an alkyne-containing probe. The azide group on the this compound reagent then allows for its covalent attachment to these tagged proteins. The strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) is then exploited for highly efficient enrichment of the labeled proteins. A key advantage of this reagent is the integrated disulfide bond, which permits the release of captured proteins from streptavidin resin under mild reducing conditions, thereby overcoming the often harsh elution methods required for the standard biotin-streptavidin interaction and improving recovery for downstream mass spectrometry analysis.

Key Features and Advantages:

  • Bioorthogonal Reactivity: The azide handle enables specific covalent labeling of alkyne-modified proteins via click chemistry, ensuring minimal off-target interactions.

  • Efficient Enrichment: The biotin moiety allows for high-affinity capture of labeled proteins using streptavidin-functionalized supports.

  • Cleavable Linker: The disulfide bond can be readily cleaved by mild reducing agents (e.g., DTT, TCEP, β-mercaptoethanol), allowing for the gentle release of captured proteins, which is crucial for preserving protein integrity and for subsequent analysis.

  • Enhanced Solubility: The hydrophilic PEG3 spacer improves the reagent's solubility in aqueous buffers and reduces steric hindrance, facilitating efficient binding between biotin and streptavidin.

Primary Applications in Chemical Proteomics

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful strategy for studying enzyme function directly in native biological systems. In a typical ABPP workflow, an "activity-based probe" (ABP) containing a reactive group (or "warhead") and an alkyne handle is used to covalently label the active site of a specific enzyme class. After labeling, this compound is "clicked" onto the alkyne handle. This allows for the selective enrichment of the probe-labeled enzymes, which are then identified by mass spectrometry. This approach is instrumental in drug discovery for target identification and validation.

Profiling of Post-Translationally Modified (PTM) Proteins

This compound is used to enrich proteins with specific PTMs, such as glycosylation or phosphorylation. This is achieved by first metabolically labeling cells with an alkyne-modified precursor corresponding to the PTM of interest. Following incorporation, the alkyne-tagged proteins are selectively captured using the this compound reagent and identified, providing insights into cellular signaling and disease states.

Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is used to identify newly synthesized proteins. Cells are cultured with a non-canonical amino acid containing an alkyne group (e.g., homopropargylglycine), which is incorporated into proteins during translation. Cell lysates are then treated with this compound to tag these nascent proteins for enrichment and subsequent proteomic analysis. This method allows for the study of protein synthesis dynamics in response to various stimuli.

Visualizations

structure cluster_reagent This compound Structure Biotin Biotin PEG PEG3 Spacer Biotin->PEG Affinity Capture SS Disulfide Linker (Cleavable) PEG->SS Solubility & Spacing Azide Azide (N3) 'Click' Handle SS->Azide Reductive Cleavage

Caption: Functional components of the this compound reagent.

workflow labeling 1. Metabolic Labeling (e.g., with Alkyne-tagged Amino Acid) lysis 2. Cell Lysis & Protein Extraction labeling->lysis click 3. 'Click' Reaction (CuAAC with this compound) lysis->click enrichment 4. Affinity Enrichment (Streptavidin Beads) click->enrichment wash 5. Wash Beads enrichment->wash elution 6. Reductive Elution (Cleavage of SS Bond) wash->elution analysis 7. LC-MS/MS Analysis elution->analysis

Caption: General chemical proteomics workflow using this compound.

Caption: Mechanism of affinity capture and reductive release.

Quantitative Data

The effectiveness of a chemical proteomics workflow using this compound is typically evaluated by the number and quality of protein identifications. The cleavable nature of the reagent is expected to yield a higher number of identified peptides and proteins compared to non-cleavable biotin reagents, especially for low-abundance targets.

Table 1: Representative Comparison of Enrichment Strategies

ParameterThis compound (Cleavable)Standard Biotin-Azide (Non-Cleavable)No Enrichment Control
Total Proteins Identified 1,500 - 2,500800 - 1,20050 - 100
Unique Peptides Identified 8,000 - 12,0003,000 - 5,000200 - 400
Enrichment Efficiency (%) ¹> 90%> 90%N/A
Recovery Yield (%) ²70 - 85%20 - 40%N/A
Non-specific Binders (%) ³< 10%< 10%N/A

Data is representative and will vary based on cell type, labeling efficiency, and mass spectrometer sensitivity. ¹ Efficiency of binding the biotinylated proteins to streptavidin beads. ² Percentage of captured protein successfully eluted for MS analysis. ³ Percentage of identified proteins that are known non-specific binders to streptavidin resin (e.g., carboxylases).

Experimental Protocols

Protocol 1: Enrichment of Alkyne-Labeled Proteins for Mass Spectrometry

This protocol provides a general workflow for the enrichment of proteins metabolically labeled with an alkyne-containing amino acid analog.

A. Materials and Reagents

  • Cells of interest cultured in appropriate media

  • Alkyne-containing amino acid (e.g., L-Homopropargylglycine, HPG)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Click Chemistry Reagents:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) Sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., 1% SDS in PBS)

  • Elution Buffer: 50 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

  • Alkylation Reagent: Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

B. Procedure

1. Metabolic Labeling of Proteins

  • Culture cells to ~70-80% confluency.

  • Replace the normal growth medium with methionine-free medium supplemented with the alkyne-containing amino acid analog (e.g., 50 µM HPG).

  • Incubate cells for the desired period (e.g., 4-18 hours) to allow for incorporation into newly synthesized proteins.

  • Harvest cells, wash twice with cold PBS, and store the cell pellet at -80°C.

2. Cell Lysis and Protein Quantification

  • Resuspend the cell pellet in cold Lysis Buffer.

  • Lyse cells by sonication on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).

3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

  • In a microcentrifuge tube, dilute 1 mg of protein lysate to a final concentration of 1 mg/mL with Lysis Buffer.

  • Prepare the click-chemistry reaction master mix. For a 1 mL final reaction volume, add the following reagents in order:

    • 100 µL of this compound (from a 10 mM stock in DMSO, final concentration 1 mM).

    • 100 µL of TCEP (from a 50 mM stock in water, final concentration 5 mM).

    • 100 µL of TBTA (from a 10 mM stock in DMSO, final concentration 1 mM).

    • 100 µL of CuSO₄ (from a 50 mM stock in water, final concentration 5 mM).

  • Vortex the tube immediately and incubate at room temperature for 1-2 hours with gentle rotation.

4. Enrichment of Biotinylated Proteins

  • Pre-wash streptavidin-agarose beads three times with Lysis Buffer.

  • Add the pre-washed bead slurry to the click reaction mixture.

  • Incubate for 1.5 hours at room temperature with gentle rotation to allow for the capture of biotinylated proteins.

  • Pellet the beads by centrifugation (1,500 x g for 2 minutes) and discard the supernatant.

  • Wash the beads sequentially:

    • Twice with Wash Buffer (1% SDS in PBS).

    • Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0.

    • Twice with 20% acetonitrile in PBS.

    • Twice with 50 mM Ammonium Bicarbonate.

5. On-Bead Digestion and Reductive Elution

  • Resuspend the washed beads in 200 µL of Elution Buffer (50 mM DTT in 50 mM Ammonium Bicarbonate).

  • Incubate at 37°C for 30 minutes to cleave the disulfide bond and release the proteins.

  • Centrifuge to pellet the beads and carefully transfer the supernatant containing the eluted proteins to a new tube.

  • Alkylate the cysteine residues by adding IAM to a final concentration of 100 mM and incubating for 30 minutes in the dark.

  • Add mass spectrometry grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

6. Sample Preparation for Mass Spectrometry

  • After digestion, acidify the peptide solution with formic acid to a final concentration of 1%.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Dry the desalted peptides in a vacuum centrifuge and resuspend in an appropriate buffer for LC-MS/MS analysis.

References

Application Note: Protocol for Cleaving the Disulfide Bond in Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-SS-azide is a versatile chemical probe used in a variety of applications, including affinity capture, reversible labeling of biomolecules, and "click" chemistry applications.[1][2][3][4] A key feature of this reagent is the presence of a disulfide bond within its spacer arm, which allows for the cleavage of the molecule and the release of the biotinylated entity under mild reducing conditions. This application note provides detailed protocols for the cleavage of the disulfide bond in this compound using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

The ability to cleave the disulfide bond is particularly advantageous in affinity purification strategies. Biomolecules labeled with this compound can be captured by avidin or streptavidin supports. Subsequent treatment with a reducing agent breaks the disulfide linkage, allowing for the gentle elution of the captured molecule without disrupting the strong biotin-avidin interaction.[5]

Mechanism of Disulfide Bond Cleavage

The cleavage of the disulfide bond is a reduction reaction. Both DTT and TCEP are effective reducing agents, but they operate through different mechanisms.

  • Dithiothreitol (DTT): Also known as Cleland's reagent, DTT is a strong reducing agent that reduces disulfide bonds in a two-step process. It first forms a mixed disulfide with the target molecule, which then undergoes an intramolecular cyclization to form a stable six-membered ring, driving the reaction to completion. DTT is most effective at pH values above 7.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent that is highly selective for disulfide bonds. It is stable in aqueous solutions, odorless, and effective over a wider pH range compared to DTT. TCEP does not contain a thiol group, which can be advantageous in certain downstream applications where thiols might interfere.

Experimental Protocols

This section provides detailed protocols for cleaving the disulfide bond in this compound using either DTT or TCEP. The choice of reducing agent may depend on the specific application, downstream analytical methods, and the properties of the molecule to which the this compound is conjugated.

Protocol 1: Cleavage using Dithiothreitol (DTT)

Materials:

  • This compound labeled sample

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer, pH 7.2-8.0)

  • Desalting column or dialysis cassette for removal of excess DTT

Procedure:

  • Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water. DTT is not stable for long periods in solution, so it is recommended to prepare it fresh before each use.

  • Reaction Setup: Dissolve the this compound labeled sample in the reaction buffer to a desired concentration.

  • Addition of DTT: Add the DTT stock solution to the sample to a final concentration of 10-50 mM. A 10- to 100-fold molar excess of DTT over the disulfide-containing molecule is typically recommended.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours. For more sterically hindered disulfide bonds or to accelerate the reaction, the incubation can be performed at 37°C for 30-60 minutes.

  • Removal of Excess DTT: After the incubation is complete, it is often necessary to remove the excess DTT, especially if downstream applications involve thiol-reactive chemistry. This can be achieved using a desalting column or through dialysis.

  • Verification of Cleavage (Optional): The cleavage of the disulfide bond can be verified using analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE (for protein samples) under non-reducing conditions.

Protocol 2: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

Materials:

  • This compound labeled sample

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer, pH 4.5-8.5)

  • Desalting column or dialysis cassette for removal of TCEP byproducts

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. Adjust the pH of the stock solution to ~7.0 with 10 N NaOH, as the initial solution will be acidic. TCEP solutions are more stable than DTT solutions and can be stored at -20°C for several months.

  • Reaction Setup: Dissolve the this compound labeled sample in the reaction buffer.

  • Addition of TCEP: Add the TCEP stock solution to the sample to a final concentration of 1-20 mM. A 2- to 10-fold molar excess of TCEP over the disulfide is generally sufficient.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 15-60 minutes. TCEP is generally faster and more effective at lower pH than DTT.

  • Removal of TCEP (Optional but Recommended): While TCEP is not thiol-reactive, its byproducts may interfere with certain downstream applications. Therefore, removal of TCEP and its byproducts using a desalting column or dialysis is recommended.

  • Verification of Cleavage (Optional): As with the DTT protocol, cleavage can be confirmed by analytical methods like HPLC or mass spectrometry.

Data Presentation

The following table summarizes the key parameters for the cleavage of the disulfide bond in this compound using DTT and TCEP.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchangePhosphine-based reduction
Optimal pH Range 7.1 - 8.01.5 - 8.5
Recommended Concentration 10 - 50 mM1 - 20 mM
Molar Excess (vs. Substrate) 10 - 100 fold2 - 10 fold
Incubation Time 1 - 4 hours at RT15 - 60 minutes at RT
Incubation Temperature Room Temperature or 37°CRoom Temperature
Stability in Solution Low (prepare fresh)High (can be stored frozen)
Odor Strong, unpleasantOdorless
Interference Can interfere with subsequent thiol-reactive chemistryDoes not interfere with maleimide chemistry

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound before and after cleavage, and the experimental workflow for disulfide bond cleavage.

G This compound Structure cluster_before Before Cleavage cluster_after After Cleavage Biotin Biotin PEG3 PEG3 Spacer Biotin->PEG3 SS S-S PEG3->SS Azide Azide SS->Azide Biotin_cleaved Biotin-PEG3-SH Azide_cleaved HS-Azide G Workflow for Disulfide Bond Cleavage start Start with this compound labeled sample prep_reagent Prepare Reducing Agent (DTT or TCEP) start->prep_reagent add_reagent Add Reducing Agent to sample prep_reagent->add_reagent incubate Incubate at specified temperature and time add_reagent->incubate remove_reagent Remove excess reducing agent (Desalting/Dialysis) incubate->remove_reagent verify Verify Cleavage (HPLC, MS, etc.) remove_reagent->verify end Cleaved Product verify->end

References

Preparation of Biotin-PEG3-SS-azide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and use of Biotin-PEG3-SS-azide stock solutions. This compound is a versatile reagent widely employed in bioconjugation, particularly for the labeling and affinity purification of biomolecules. Its structure incorporates a biotin moiety for strong binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond for mild elution of captured molecules, and a terminal azide group for covalent attachment via "click chemistry." This note details the necessary materials, step-by-step protocols for stock solution preparation, and key experimental workflows, including bioconjugation and affinity purification.

Introduction

This compound is a key reagent in modern proteomics and drug discovery. The ability to attach this molecule to a target of interest via its azide handle and then selectively release it by cleaving the disulfide bond makes it an invaluable tool for applications such as:

  • Affinity Capture and Release: Isolating and purifying alkyne-modified proteins, peptides, or other biomolecules.[1]

  • Probe Development: Constructing cleavable probes for use in pull-down assays, imaging, and target identification.[1]

  • Antibody-Drug Conjugate (ADC) Development: Serving as a cleavable linker in the synthesis of ADCs.[2][3]

The protocols outlined below provide a framework for the effective use of this compound, ensuring reproducibility and success in your research endeavors.

Physicochemical and Solubility Data

Accurate preparation of stock solutions begins with a clear understanding of the compound's properties.

PropertyValueReference
Molecular Weight 692.91 g/mol [2]
Chemical Formula C₂₇H₄₈N₈O₇S₃
Purity ≥95% (typically analyzed by HPLC)
Appearance White to light yellow solid
Solubility in DMSO 100 mg/mL (144.32 mM)
Solubility in DMF Soluble
Recommended Solvents Anhydrous DMSO or DMF

Preparation of Stock Solutions

To ensure the stability and reactivity of this compound, it is crucial to use anhydrous solvents and follow proper handling procedures. The NHS-ester moiety is susceptible to hydrolysis.

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weigh the Reagent: Accurately weigh out the desired amount of the reagent in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.93 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 6.93 mg, this would be 1 mL.

  • Dissolve the Reagent: Vortex the tube thoroughly. If the compound does not dissolve completely, sonicate the solution in an ultrasonic bath for a few minutes. Gentle heating to 37°C can also aid in dissolution.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Stock Solution Preparation Table (for 10 mM concentration)
Amount of ReagentVolume of DMSO to Add
1 mg144.3 µL
5 mg721.6 µL
10 mg1.4432 mL

Experimental Protocols and Workflows

The following protocols outline the general steps for using this compound in a typical bioconjugation and affinity purification experiment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the labeling of an alkyne-containing biomolecule with the this compound probe.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • 10 mM this compound stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare the reaction mixture by adding the following components in order, vortexing gently after each addition:

    • Alkyne-modified biomolecule in reaction buffer.

    • This compound stock solution (typically a 4-50 fold molar excess over the biomolecule).

    • THPTA ligand solution.

    • CuSO₄ solution.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Remove excess, unreacted biotin reagent using a desalting column or dialysis.

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Click Reaction cluster_purification Purification Alkyne_Biomolecule Alkyne-modified Biomolecule Mix Combine Reactants Alkyne_Biomolecule->Mix Biotin_Azide This compound Stock Solution Biotin_Azide->Mix Ligand THPTA Ligand Ligand->Mix Copper CuSO4 Copper->Mix Initiate Add Sodium Ascorbate (Initiate Reaction) Mix->Initiate Incubate Incubate at RT Initiate->Incubate Purify Remove Excess Reagent (Desalting/Dialysis) Incubate->Purify Labeled_Product Biotinylated Biomolecule Purify->Labeled_Product

Caption: Workflow for CuAAC "Click Chemistry" Labeling.

Affinity Capture of Biotinylated Biomolecules

This protocol describes the capture of the biotinylated biomolecule using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated biomolecule sample

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Magnetic rack

Protocol:

  • Equilibrate the streptavidin beads by washing them twice with the Binding/Wash Buffer.

  • Add the biotinylated biomolecule sample to the washed beads.

  • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Place the tube on a magnetic rack to capture the beads.

  • Carefully remove and discard the supernatant.

  • Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound molecules.

Cleavage and Elution of Captured Biomolecules

This protocol describes the release of the captured biomolecule from the streptavidin beads by cleaving the disulfide bond.

Materials:

  • Bead-bound biotinylated biomolecule

  • Elution Buffer (e.g., PBS containing 50 mM Dithiothreitol (DTT) or 10 mM TCEP)

  • Magnetic rack

Protocol:

  • Add the Elution Buffer to the washed beads.

  • Incubate for 30 minutes at 50°C or for 2 hours at room temperature to cleave the disulfide bond.

  • Place the tube on a magnetic rack to capture the beads.

  • Carefully collect the supernatant, which now contains the eluted biomolecule.

  • The eluted sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Affinity_Purification_Workflow cluster_capture Affinity Capture cluster_elution Cleavage and Elution Labeled_Biomolecule Biotinylated Biomolecule Bind Incubate to Bind Labeled_Biomolecule->Bind Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Bind Wash Wash to Remove Non-specific Binders Bind->Wash Add_Reducing_Agent Add Elution Buffer (with DTT or TCEP) Wash->Add_Reducing_Agent Cleave Incubate to Cleave Disulfide Bond Add_Reducing_Agent->Cleave Elute Collect Supernatant Cleave->Elute Final_Product Purified Biomolecule Elute->Final_Product

Caption: Workflow for Affinity Capture and Elution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Suboptimal reaction conditionsOptimize the molar excess of the biotin-azide reagent. Ensure the reaction is performed at an appropriate temperature and for a sufficient duration.
Inactive reagentUse freshly prepared stock solutions. Avoid repeated freeze-thaw cycles. Ensure anhydrous solvents were used for stock solution preparation.
High Background/Non-specific Binding Insufficient washingIncrease the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the detergent concentration).
Aggregation of the biotinylated proteinInclude a non-ionic detergent in the binding and wash buffers.
Incomplete Elution Incomplete cleavage of the disulfide bondIncrease the concentration of the reducing agent (DTT or TCEP) or the incubation time/temperature.
Strong non-specific interaction with the beadsConsider using a different type of streptavidin bead or including a denaturant in the elution buffer if compatible with downstream applications.

Conclusion

The successful use of this compound hinges on the careful preparation of stock solutions and the optimization of experimental protocols. By following the guidelines presented in this application note, researchers can confidently employ this versatile reagent for a wide range of bioconjugation and affinity purification applications, thereby advancing their scientific discoveries.

References

Application Notes and Protocols for In-Cell Crosslinking with Cleavable Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-cell crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions (PPIs) within their native cellular environment.[1][2] This approach allows for the capture of transient and weak interactions that are often lost during traditional biochemical methods. The use of cleavable crosslinking reagents is particularly advantageous as it simplifies the identification of crosslinked peptides by mass spectrometry.[1][2][3] These reagents contain a labile bond that can be broken under specific conditions, such as collision-induced dissociation (CID) in the mass spectrometer, separating the two crosslinked peptides for individual sequencing.

This document provides detailed application notes and protocols for performing in-cell crosslinking experiments using various cleavable reagents. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals looking to employ this technology to elucidate protein interaction networks, understand cellular signaling pathways, and identify potential drug targets.

Key Applications

  • Mapping Protein-Protein Interaction Networks: In-cell crosslinking can provide a global snapshot of PPIs occurring within a cell at a specific moment in time.

  • Investigating Protein Complex Topology: By providing distance constraints between amino acid residues, crosslinking data can help to determine the three-dimensional arrangement of subunits within a protein complex.

  • Studying Transient Interactions: This technique is adept at capturing fleeting interactions, such as those between kinases and their substrates or signaling proteins and their receptors.

  • Drug Discovery and Development: By identifying the PPIs involved in a disease state, in-cell crosslinking can help to uncover novel drug targets. It can also be used to assess how a drug candidate perturbs cellular interaction networks.

Featured Cleavable Crosslinking Reagents

Several types of cleavable crosslinkers are commercially available, each with its own unique properties. The choice of crosslinker will depend on the specific application.

ReagentReactive GroupCleavage MethodSpacer Arm Length (Å)Key Features
DSSO (Disuccinimidylsulfoxide) NHS ester (amines)CID (MS-cleavable)10.1Asymmetric cleavage simplifies data analysis.
DSBU (Disuccinimidyl Dibutyric Urea) NHS ester (amines, hydroxyls)CID (MS-cleavable)12.5Can react with serine, threonine, and tyrosine in addition to lysine.
PIR (Protein Interaction Reporter) NHS ester or otherCID or PhotocleavageVariableContains a reporter ion for easy identification of crosslinked peptides.

Experimental Workflow

The general workflow for an in-cell crosslinking experiment is depicted below. The process begins with the introduction of the cleavable crosslinker to living cells, followed by quenching of the reaction, cell lysis, protein digestion, enrichment of crosslinked peptides, and finally, analysis by mass spectrometry.

experimental_workflow cluster_cell_culture Cellular Environment cluster_crosslinking Crosslinking cluster_sample_prep Sample Preparation cluster_analysis Analysis cell Living Cells add_crosslinker Add Cleavable Crosslinker cell->add_crosslinker Incubate quench Quench Reaction add_crosslinker->quench lysis Cell Lysis quench->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Enrichment of Crosslinked Peptides digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: General experimental workflow for in-cell crosslinking.

Detailed Protocols

Protocol 1: In-Cell Crosslinking with DSSO

This protocol is adapted from a method for crosslinking in live cells.

Materials:

  • HEK293T cells

  • Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA) with protease inhibitors

  • DSSO (Disuccinimidylsulfoxide)

  • DMSO (Dimethyl sulfoxide)

  • Quenching buffer (e.g., 1 M Tris-HCl pH 8.0)

  • Cell lysis buffer (e.g., RIPA buffer)

Procedure:

  • Cell Preparation:

    • Culture HEK293T cells to 80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 1.88 mL of hypotonic buffer containing protease inhibitors.

  • Crosslinking Reaction:

    • Prepare a 50 mM stock solution of DSSO in DMSO (e.g., 2.5 mg DSSO in 130 µL DMSO).

    • Add 120 µL of the 50 mM DSSO stock solution to the cell suspension to a final concentration of 3 mM.

    • Incubate for 1 hour at 4°C with end-to-end rotation.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20 mM.

    • Incubate for 30 minutes at 25°C in a thermomixer.

  • Cell Lysis and Downstream Processing:

    • Pellet the cells by centrifugation.

    • Lyse the cells using a suitable cell lysis buffer.

    • Proceed with protein digestion, enrichment of crosslinked peptides, and LC-MS/MS analysis.

Protocol 2: In-Cell Crosslinking with DSBU

This protocol is a simplified workflow for proteome-wide crosslinking analysis.

Materials:

  • Drosophila melanogaster embryos (or other cell/tissue source)

  • Crosslinking buffer (e.g., 30 mM HEPES pH 7.8, 100 mM NaCl, 2 mM MgCl2)

  • DSBU (Disuccinimidyl Dibutyric Urea)

  • DMSO (Dimethyl sulfoxide)

  • Quenching buffer (e.g., 50 mM ammonium bicarbonate)

  • Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)

Procedure:

  • Sample Preparation:

    • Prepare a cell or tissue extract in the crosslinking buffer at a protein concentration of approximately 20 g/L.

  • Crosslinking Reaction:

    • Add DSBU from a stock solution in DMSO to a final concentration of 1 mM.

    • For the control sample, add an equivalent volume of DMSO.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

  • Quenching:

    • Quench the reaction by adding quenching buffer.

  • Sample Processing:

    • Lyse the cells/tissue in lysis buffer.

    • Proceed with protein digestion (e.g., with trypsin), followed by enrichment of crosslinked peptides (e.g., by size-exclusion chromatography) and LC-MS/MS analysis.

Data Presentation

The following table summarizes quantitative data from various in-cell crosslinking studies, providing an overview of the number of cross-links that can be identified using different cleavable reagents and experimental setups.

Cleavable CrosslinkerCell/Organism TypeNumber of Unique Cross-link Sites IdentifiedReference
DSBUDrosophila melanogaster embryo extracts>7400
DSBUDrosophila melanogaster embryos5129 (at 5% FDR)
DSSOHuman lung adenocarcinoma cell lysates>1000
PIR LinkersHeLa cells>3300
PhoXHuman cell lysate>1100

Signaling Pathway Analysis: Kinase-Substrate Interactions

In-cell crosslinking is a powerful tool for identifying direct kinase-substrate interactions, which are often transient and difficult to capture with other methods. The following diagram illustrates a general workflow for using in-cell crosslinking to map kinase signaling pathways.

kinase_signaling_workflow cluster_cellular In-Cell Experiment cluster_biochem Biochemical Processing cluster_analysis Mass Spectrometry and Data Analysis cells Cells with Active Kinase Signaling crosslink In-Cell Crosslinking with Cleavable Reagent cells->crosslink lysis Cell Lysis crosslink->lysis enrich Enrichment for Kinase or Substrate lysis->enrich digest Protein Digestion enrich->digest ms LC-MS/MS digest->ms identify Identify Crosslinked Kinase-Substrate Pairs ms->identify map Map Signaling Pathway identify->map

Caption: Workflow for kinase-substrate interaction mapping.

Conclusion

In-cell crosslinking with cleavable reagents offers a robust and versatile approach for the system-wide analysis of protein-protein interactions in their native context. The protocols and data presented here provide a foundation for researchers to design and implement their own in-cell crosslinking experiments. The continued development of novel cleavable crosslinkers and data analysis software will further enhance the power of this technique, enabling deeper insights into the complex molecular machinery of the cell and accelerating the pace of drug discovery.

References

Troubleshooting & Optimization

how to improve Biotin-PEG3-SS-azide solubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-SS-azide. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a versatile biotinylation reagent. It features a biotin group for strong binding to streptavidin or avidin, a three-unit polyethylene glycol (PEG3) spacer to enhance aqueous solubility and reduce steric hindrance, a cleavable disulfide (-SS-) bond, and a terminal azide (-N3) group for click chemistry reactions.[1] Its primary applications include the reversible labeling of biomolecules, affinity capture and release of proteins, and the construction of antibody-drug conjugates (ADCs).

Q2: What is the purpose of the PEG3 spacer in this molecule?

A2: The hydrophilic polyethylene glycol (PEG) spacer increases the water solubility of the entire molecule, making it more compatible with aqueous buffers used in biological experiments.[1][] It also provides a flexible arm that separates the biotin from the conjugated molecule, which can reduce steric hindrance and improve the efficiency of biotin-avidin/streptavidin binding.[]

Q3: Why is there a disulfide bond in the linker?

A3: The disulfide bond is a cleavable linker. It allows for the release of the biotinylated molecule from its binding partner (e.g., streptavidin) under mild reducing conditions. This is particularly useful in applications like affinity purification where the recovery of the target molecule is desired.

Q4: Is this compound soluble in aqueous buffers like PBS?

A4: While the PEG3 spacer enhances water solubility, this compound, like many biotinylation reagents, can have limited solubility in aqueous buffers, especially at higher concentrations.[3] It is often recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it into your aqueous experimental buffer. A similar compound, Biotin-PEG3-Azide (without the disulfide bond), has a reported solubility of 10 mg/mL in PBS (pH 7.2).

Q5: How should I store this compound?

A5: It is recommended to store this compound at -20°C, protected from light and moisture. For stock solutions in an organic solvent like DMSO, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound in my aqueous buffer.

Below is a step-by-step guide to help you troubleshoot and improve the solubility of this compound for your experiments.

Experimental Protocols

Recommended Protocol for Solubilizing this compound:

This protocol is based on best practices for similar biotin-PEG compounds and is designed to achieve a clear, working solution in an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Your desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a Concentrated Stock Solution in Organic Solvent:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10-50 mM stock solution by dissolving the this compound powder in anhydrous DMSO or DMF. For example, to make a 10 mM stock solution of this compound (MW: 692.91 g/mol ), dissolve 6.93 mg in 1 mL of DMSO.

    • Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.

  • Dilute the Stock Solution into Aqueous Buffer:

    • While vortexing your aqueous buffer, slowly add the desired volume of the concentrated DMSO stock solution.

    • It is crucial to add the organic stock solution to the aqueous buffer and not the other way around to prevent precipitation.

    • The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, ideally below 5% (v/v), to avoid potential adverse effects on your biological samples.

Quantitative Data Summary:

CompoundSolventMaximum ConcentrationReference
Biotin-PEG3-AzidePBS (pH 7.2)10 mg/mL
Biotin-PEG3-AzideDMSO10 mg/mL
Biotin-PEG3-AzideDMF10 mg/mL
This compoundDMSO100 mg/mL (with sonication)
Troubleshooting Steps

If you continue to experience solubility issues, consider the following factors:

  • pH of the Aqueous Buffer: The solubility of biotin and its derivatives can be pH-dependent. For some biotinylated compounds, a slightly basic pH (e.g., pH 8.0-8.5) may improve solubility. Consider preparing your final working solution in a buffer with a slightly higher pH if your experimental conditions allow.

  • Temperature: Gentle warming of the solution to around 37°C can help dissolve the compound. However, be cautious with temperature-sensitive biomolecules in your experiment. Avoid repeated heating and cooling cycles.

  • Co-solvents: If your experiment can tolerate it, a small percentage of a water-miscible organic co-solvent in your final aqueous buffer might be necessary to maintain solubility, especially at higher concentrations.

  • Freshness of the Reagent and Solvents: Ensure that your this compound has been stored correctly and is not degraded. Use high-quality, anhydrous DMSO or DMF, as water content can affect the solubility and stability of the reagent.

  • Order of Addition: Always add the concentrated organic stock solution to the aqueous buffer while mixing. Reversing this order can cause the compound to precipitate out of solution.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Caption: A flowchart for troubleshooting this compound solubility issues.

References

preventing premature cleavage of Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-SS-azide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of premature cleavage of the disulfide bond.

Troubleshooting Guide: Preventing Premature Cleavage

Premature cleavage of the disulfide bond in this compound can lead to the loss of the biotin tag from your molecule of interest, resulting in failed experiments, such as unsuccessful affinity purifications or pull-down assays. The following table outlines potential causes of premature cleavage and provides recommended solutions.

Potential Cause Problem Description Recommended Solution(s)
Presence of Reducing Agents Common laboratory reagents used for protein stabilization or cell lysis can contain reducing agents that will cleave the disulfide bond.• Avoid using buffers containing dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) in steps prior to the intended cleavage.[1][2][3] • If their use is unavoidable, ensure thorough removal by dialysis or desalting columns before adding this compound.
Inappropriate Buffer pH The stability of the disulfide bond can be influenced by the pH of the buffer. Highly alkaline or acidic conditions can promote disulfide bond reduction or hydrolysis.• Maintain a pH range of 6.5-7.5 for all experimental steps involving the intact linker. • Prepare fresh buffers and verify the pH before use.
Contamination with Thiols Contamination from other reagents or biological samples containing free thiols (e.g., free cysteine, glutathione) can lead to disulfide exchange and cleavage.[4][5]• Use high-purity reagents and de-gassed buffers to minimize oxidation-reduction reactions. • If working with cell lysates, consider using a thiol-blocking agent like N-ethylmaleimide (NEM) on endogenous thiols before introducing the biotin linker.
Improper Storage and Handling This compound is sensitive to moisture and repeated freeze-thaw cycles which can degrade the reagent and potentially lead to disulfide bond instability.• Store the reagent at -20°C in a desiccated, light-protected container. • Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. • Allow the vial to warm to room temperature before opening to prevent condensation. • Dissolve the reagent in anhydrous DMSO or DMF immediately before use.
Extended Incubation Times Prolonged exposure to certain experimental conditions, even in the absence of strong reducing agents, can increase the likelihood of gradual disulfide bond reduction.• Optimize reaction times to be as short as possible while still allowing for efficient labeling. • Perform time-course experiments to determine the optimal incubation period for your specific application.
Presence of Metal Ions Certain metal ions can catalyze the reduction of disulfide bonds.• Use metal-chelating agents, such as EDTA, in your buffers if metal ion contamination is suspected.

Experimental Protocols

Protocol 1: General Procedure for Biotinylation using this compound and Click Chemistry

This protocol outlines a general workflow for labeling an alkyne-containing biomolecule with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing biomolecule in a suitable, amine-free, and reducing agent-free buffer (e.g., PBS, pH 7.4).

    • Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine your alkyne-containing biomolecule with a 1.5 to 3-fold molar excess of this compound.

    • Add the copper(I) catalyst. A pre-mixed solution of CuSO₄ and a reducing agent (e.g., sodium ascorbate) or a copper ligand (e.g., THPTA) is commonly used.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and copper catalyst using a desalting column, dialysis, or spin filtration.

  • Verification of Biotinylation:

    • Confirm successful biotinylation using methods such as a Western blot with streptavidin-HRP or a mass spectrometry analysis.

Protocol 2: Affinity Purification of a Biotinylated Protein

This protocol describes the capture of a biotinylated protein using streptavidin-coated beads.

  • Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a new microcentrifuge tube.

    • Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Binding of Biotinylated Protein:

    • Add your biotinylated protein sample to the washed beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with the wash buffer to remove non-specifically bound proteins.

  • Elution (Cleavage of the Disulfide Bond):

    • To elute the captured protein, resuspend the beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT or 100 mM β-mercaptoethanol in PBS).

    • Incubate for 30-60 minutes at room temperature.

    • Pellet the beads and collect the supernatant containing your eluted protein.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and how does it work?

A1: this compound is a trifunctional molecule. It contains a biotin group for binding to streptavidin, a polyethylene glycol (PEG3) spacer to increase solubility and reduce steric hindrance, a cleavable disulfide bond, and a terminal azide group for attachment to alkyne-modified molecules via click chemistry. The disulfide bond allows for the release of the biotinylated molecule under reducing conditions.

Q2: At what concentration do common reducing agents start to cleave the disulfide bond?

A2: The susceptibility of the disulfide bond to cleavage depends on the specific reducing agent, its concentration, temperature, and incubation time. Generally, concentrations of DTT as low as 1-5 mM can initiate cleavage, while β-mercaptoethanol may require slightly higher concentrations. TCEP is also a potent reducing agent. It is best to completely avoid these reagents in any step where the integrity of the linker is desired.

Q3: Can I use this compound for in vivo studies?

A3: While the cleavable nature of the disulfide bond is advantageous for elution in vitro, it can be a limitation for in vivo applications. The reducing environment within cells, primarily due to glutathione, can lead to premature cleavage of the linker. For in vivo studies, a non-cleavable version of the linker may be more appropriate.

Q4: How can I confirm that the disulfide bond has been cleaved?

A4: You can confirm cleavage by analyzing your sample before and after the addition of a reducing agent. For example, in a Western blot, the biotin signal (detected with streptavidin) should be associated with your protein of interest before cleavage and absent after cleavage and removal of the biotin-containing fragment. Mass spectrometry can also be used to detect the change in mass of your target molecule after cleavage.

Q5: What are some alternative methods to cleave the disulfide bond besides using DTT or BME?

A5: Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent that is odorless and more stable than thiol-based reagents. Additionally, other reducing conditions can be employed depending on the specific requirements of the experiment.

Visualizations

G cluster_structure This compound Structure Biotin Biotin PEG3 PEG3 Spacer Biotin->PEG3 Disulfide S-S (Cleavable Bond) PEG3->Disulfide Azide Azide (N3) (Click Chemistry Handle) Disulfide->Azide

Caption: Chemical structure of this compound.

G cluster_capture Affinity Capture cluster_cleavage Cleavage and Elution start Start: Alkyne-modified Biomolecule reagent Add this compound + Cu(I) Catalyst start->reagent click Click Chemistry Reaction reagent->click purify Purification: Remove excess reagents click->purify biotinylated Biotinylated Biomolecule purify->biotinylated beads Add Streptavidin Beads biotinylated->beads wash Wash to remove non-specific binders beads->wash captured Captured Complex wash->captured reducing_agent Add Reducing Agent (e.g., DTT) captured->reducing_agent elution Elution of Biomolecule reducing_agent->elution final_product Purified Biomolecule (Biotin tag removed) elution->final_product

Caption: Experimental workflow for using this compound.

References

Technical Support Center: Optimizing Biotin-PEG3-SS-azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-SS-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage and handling are crucial for maintaining the reagent's activity. It is recommended to store this compound at -20°C, protected from light and under a nitrogen atmosphere.[1] For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[1] It is best to prepare fresh solutions and avoid repeated freeze-thaw cycles.[2] The reagent is soluble in solvents like DMSO and DMF.

Q2: Which click chemistry reaction can I use with this compound?

A2: this compound is a versatile reagent compatible with two types of click chemistry reactions:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of the reagent and a terminal alkyne on your molecule of interest. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[1][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction takes place between the azide group and a strained alkyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), on your target molecule. This method is ideal for applications in living cells or in vivo where the cytotoxicity of copper is a concern.

Q3: How do I cleave the disulfide bond to release my biotinylated molecule?

A3: The disulfide (SS) bond in the this compound linker is cleavable under mild reducing conditions. This is commonly achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable, effective, and odorless compared to DTT. After reduction, it is advisable to cap the resulting free thiols with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent re-formation of disulfide bonds.

Troubleshooting Guides

Low or No Biotinylation Signal
Potential Cause Recommendation & Troubleshooting Steps
Inefficient Click Reaction For CuAAC: - Ensure all reagents are fresh, especially the sodium ascorbate solution which should be made fresh for each use.- Optimize the concentrations of copper sulfate, ligand (e.g., THPTA or BTTAA), and sodium ascorbate. A common starting point is a 1:5 ratio of copper to ligand.- Degas your reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.For SPAAC: - Increase the reaction time or temperature (e.g., incubate at 37°C).- Ensure the buffer pH is optimal; higher pH values generally increase reaction rates for SPAAC.- Consider the structure of your alkyne, as steric hindrance can affect reaction efficiency.
Degraded this compound - Use a fresh aliquot of the reagent.- Confirm proper storage conditions (-20°C, protected from light).
Issues with Detection - Use a high-quality streptavidin conjugate for detection.- Ensure your detection system (e.g., HRP substrate, fluorophore) is working correctly.
Insufficient Reagent Concentration - Increase the molar excess of this compound relative to your alkyne- or DBCO-modified molecule.
High Background or Non-Specific Binding
Potential Cause Recommendation & Troubleshooting Steps
Non-specific Binding to Streptavidin Beads - Pre-block the streptavidin beads with a blocking agent like biotin-free BSA or a non-ionic detergent such as Tween-20.- Increase the number and stringency of washes after the pulldown. Using buffers with higher salt concentrations (e.g., up to 1M KCl) or detergents can help.- Perform a pre-clearing step by incubating your sample with streptavidin beads before adding your biotinylated molecule to remove endogenously biotinylated proteins.
Non-specific Labeling in Click Chemistry For CuAAC: - Non-specific labeling can be copper(I)-dependent. Ensure you are using the correct ratio of reagents and not an excess of copper.- Quench the reaction properly to remove any unreacted reagents.For SPAAC: - Some non-specific reactions between cyclooctynes and cysteine residues have been reported. Ensure your protein of interest does not have highly reactive thiols that could interfere.
Excess this compound - After the click reaction, remove excess unreacted this compound through dialysis, desalting columns, or another appropriate purification method before proceeding to streptavidin capture.
Inefficient Disulfide Bond Cleavage
Potential Cause Recommendation & Troubleshooting Steps
Insufficient Reducing Agent - Increase the concentration of the reducing agent (DTT or TCEP). A common starting range for DTT is 10-100 mM.- Ensure a sufficient molar excess of the reducing agent over the disulfide bonds.
Suboptimal Reaction Conditions - Optimize the pH of the cleavage buffer. Thiol-based reducing agents like DTT are more effective at a pH above 7.- Increase the incubation time (e.g., 1-4 hours) and/or temperature (e.g., 37°C or 56°C).
Inaccessible Disulfide Bond - If the disulfide bond is sterically hindered within a folded protein, consider adding a denaturant (e.g., 6 M guanidine-HCl or 8 M urea) to the cleavage buffer to unfold the protein and improve accessibility.
Oxidized Reducing Agent - Prepare fresh solutions of DTT or TCEP immediately before use, as they can oxidize over time, reducing their effectiveness.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for your specific application.

  • Prepare a stock solution of your alkyne-modified molecule in a suitable buffer (e.g., PBS). Avoid amine-containing buffers like Tris if using NHS esters for modification.

  • Prepare the following stock solutions:

    • This compound: 10 mM in DMSO.

    • Copper(II) sulfate (CuSO₄): 20 mM in water.

    • THPTA ligand: 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • In a microcentrifuge tube, combine the following in order:

    • Your alkyne-modified molecule (final concentration will vary depending on your experiment).

    • This compound (a 5- to 10-fold molar excess over the alkyne is a good starting point).

    • THPTA solution (to a final concentration of 1 mM).

    • Copper(II) sulfate solution (to a final concentration of 0.2 mM).

  • Vortex the mixture briefly.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 3 mM.

  • Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour.

  • Proceed with purification to remove excess reagents before downstream applications.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for reacting this compound with a DBCO-functionalized molecule.

  • Prepare a stock solution of your DBCO-modified molecule in a suitable buffer (e.g., PBS). Avoid buffers containing sodium azide, as it can react with and quench the DBCO group.

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Combine your DBCO-modified molecule and this compound in a microcentrifuge tube. A 1.5- to 3-fold molar excess of the azide is a good starting point.

  • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. Reaction times can be optimized based on the specific reactants.

  • Proceed with your downstream application. Purification may not be necessary if a small excess of the azide is used and does not interfere with subsequent steps.

Protocol 3: Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the biotinylated molecule from streptavidin beads.

  • After capturing your biotinylated molecule on streptavidin beads and performing washes, resuspend the beads in a cleavage buffer (e.g., PBS).

  • Prepare a fresh stock solution of your reducing agent. For example, a 1 M stock of DTT in water.

  • Add the reducing agent to the bead suspension to a final concentration of 10-100 mM DTT.

  • Incubate the reaction at 37°C for 1-4 hours with gentle shaking.

  • Separate the beads using a magnetic stand or centrifugation.

  • Collect the supernatant, which now contains your released molecule.

  • (Optional but recommended) Add an alkylating agent like iodoacetamide to the supernatant to a final concentration of 2-3 times the DTT concentration to cap the free thiols and prevent re-oxidation. Incubate in the dark for 30 minutes at room temperature.

Visualizations

experimental_workflow cluster_labeling Step 1: Biotinylation cluster_capture Step 2: Affinity Capture cluster_release Step 3: Cleavage & Release alkyne_mol Alkyne-modified Molecule click_reaction Click Chemistry (CuAAC or SPAAC) alkyne_mol->click_reaction biotin_azide This compound biotin_azide->click_reaction biotinylated_mol Biotinylated Molecule click_reaction->biotinylated_mol binding Binding biotinylated_mol->binding strep_beads Streptavidin Beads strep_beads->binding bound_complex Bound Complex binding->bound_complex cleavage Cleavage bound_complex->cleavage reducing_agent Reducing Agent (DTT or TCEP) reducing_agent->cleavage released_mol Released Molecule cleavage->released_mol

Caption: Experimental workflow for biotinylation, capture, and release.

troubleshooting_flowchart start Experiment Start: Low/No Signal? check_reagents Are all reagents fresh and properly stored? start->check_reagents Yes high_background High Background? start->high_background No optimize_cuaac Optimize CuAAC: - Reagent ratios - Degas solution check_reagents->optimize_cuaac No (CuAAC) optimize_spaac Optimize SPAAC: - Increase time/temp - Check pH check_reagents->optimize_spaac No (SPAAC) increase_reagent Increase molar excess of this compound check_reagents->increase_reagent Yes check_detection Verify detection system (streptavidin conjugate, substrate) optimize_cuaac->check_detection optimize_spaac->check_detection increase_reagent->check_detection success Successful Experiment check_detection->success block_beads Pre-block beads (BSA, Tween-20) high_background->block_beads Yes inefficient_cleavage Inefficient Cleavage? high_background->inefficient_cleavage No increase_washes Increase wash stringency (salt, detergent) block_beads->increase_washes pre_clear Pre-clear lysate with beads increase_washes->pre_clear purify_post_click Purify after click reaction to remove excess biotin-azide pre_clear->purify_post_click purify_post_click->success increase_reducing Increase reducing agent concentration inefficient_cleavage->increase_reducing Yes inefficient_cleavage->success No optimize_cleavage_cond Optimize cleavage: - pH > 7 for DTT - Increase time/temp increase_reducing->optimize_cleavage_cond add_denaturant Add denaturant (urea, guanidine-HCl) optimize_cleavage_cond->add_denaturant fresh_reducing Use freshly prepared reducing agent add_denaturant->fresh_reducing fresh_reducing->success

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Troubleshooting Low Yield in Biotinylation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for biotinylation experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low biotinylation yield.

Frequently Asked Questions (FAQs)

Q1: My biotinylation reaction has resulted in a low yield of labeled protein. What are the common causes?

Low biotinylation yield can stem from several factors throughout the experimental workflow. The most common culprits include suboptimal reaction conditions, issues with the protein itself, problems with the biotinylation reagent, and inefficient removal of interfering substances.[1][2][3][4] A systematic approach to troubleshooting, starting from the preparation of reagents to the final purification step, is crucial for identifying the root cause.

Q2: How does the pH of the reaction buffer affect biotinylation efficiency?

The pH of the reaction buffer is a critical parameter for successful biotinylation, particularly when targeting primary amines (e.g., lysine residues) with NHS-ester-based biotin reagents.[5] The reaction is most efficient at a pH between 7 and 9. Below pH 7, the primary amines are protonated, making them less reactive. Conversely, at a pH above 9, the hydrolysis of the NHS ester increases significantly, reducing the amount of reagent available to react with the protein. For reactions targeting carboxyl groups, a more acidic pH of 4.5-5.5 is required.

Q3: Can the buffer composition interfere with the biotinylation reaction?

Yes, certain buffer components can interfere with the biotinylation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for the biotinylation reagent, leading to a significant reduction in labeling efficiency. It is essential to use amine-free buffers like PBS (Phosphate Buffered Saline) or MES (2-(N-morpholino)ethanesulfonic acid) for the reaction. Additionally, preservatives like sodium azide should be removed before the reaction as they can interfere with the labeling process.

Q4: I observe protein precipitation after the biotinylation reaction. What could be the cause and how can I prevent it?

Protein precipitation is a common issue that can arise from over-biotinylation. When too many biotin molecules are attached to a protein, it can lead to changes in the protein's isoelectric point and solubility, causing it to aggregate and precipitate. To prevent this, it is important to optimize the molar ratio of biotin reagent to protein. Starting with a lower ratio and gradually increasing it can help find the optimal balance between labeling efficiency and protein stability. If precipitation occurs, you can sometimes resolubilize the protein by adjusting the pH of the solution.

Q5: How can I accurately determine the degree of biotinylation?

Quantifying the degree of biotinylation is crucial for ensuring reproducibility and optimizing your experiments. The most common method is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, leading to a change in absorbance at 500 nm. However, the HABA assay has limitations in sensitivity and can sometimes underestimate the true biotin incorporation. Other methods include fluorescence-based assays and techniques that utilize biotin reagents with a built-in UV-traceable chromophore for easier quantification.

Troubleshooting Guides

Issue 1: Low Biotin Incorporation

This section provides a step-by-step guide to diagnose and resolve low biotin incorporation into your target protein.

Low_Biotin_Incorporation cluster_reagents Reagent & Buffer Checks cluster_protein Protein Assessment cluster_reaction Reaction Optimization start Start: Low Biotinylation Yield check_reagents 1. Check Reagents & Buffers start->check_reagents check_protein 2. Assess Protein Quality & Concentration check_reagents->check_protein Reagents OK? reagent_quality Biotin reagent fresh? (hydrolyzed?) check_reagents->reagent_quality optimize_reaction 3. Optimize Reaction Conditions check_protein->optimize_reaction Protein OK? protein_purity Protein pure? check_protein->protein_purity purification 4. Evaluate Purification Step optimize_reaction->purification Optimized? molar_ratio Optimize Biotin:Protein ratio optimize_reaction->molar_ratio quantification 5. Verify Quantification Method purification->quantification Purification OK? success Yield Improved quantification->success Quantification Accurate? buffer_composition Amine-free buffer? (e.g., no Tris) reagent_quality->buffer_composition ph_check Correct pH for chemistry? buffer_composition->ph_check protein_concentration Concentration accurate? protein_purity->protein_concentration interfering_substances Interfering substances removed? (e.g., azide) protein_concentration->interfering_substances incubation_time Adjust incubation time/temp molar_ratio->incubation_time Protein_Precipitation cluster_ratio Biotin Ratio Check cluster_solubility Protein Solubility Assessment cluster_modification Reaction Condition Modification start Start: Protein Precipitation check_biotin_ratio 1. Evaluate Biotin:Protein Ratio start->check_biotin_ratio assess_protein_solubility 2. Assess Intrinsic Protein Solubility check_biotin_ratio->assess_protein_solubility Ratio Optimized? reduce_ratio Reduce molar excess of biotin check_biotin_ratio->reduce_ratio modify_reaction_conditions 3. Modify Reaction Conditions assess_protein_solubility->modify_reaction_conditions Solubility Assessed? protein_concentration_check Is protein concentration too high? assess_protein_solubility->protein_concentration_check post_labeling_handling 4. Adjust Post-Labeling Handling modify_reaction_conditions->post_labeling_handling Conditions Modified? reaction_temp Lower reaction temperature (e.g., 4°C) modify_reaction_conditions->reaction_temp success Precipitation Reduced post_labeling_handling->success Handling Adjusted? stepwise_addition Consider stepwise addition of biotin reduce_ratio->stepwise_addition buffer_additives Consider solubility-enhancing additives (e.g., glycerol, non-ionic detergents) protein_concentration_check->buffer_additives reaction_time Shorten incubation time reaction_temp->reaction_time Biotinylation_Workflow prep_protein 1. Prepare Protein Sample (in amine-free buffer, pH 7-9) prep_biotin 2. Prepare Biotin Reagent Solution (e.g., in DMSO or water) prep_protein->prep_biotin reaction 3. Mix Protein and Biotin Reagent (at desired molar ratio) prep_biotin->reaction incubation 4. Incubate (e.g., 1-2 hours at RT or overnight at 4°C) reaction->incubation quenching 5. Quench Reaction (Optional) (add Tris or glycine) incubation->quenching purification 6. Purify Biotinylated Protein (desalting column or dialysis) quenching->purification quantification 7. Quantify Biotinylation (e.g., HABA assay) purification->quantification storage 8. Store Biotinylated Protein quantification->storage

References

reducing non-specific binding with Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-SS-azide. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your experiments while minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

This compound is a versatile chemical probe with three key functional components:

  • Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin, enabling strong and specific capture of biotinylated molecules.

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol (PEG) linker. This spacer enhances solubility in aqueous buffers, reduces steric hindrance to improve the accessibility of the biotin tag for binding to streptavidin, and minimizes non-specific hydrophobic interactions.[1]

  • Disulfide (SS) Linker: A cleavable bond that can be broken under mild reducing conditions, allowing for the gentle elution of captured biomolecules.

  • Azide Group: A functional group that allows for covalent conjugation to alkyne-containing molecules via copper-catalyzed or copper-free "click chemistry."

Q2: How does the PEG3 spacer help in reducing non-specific binding?

The hydrophilic nature of the PEG spacer creates a hydration layer that can prevent the probe from non-specifically adsorbing to hydrophobic surfaces or other proteins in your sample.[1] This property is crucial for improving the signal-to-noise ratio in various applications, including pull-down assays and fluorescence microscopy. Studies have shown that increasing the hydrophilicity of affinity resins by incorporating PEG spacers can significantly decrease the amount of non-specific protein binding.[2]

Q3: What are the main applications of this compound?

This reagent is widely used in:

  • Affinity Capture and Pull-Down Assays: For isolating and identifying binding partners of a specific molecule.

  • Cleavable Biotinylation: To label proteins, peptides, and other biomolecules with biotin in a reversible manner.

  • Click Chemistry: For the specific and efficient conjugation of biomolecules.

  • Probe Development: In the creation of cleavable probes for applications such as imaging and target identification.

Troubleshooting Guide: Reducing Non-Specific Binding

High background and non-specific binding are common challenges in affinity purification experiments. This guide provides specific troubleshooting strategies for experiments using this compound.

Problem Potential Cause Recommended Solution
High background in all lanes, including negative controls Non-specific binding to streptavidin beads: Proteins in the lysate may be binding directly to the surface of the agarose or magnetic beads.Pre-clear the lysate: Before the pull-down, incubate the cell lysate with streptavidin beads alone for 1-2 hours to remove proteins that non-specifically bind to the beads.[3]
Inefficient blocking of beads: The blocking agent may not be effectively saturating all non-specific binding sites on the beads.Optimize blocking: Block the streptavidin beads with a solution of Bovine Serum Albumin (BSA) or yeast tRNA before incubating with the lysate.[3]
Identical bands in both experimental and control samples after pull-down Non-specific labeling by this compound: The biotin-azide probe may be non-specifically reacting with proteins in the lysate, especially in complex mixtures.Optimize click chemistry reaction conditions: Ensure the correct stoichiometry of reagents. Excess free Biotin-azide can lead to non-specific labeling. It is also recommended to have a higher concentration of the reducing agent (e.g., sodium ascorbate) than the copper catalyst.
Endogenous biotinylated proteins: Many cells contain naturally biotinylated proteins that will be captured by the streptavidin beads.Deplete endogenous biotin: Before the pull-down, incubate the lysate with free streptavidin beads to remove endogenously biotinylated proteins.
Many contaminating proteins are pulled down with the target protein Wash conditions are too gentle: The wash buffers may not be stringent enough to remove weakly interacting or non-specifically bound proteins.Increase wash stringency: Optimize your wash buffers by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100).
Hydrophobic and ionic interactions: Proteins can non-specifically adhere to the bait protein or bead surface through weak interactions.Modify wash buffer composition: Include additives in your wash buffer to disrupt non-specific interactions. For example, a high-salt wash can disrupt ionic interactions.

Data on PEG Linkers and Non-Specific Binding

The inclusion of a PEG spacer between biotin and its conjugation partner is a well-established strategy to improve performance in affinity-based assays.

Table 1: Effect of PEG Spacer on Non-Specific Protein Binding

Affinity Resin Ligand Relative Amount of Non-Specific Tubulin Binding (%) Relative Amount of Non-Specific Actin Binding (%)
Hydrophobic Ligand (No PEG)100100
Hydrophilic Ligand (with PEG spacer)3040

Data adapted from a study on the reduction of non-specific protein binding on affinity resins. The presence of a hydrophilic PEG spacer significantly reduced the non-specific binding of common contaminating proteins like tubulin and actin.

Table 2: Impact of PEG-diacrylate on Specific vs. Non-Specific Binding in Immunoassays

Parameter Fold Change with PEG-diacrylate
Non-Specific Binding10-fold decrease
Specific Binding6-fold increase

This data illustrates that incorporating PEG into a hydrogel for immunoassays can dramatically reduce non-specific background signals while enhancing the specific signal.

Experimental Protocols

Detailed Protocol for Pull-Down Assay with this compound

This protocol outlines the key steps for a pull-down assay using a protein of interest (POI) labeled with an alkyne group, followed by click chemistry with this compound and affinity purification.

1. Preparation of Cell Lysate a. Wash cultured cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant (clarified lysate) to a new tube.

2. Click Chemistry Reaction a. To your clarified lysate containing the alkyne-labeled POI, add the this compound. b. Add the copper (II) sulfate, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction. For a 500 µL lysate sample, you can use the following final concentrations:

  • This compound: 25 µM
  • Copper (II) Sulfate: 1 mM
  • THPTA: 100 µM
  • Sodium Ascorbate: 1 mM c. Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

3. Pre-clearing the Lysate a. While the click chemistry reaction is proceeding, prepare streptavidin-coated beads by washing them three times with lysis buffer. b. To the lysate (after the click reaction), add a small aliquot of washed, un-blocked streptavidin beads. c. Incubate for 30-60 minutes at 4°C with gentle rotation. d. Pellet the pre-clearing beads by centrifugation or using a magnetic stand. e. Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

4. Affinity Purification a. Add fresh, washed streptavidin-coated beads to the pre-cleared lysate. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated POI to bind to the beads.

5. Washing a. Pellet the beads and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound proteins. A recommended washing procedure is as follows: i. Initial Wash: 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Rotate for 5 minutes at 4°C. ii. High Salt Wash: 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Rotate for 5 minutes at 4°C. iii. Detergent Wash: 1 mL of Wash Buffer 1. Rotate for 5 minutes at 4°C. iv. Final Wash: 1 mL of a buffer without detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent.

6. Elution a. To elute the captured protein complexes, resuspend the beads in an elution buffer containing a reducing agent to cleave the disulfide bond (e.g., PBS with 50 mM DTT). b. Incubate for 30 minutes at 37°C. c. Pellet the beads and collect the supernatant containing the eluted proteins.

7. Analysis a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Cell Lysis Cell Lysis Alkyne-labeled POI Alkyne-labeled POI Cell Lysis->Alkyne-labeled POI Click Chemistry Click Chemistry Alkyne-labeled POI->Click Chemistry + this compound Biotinylation Biotinylation Click Chemistry->Biotinylation Pre-clearing Pre-clearing Biotinylation->Pre-clearing Affinity Capture Affinity Capture Pre-clearing->Affinity Capture + Streptavidin Beads Stringent Washes Stringent Washes Affinity Capture->Stringent Washes Elution Elution Stringent Washes->Elution + Reducing Agent SDS-PAGE SDS-PAGE Elution->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot

Caption: Experimental workflow for a pull-down assay using this compound.

non_specific_binding_reduction cluster_no_peg Without PEG Spacer cluster_with_peg With PEG3 Spacer Hydrophobic Surface Hydrophobic Surface Non-Specific Binding Non-Specific Binding Hydrophobic Surface->Non-Specific Binding Reduced Non-Specific Binding Reduced Non-Specific Binding Hydrophobic Surface->Reduced Non-Specific Binding Biotinylated Probe (No PEG) Biotinylated Probe (No PEG) Biotinylated Probe (No PEG)->Hydrophobic Surface Direct Interaction Biotinylated Probe (With PEG3) Biotinylated Probe (With PEG3) Hydration Layer Hydration Layer Biotinylated Probe (With PEG3)->Hydration Layer Hydration Layer->Hydrophobic Surface Repulsion

Caption: Mechanism of reducing non-specific binding with a PEG3 spacer.

References

Biotin-PEG3-SS-azide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Biotin-PEG3-SS-azide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. Both solid form and solutions require specific handling to prevent degradation.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The stability of this compound is primarily influenced by the chemical reactivity of its disulfide bond and azide functional group. Exposure to reducing agents can cleave the disulfide bond, while certain reaction conditions can affect the azide group.

Q3: How can I confirm the integrity of my this compound reagent?

A3: The integrity of the reagent can be assessed by performing functional tests. For instance, a small-scale click reaction with a known alkyne-containing molecule can verify the reactivity of the azide group. Additionally, the ability to be captured by streptavidin beads confirms the integrity of the biotin moiety.

Q4: Can I use buffers containing reducing agents like DTT or TCEP with this compound?

A4: No, it is critical to avoid reducing agents such as DTT or TCEP in buffers used with this compound.[1] These reagents will cleave the disulfide bond, separating the biotin-PEG3 portion from the azide moiety and rendering the linker ineffective for its intended purpose.

Q5: Is the azide group in this compound sensitive to light?

A5: While many azide-containing compounds are light-sensitive, aliphatic azides like the one in this compound are generally more stable.[2][3] However, as a precautionary measure, it is always recommended to store the reagent protected from light.[4][5]

Storage Conditions Summary

For optimal stability, please refer to the following storage recommendations for this compound in both solid and solution forms.

FormStorage TemperatureDurationSpecial Instructions
Solid-20°CUp to 24 monthsProtect from light; storing under an inert atmosphere (e.g., nitrogen) is recommended.
Solution in DMSO or DMF-80°CUp to 6 monthsProtect from light; store under an inert atmosphere.
Solution in DMSO or DMF-20°CUp to 1 monthProtect from light; store under an inert atmosphere; avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Problem 1: Low or no signal in biotin-based detection (e.g., Western blot with streptavidin-HRP).

  • Possible Cause 1: Inefficient biotinylation.

    • Solution: Ensure that the reaction conditions for attaching this compound to your molecule of interest are optimal. This includes correct stoichiometry, buffer composition (amine-free buffers like PBS or HEPES are recommended), and incubation time. You can test the efficiency of biotinylation using a HABA assay or a similar method.

  • Possible Cause 2: Cleavage of the disulfide bond.

    • Solution: Verify that no reducing agents were present in any of the buffers used throughout the experiment. If cleavage is desired for elution, ensure it is performed as the final step.

  • Possible Cause 3: Steric hindrance.

    • Solution: The PEG3 linker is designed to reduce steric hindrance, but in some cases, the biotin binding to streptavidin may still be impeded. Consider optimizing the washing steps to reduce non-specific binding and improve the accessibility of the biotin tag.

Problem 2: Low yield in click chemistry reaction.

  • Possible Cause 1: Degraded azide functionality.

    • Solution: Ensure the reagent has been stored correctly and has not been subjected to conditions that could compromise the azide group, such as highly acidic environments or the presence of certain reducing agents.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: For copper-catalyzed click chemistry (CuAAC), ensure the use of a freshly prepared copper(I) catalyst and an appropriate ligand. For strain-promoted azide-alkyne cycloaddition (SPAAC), confirm that the cyclooctyne reagent is of high quality and that the reaction is performed in a suitable solvent.

  • Possible Cause 3: Incorrect stoichiometry.

    • Solution: Optimize the ratio of the azide-containing molecule to the alkyne-containing molecule to ensure efficient reaction kinetics.

Problem 3: High background in pull-down assays.

  • Possible Cause 1: Non-specific binding to streptavidin beads.

    • Solution: Block the streptavidin beads with a suitable blocking agent (e.g., BSA) before incubation with the sample. Optimize the number and stringency of wash steps to remove non-specifically bound proteins.

  • Possible Cause 2: Hydrophobic interactions.

    • Solution: The PEG linker enhances hydrophilicity, but non-specific binding can still occur. Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffers.

Experimental Protocols

Protocol: Assessment of this compound Stability via a Functional Click Reaction and Biotin-Streptavidin Binding Assay

This protocol provides a method to assess the stability of this compound by testing its ability to participate in a click reaction and subsequently bind to streptavidin.

Materials:

  • This compound (stored under recommended conditions)

  • An alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Streptavidin-coated magnetic beads

  • Dithiothreitol (DTT)

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Alkyne-TAMRA in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following:

      • 5 µL of 10 mM this compound

      • 5 µL of 1 mM Alkyne-TAMRA

      • 80 µL of PBS

    • In a separate tube, prepare the catalyst mix:

      • 2 µL of 100 mM CuSO₄

      • 2 µL of 10 mM TBTA

      • 6 µL of 500 mM sodium ascorbate

    • Add 10 µL of the catalyst mix to the reaction tube.

    • Incubate at room temperature for 1 hour, protected from light.

  • Biotin-Streptavidin Binding:

    • Wash 20 µL of streptavidin-coated magnetic beads three times with PBS.

    • Resuspend the beads in 100 µL of PBS.

    • Add the 100 µL click reaction mixture to the beads.

    • Incubate for 30 minutes at room temperature with gentle rotation.

    • Using a magnetic stand, separate the beads and collect the supernatant.

    • Wash the beads three times with PBS.

  • Fluorescence Measurement (Pre-cleavage):

    • Resuspend the beads in 100 µL of PBS.

    • Transfer the bead suspension to a black 96-well plate.

    • Measure the fluorescence of the bead suspension (TAMRA excitation/emission maxima are ~555/580 nm).

    • Measure the fluorescence of the collected supernatant from step 3 to determine unbound conjugate.

  • Disulfide Bond Cleavage and Elution:

    • Resuspend the beads in 100 µL of PBS containing 50 mM DTT.

    • Incubate for 30 minutes at room temperature.

    • Separate the beads with a magnetic stand and collect the eluate.

  • Fluorescence Measurement (Post-cleavage):

    • Measure the fluorescence of the eluate.

Expected Results:

  • A high fluorescence signal on the beads before cleavage and a low signal in the supernatant indicate a stable and functional this compound.

  • A high fluorescence signal in the eluate after DTT treatment confirms the cleavability of the disulfide bond.

Visualizations

cluster_storage Storage cluster_handling Handling cluster_application Application Solid Solid Reconstitution Reconstitution Solid->Reconstitution -20°C Solution Solution Reaction_Setup Reaction_Setup Solution->Reaction_Setup -80°C / -20°C Reconstitution->Reaction_Setup Click_Chemistry Click_Chemistry Reaction_Setup->Click_Chemistry Pull_Down Pull_Down Click_Chemistry->Pull_Down

Caption: Workflow for this compound handling and application.

Biotin_PEG3_SS_Azide Biotin_PEG3_SS_Azide Cleaved_Disulfide Biotin-PEG3-SH + H₂N-Azide Biotin_PEG3_SS_Azide->Cleaved_Disulfide Disulfide Reduction Degraded_Azide Reduced or Decomposed Azide Biotin_PEG3_SS_Azide->Degraded_Azide Azide Instability Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Cleaved_Disulfide Acidic_Conditions Strongly Acidic Conditions Acidic_Conditions->Degraded_Azide

Caption: Potential degradation pathways of this compound.

Start Low Signal in Pull-Down? Check_Biotinylation Verify Biotinylation Efficiency (HABA Assay) Start->Check_Biotinylation Yes Successful_Pull_Down Successful Pull-Down Start->Successful_Pull_Down No Check_Reducing_Agents Check for Reducing Agents in Buffers Check_Biotinylation->Check_Reducing_Agents Biotinylation OK Check_Biotinylation->Successful_Pull_Down Re-biotinylate Check_Click_Reaction Verify Click Reaction Yield Check_Reducing_Agents->Check_Click_Reaction No Reducing Agents Check_Reducing_Agents->Successful_Pull_Down Remove Reducing Agents Optimize_Washing Optimize Washing Steps (Steric Hindrance) Check_Click_Reaction->Optimize_Washing Click Reaction OK Check_Click_Reaction->Successful_Pull_Down Optimize Click Reaction Optimize_Washing->Successful_Pull_Down Optimized

Caption: Troubleshooting decision tree for pull-down assays.

References

Technical Support Center: Troubleshooting Aggregation of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the aggregation of biotinylated proteins during and after the labeling process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after biotinylation?

Protein aggregation after biotinylation can be triggered by several factors:

  • Over-biotinylation: Excessive modification of surface lysines or other reactive residues can alter the protein's surface charge and hydrophobicity, leading to intermolecular interactions and aggregation.[1]

  • Intrinsic properties of the protein: Some proteins are inherently prone to aggregation, and the biotinylation process can exacerbate this tendency.[2][3]

  • Hydrophobicity of the biotin molecule: Biotin itself is a hydrophobic molecule. Its attachment to the protein surface can increase the overall hydrophobicity, promoting aggregation.

  • Linker arm properties: The chemical properties of the linker arm of the biotinylation reagent can influence solubility. Hydrophobic linkers may contribute to aggregation.

  • Buffer conditions: Suboptimal buffer conditions such as pH close to the protein's isoelectric point (pI), low ionic strength, or the absence of stabilizing agents can lead to aggregation.[3][4]

  • Freeze-thaw cycles: Repeated freezing and thawing can denature proteins and expose hydrophobic regions, leading to aggregation.

Q2: How does the biotin-to-protein molar ratio affect aggregation?

The molar ratio of biotin reagent to protein during the conjugation reaction is a critical parameter. A higher ratio increases the likelihood of multiple biotin molecules attaching to a single protein, which can significantly alter its physicochemical properties and lead to aggregation. It is crucial to optimize this ratio to achieve sufficient labeling for downstream applications without compromising protein stability.

Q3: Can the type of biotinylation reagent influence protein aggregation?

Yes, the choice of biotinylation reagent plays a significant role. Reagents with longer, more hydrophilic spacer arms, such as those containing polyethylene glycol (PEG), can help to keep the biotinylated protein soluble and reduce aggregation. These linkers can shield the hydrophobic biotin molecule and the protein surface, preventing intermolecular interactions.

Troubleshooting Guide

Problem 1: Protein precipitates immediately after the biotinylation reaction.
  • Possible Cause: Over-biotinylation leading to rapid aggregation.

  • Troubleshooting Steps:

    • Optimize Biotin:Protein Ratio: Perform a titration of the biotinylation reagent to find the lowest effective concentration that still provides adequate labeling.

    • Change Biotinylation Reagent: Switch to a biotinylation reagent with a long, hydrophilic linker arm (e.g., PEGylated biotin).

    • Modify Reaction Conditions: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the extent of modification.

Problem 2: Biotinylated protein appears soluble initially but aggregates upon storage.
  • Possible Cause: Suboptimal storage buffer, instability over time, or freeze-thaw stress.

  • Troubleshooting Steps:

    • Optimize Storage Buffer:

      • pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's pI.

      • Ionic Strength: Increase the salt concentration (e.g., 150-500 mM NaCl) to reduce electrostatic interactions.

      • Additives: Include stabilizing excipients in the storage buffer.

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 10-50% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.
Sugars (e.g., Sucrose, Trehalose) 0.25-1 MStabilize protein structure and prevent aggregation.
Amino Acids (e.g., Arginine, Glycine) 0.1-1 MCan reduce protein-protein interactions and increase solubility.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Can help to solubilize proteins and prevent hydrophobic aggregation.
Reducing Agents (e.g., DTT, TCEP) 1-5 mMPrevent the formation of incorrect disulfide bonds which can lead to aggregation.
Problem 3: Aggregation is observed during purification of the biotinylated protein.
  • Possible Cause: The purification method is causing stress on the protein, or the buffer conditions during purification are suboptimal.

  • Troubleshooting Steps:

    • Purification Method:

      • Size Exclusion Chromatography (SEC): This is a gentle method that can also be used to separate monomers from aggregates.

      • Affinity Chromatography: Use a gentle elution buffer. If using streptavidin-based purification, consider using monomeric avidin resins that allow for milder elution conditions with biotin.

    • Optimize Purification Buffers: Ensure that the buffers used during all purification steps are optimized for pH, ionic strength, and contain stabilizing additives as described above.

Experimental Protocols

Protocol 1: Optimization of Biotin-to-Protein Molar Ratio
  • Prepare a stock solution of your protein at a known concentration (e.g., 1-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare a series of biotinylation reactions with varying molar excess of the biotinylation reagent (e.g., 1:1, 5:1, 10:1, 20:1 biotin:protein).

  • Incubate the reactions at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Remove the excess, unreacted biotin using a desalting column or dialysis against the desired storage buffer.

  • Determine the degree of biotinylation for each ratio using a method such as the HABA assay or a fluorescent-based assay.

  • Analyze the samples for aggregation using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

  • Select the highest biotin:protein ratio that results in sufficient labeling without causing significant aggregation.

Protocol 2: Screening of Stabilizing Additives
  • Prepare your biotinylated protein in its initial buffer.

  • Create a matrix of buffer conditions by adding different stabilizers at various concentrations (refer to the table above).

  • Aliquot the biotinylated protein into each buffer condition.

  • Incubate the samples under stress conditions (e.g., elevated temperature for a short period) or for an extended period at the intended storage temperature.

  • Assess aggregation in each sample using visual inspection, turbidity measurement (OD at 340 nm), DLS, or SEC.

  • The condition that shows the least amount of aggregation is the optimal storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution reaction Incubate at RT or 4°C protein->reaction biotin_reagent Biotinylation Reagent biotin_reagent->reaction purification Remove Excess Biotin (Desalting/Dialysis) reaction->purification analysis Assess Aggregation (DLS/SEC) purification->analysis storage Store with Stabilizers analysis->storage

Caption: Workflow for biotinylating proteins and assessing aggregation.

troubleshooting_logic cluster_cause Identify Cause cluster_solution Implement Solution start Protein Aggregation Observed cause_biotinylation During/After Biotinylation? start->cause_biotinylation cause_storage During Storage? start->cause_storage cause_purification During Purification? start->cause_purification solution_biotinylation Optimize Biotin:Protein Ratio Change Reagent Modify Reaction Conditions cause_biotinylation->solution_biotinylation solution_storage Optimize Storage Buffer (pH, Salt, Additives) Aliquot and Store at -80°C cause_storage->solution_storage solution_purification Use Gentle Purification Method Optimize Purification Buffers cause_purification->solution_purification

Caption: Troubleshooting logic for addressing protein aggregation.

References

Technical Support Center: Optimizing pH for Biotin-PEG3-SS-azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-SS-azide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the azide group of this compound?

The optimal pH for the azide reaction depends on the chosen conjugation chemistry. The two primary methods are copper-catalyzed or copper-free "click chemistry" and Staudinger ligation.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is robust and can proceed over a broad pH range, typically between 4 and 12.[1][2][3] However, for applications involving sensitive biomolecules like proteins, a narrower pH range of 7 to 9 is commonly used to maintain the stability and integrity of the biomolecule.[1][2] A neutral pH of approximately 7.0-7.5 is often a good starting point.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is generally less sensitive to pH than CuAAC. However, the reaction rate can be influenced by the buffer composition and pH. Some studies have indicated that higher pH values can accelerate the reaction rate for certain cyclooctynes. For instance, higher reaction rates have been observed in HEPES buffer at pH 7.

  • Staudinger Ligation: This reaction involves the use of a phosphine reagent that reacts with the azide. For efficient biotinylation using this method with reagents like EZ-Link Phosphine-PEG3-Biotin, a pH range of 6-8 is recommended.

Q2: How does pH affect the stability of the disulfide (SS) bond in this compound?

The disulfide bond is stable across a wide pH range. However, its cleavage by reducing agents is highly pH-dependent. Thiol-based reducing agents, such as Dithiothreitol (DTT), are most effective at a pH above their pKa (the pKa of a typical thiol group is around 8.3), where the thiol is in the deprotonated thiolate form. Therefore, cleavage of the disulfide bond is more efficient at neutral to slightly alkaline pH. At acidic pH (typically below 8), thiol-disulfide exchange is inhibited. While DTT has an optimal pH range of 7.1 to 8.0, it still exhibits some reducing activity down to a pH of about 5.5.

Q3: Can I use any buffer for my this compound reaction?

The choice of buffer is critical and depends on the overall experimental design.

  • For Click Chemistry (CuAAC and SPAAC): Buffers such as Phosphate-Buffered Saline (PBS) and HEPES are commonly recommended. It is crucial to avoid buffers containing primary or secondary amines, such as Tris or glycine, especially if you are using N-hydroxysuccinimide (NHS) esters to introduce the alkyne group to your biomolecule, as these buffers will compete in the reaction.

  • For Staudinger Ligation: A buffer at a pH between 6 and 8, such as PBS, is suitable. It is important to avoid reducing agents in the reaction buffer, as they can interfere with the stability of the azide.

Q4: My reaction yield is low. Could pH be the issue?

Yes, suboptimal pH is a common reason for low reaction yields. If you are experiencing low yields, consider performing a pH optimization screen. This can be done by setting up a series of reactions in buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments. This will help you identify the optimal pH for your specific system.

Troubleshooting Guides

Issue 1: Low Biotinylation Efficiency in Click Chemistry Reactions
Possible Cause Recommended Solution
Suboptimal pH The optimal pH for CuAAC with biomolecules is typically between 7 and 9. For SPAAC, while less sensitive, pH can still influence the rate. Perform a pH optimization experiment using a series of buffers (e.g., phosphate or HEPES) from pH 6.5 to 8.5.
Incompatible Buffer Buffers containing primary or secondary amines (e.g., Tris, glycine) can interfere with NHS ester reactions used to introduce alkynes. Use non-amine-containing buffers like PBS or HEPES.
Degradation of Reagents Some strained alkynes, like DBCO, can be unstable at acidic pH. Ensure your reaction conditions are compatible with all components.
Issue 2: Premature Cleavage of the Disulfide Bond
Possible Cause Recommended Solution
Presence of Reducing Agents Unintentional introduction of reducing agents in your buffers or samples can lead to the cleavage of the disulfide bond. Ensure all solutions are freshly prepared and free from contaminants.
Inappropriate pH during Purification While the disulfide bond itself is stable, subsequent purification steps involving thiol-based reagents at a pH above 7 can cause cleavage. Carefully control the pH during all experimental stages.
Issue 3: Inefficient Cleavage of the Disulfide Bond When Desired
Possible Cause Recommended Solution
Suboptimal pH for Reducing Agent Thiol-based reducing agents like DTT require a pH of 7.1-8.0 for optimal activity. Thiol-disulfide exchange is inhibited at a pH below 8. Adjust the pH of your cleavage buffer to be within the optimal range of your chosen reducing agent.
Insufficient Concentration of Reducing Agent Ensure you are using a sufficient molar excess of the reducing agent to drive the cleavage reaction to completion.

Data Presentation

pH Recommendations for this compound Reactions
Reaction Type Recommended pH Range Optimal Starting pH Notes
CuAAC (Click Chemistry) 4.0 - 12.0 (general) 7.0 - 9.0 (with biomolecules)7.0 - 7.5Balances reaction efficiency and biomolecule stability.
SPAAC (Click Chemistry) Less pH-sensitive~7.0Reaction rate can be influenced by buffer type and pH.
Staudinger Ligation 6.0 - 8.07.4Avoid reducing agents in the reaction buffer.
Disulfide Bond Cleavage (with DTT) 7.1 - 8.07.5Cleavage is inefficient at acidic pH.

Experimental Protocols

Protocol: pH Optimization for a CuAAC Reaction
  • Prepare Stock Solutions:

    • Azide-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).

    • Alkyne-containing reporter molecule in DMSO.

    • Copper(II) sulfate (CuSO₄) in water.

    • Sodium ascorbate in water (prepare fresh).

    • Copper-chelating ligand (e.g., THPTA) in water.

    • A series of reaction buffers (e.g., phosphate buffers) at pH values ranging from 6.5 to 8.5.

  • Set up Reactions:

    • In separate microcentrifuge tubes, aliquot the azide-functionalized biomolecule.

    • Add the corresponding reaction buffer to each tube to achieve the target pH.

    • Add the alkyne-containing reporter molecule.

    • Prepare a premix of CuSO₄ and the ligand. Add this premix to each reaction tube.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation: Incubate the reactions at room temperature or 37°C for 1-2 hours.

  • Analysis: Analyze the reaction efficiency at each pH by a suitable method, such as SDS-PAGE followed by fluorescent scanning or Western blot.

Protocol: Cleavage of the Disulfide Bond
  • Prepare Cleavage Buffer: Prepare a buffer (e.g., PBS) and adjust the pH to the optimal range for your chosen reducing agent (e.g., pH 7.5 for DTT).

  • Add Reducing Agent: Add the reducing agent (e.g., DTT to a final concentration of 50-100 mM) to your sample containing the this compound-conjugated molecule.

  • Incubation: Incubate the reaction at room temperature or 37°C for 30-60 minutes.

  • Analysis: Confirm the cleavage by analyzing the molecular weight shift of your molecule of interest using techniques like mass spectrometry or SDS-PAGE.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation and Cleavage cluster_conjugation Conjugation Step cluster_click Click Chemistry cluster_staudinger Staudinger Ligation cluster_cleavage Cleavage Step biomolecule Biomolecule click_reaction Azide-Alkyne Cycloaddition (pH 7.0-9.0) biomolecule->click_reaction staudinger_reaction Staudinger Ligation (pH 6.0-8.0) biomolecule->staudinger_reaction biotin_reagent This compound biotin_reagent->click_reaction biotin_reagent->staudinger_reaction alkyne Alkyne Partner alkyne->click_reaction phosphine Phosphine Partner phosphine->staudinger_reaction conjugated_product Biotinylated Biomolecule click_reaction->conjugated_product staudinger_reaction->conjugated_product cleavage_reaction Disulfide Bond Cleavage (pH 7.1-8.0) conjugated_product->cleavage_reaction reducing_agent Reducing Agent (e.g., DTT) reducing_agent->cleavage_reaction cleaved_products Released Biomolecule + Biotin Fragment cleavage_reaction->cleaved_products

Caption: Workflow for conjugation and cleavage using this compound.

ph_optimization_logic pH Optimization Logic start Low Reaction Yield? check_ph Is pH Optimized for the Reaction? start->check_ph check_buffer Is the Buffer Compatible? check_ph->check_buffer Yes perform_screen Perform pH Screen (6.5-8.5) check_ph->perform_screen No change_buffer Switch to Non-Amine Buffer (PBS, HEPES) check_buffer->change_buffer No troubleshoot_other Troubleshoot Other Parameters (Concentration, Temperature) check_buffer->troubleshoot_other Yes success Yield Improved perform_screen->success change_buffer->success

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Streptavidin Pulldown with Biotinylated Probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for streptavidin pulldown assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency and reliability of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your streptavidin pulldown experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Target Protein

Q: After the pulldown and analysis (e.g., Western blot), I cannot detect my protein of interest. What are the possible reasons?

A: A lack of detectable target protein can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:

  • Inefficient Biotinylation of the Bait: Your "bait" molecule (the biotinylated probe) may not be efficiently labeled.

    • Solution: Verify the biotinylation of your bait before the pulldown. This can be done by running the biotinylated bait on an SDS-PAGE gel and probing it with streptavidin-HRP[1]. Ensure you are using an appropriate molar ratio of biotin reagent to your probe during the labeling reaction[1].

  • Weak or Transient Interaction: The interaction between your bait and the target "prey" protein may be weak or require specific cellular conditions not replicated in your assay.

    • Solution: Optimize the binding conditions. This could involve adjusting the pH, salt concentration, or incubation time[1]. Performing the pulldown at a lower temperature (e.g., 4°C) can help stabilize weaker interactions[2].

  • Protein Degradation: Your bait or prey protein may be degrading during the experiment.

    • Solution: Always include protease inhibitors in your lysis buffer[3]. Keep samples on ice whenever possible to minimize enzymatic activity.

  • Inefficient Elution: The elution conditions may not be sufficient to release the bait-prey complex from the streptavidin beads.

    • Solution: The extremely strong interaction between streptavidin and biotin requires harsh elution conditions. Common methods include boiling in SDS-PAGE loading buffer, using low pH buffers (e.g., 0.1M glycine-HCl), or competitive elution with high concentrations of free biotin. If using competitive elution, ensure the concentration of free biotin is high enough and consider combining it with heat for more efficient release.

  • Insufficient Amount of Starting Material: The target protein may be in low abundance in your sample.

    • Solution: Increase the amount of cell lysate or starting material used for the pulldown.

Issue 2: High Background or Non-Specific Binding

Q: My final eluate contains many non-specific proteins, making it difficult to identify my true target. How can I reduce this background?

A: Non-specific binding is a common challenge in pulldown assays. Here are several strategies to increase the specificity of your experiment:

  • Pre-clearing the Lysate: Your cell lysate may contain proteins that have a natural affinity for the streptavidin beads themselves.

    • Solution: Before incubating the lysate with your biotinylated bait, perform a pre-clearing step. Incubate the lysate with streptavidin beads alone for a period (e.g., 1 hour at 4°C), then centrifuge to pellet the beads and transfer the supernatant to a new tube for the actual pulldown.

  • Inadequate Blocking of Beads: Unoccupied sites on the streptavidin beads can non-specifically bind proteins from your lysate.

    • Solution: Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA before adding your biotinylated bait. Additionally, after immobilizing your biotinylated probe, you can wash the beads with a solution containing free biotin to block any remaining unoccupied streptavidin binding sites.

  • Insufficient Washing: The washing steps may not be stringent enough to remove all non-specifically bound proteins.

    • Solution: Increase the number of washes or the stringency of the wash buffer. You can increase the salt concentration (e.g., up to 250 mM NaCl or higher) or add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.

  • Choice of Beads: The type of beads used can influence the level of non-specific binding.

    • Solution: Magnetic beads are often reported to have lower non-specific binding compared to agarose beads. Consider switching to streptavidin-coated magnetic beads if you are experiencing high background with agarose resin.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right streptavidin beads for my experiment?

A1: The choice of streptavidin beads depends on several factors, including the scale of your experiment and your tolerance for non-specific binding. Magnetic beads (e.g., Dynabeads) are generally preferred for their ease of handling, especially for high-throughput applications, and they often exhibit lower non-specific binding. Agarose beads have a higher binding capacity but can be more difficult to handle and may lead to higher background. The binding capacity can also vary between different manufacturers and even between different lots from the same manufacturer, so it is advisable to test the binding capacity of your beads.

Q2: What is the optimal incubation time for binding my biotinylated probe to the streptavidin beads and for capturing the target protein?

A2: For binding the biotinylated probe to the beads, an incubation of 30 minutes to 2 hours at room temperature or 4°C with gentle rotation is typically sufficient. For capturing the target protein from the lysate, incubation times can range from 1-4 hours to overnight at 4°C. Longer incubation times may increase the yield of the target protein but can also lead to higher non-specific binding. Therefore, it is recommended to optimize the incubation time for your specific interaction.

Q3: What are the best controls to include in my pulldown experiment?

A3: Including proper controls is critical for interpreting your results. Essential controls include:

  • Negative Control 1 (Beads only): Incubate streptavidin beads with the cell lysate without any biotinylated bait. This will help you identify proteins that bind non-specifically to the beads themselves.

  • Negative Control 2 (Non-biotinylated bait): If possible, perform a pulldown with a non-biotinylated version of your bait molecule. This controls for interactions that are not dependent on the biotin-streptavidin linkage.

  • Positive Control: Use a known biotinylated protein and its interaction partner to validate your experimental setup and confirm that the assay is working as expected.

Q4: Can I reuse my streptavidin beads?

A4: Due to the extremely high affinity of the streptavidin-biotin interaction, it is very difficult to remove the biotinylated probe without denaturing the streptavidin. Therefore, streptavidin beads are generally not reusable for different biotinylated probes.

Quantitative Data Summary

Table 1: Comparison of Streptavidin Bead Binding Capacities

Bead TypeManufacturerBinding Capacity (pmol biotin/mg beads)Reference
Dynabeads™ M-280 StreptavidinInvitrogen~200
Streptavidin Magnetic BeadsNEB~500 (for 25 bp ssDNA)
Sera-Mag™ SpeedBeads™ NeutrAvidin™ CoatedCytiva~3462
Sera-Mag™ Streptavidin-Coated Magnetic BeadsCytiva~4920

Note: Binding capacities can vary significantly between lots and are dependent on the size and nature of the biotinylated molecule. The values presented are approximate and should be used as a general guideline.

Table 2: Common Washing Buffer Compositions for Reducing Non-Specific Binding

Buffer ComponentConcentration RangePurposeReference
NaCl or KCl150 mM - 1 MReduces ionic interactions
Non-ionic Detergents (Tween-20, NP-40, Triton X-100)0.05% - 1%Reduces hydrophobic interactions
Ionic Detergents (SDS, Sodium Deoxycholate)0.01% - 0.1%Increases stringency (use with caution)
Urea2 MDenaturant to reduce non-specific binding

Table 3: Elution Methods and Conditions

Elution MethodReagent/ConditionMechanismReference
Denaturing ElutionSDS-PAGE Loading Buffer + Heat (95-100°C)Denatures streptavidin and releases the bait
Acidic Elution0.1 M Glycine-HCl, pH 2.5-3.0Disrupts the streptavidin-biotin interaction
Competitive Elution2-25 mM Biotin + HeatFree biotin competes for binding sites
Harsh Chemical6 M Guanidine HClStrong denaturant
Pure Water + Heat>70°CDissociates biotin from streptavidin (salt-sensitive)

Experimental Protocols

Protocol 1: Biotinylation of a Protein Probe

  • Prepare your purified bait protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the biotinylation reagent (e.g., NHS-ester biotin) to the protein solution at a specific molar ratio (e.g., a 20-fold molar excess of biotin to protein is a common starting point).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted biotin probe using a desalting column or dialysis.

  • Confirm successful biotinylation by performing a dot blot or Western blot and probing with streptavidin-HRP.

Protocol 2: Streptavidin Pulldown Assay

  • Bead Preparation:

    • Resuspend the streptavidin beads (e.g., 50 µL of slurry per pulldown) in the vial.

    • Transfer the desired volume of beads to a microcentrifuge tube.

    • Wash the beads three times with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20). Use a magnetic rack to separate magnetic beads between washes.

  • Immobilization of Biotinylated Bait:

    • Resuspend the washed beads in binding buffer containing your biotinylated probe.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

    • Wash the beads three times with binding/wash buffer to remove any unbound bait.

  • Binding of Target Protein:

    • (Optional but recommended) Pre-clear your cell lysate by incubating it with streptavidin beads for 1 hour at 4°C. Pellet the beads and use the supernatant for the pulldown.

    • Add the pre-cleared cell lysate to the beads with the immobilized bait.

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (3-5 times) with a stringent wash buffer to remove non-specifically bound proteins. The composition of the wash buffer may need to be optimized (see Table 2).

  • Elution:

    • After the final wash, remove all supernatant.

    • Add the chosen elution buffer (see Table 3) to the beads. For example, add 50 µL of 1X SDS-PAGE loading buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the protein complexes.

    • Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).

Visualizations

Streptavidin_Pulldown_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Biotin_Probe Biotinylated Probe Immobilization Immobilize Probe on Beads Biotin_Probe->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Incubation Incubate Beads with Lysate Immobilization->Incubation Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Analysis Downstream Analysis (e.g., Western Blot) Elution->Analysis

Caption: Experimental workflow for a streptavidin pulldown assay.

Troubleshooting_Flowchart cluster_yield Low Yield Solutions cluster_background High Background Solutions Start Start Pulldown Problem Problem Encountered? Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yes High_Background High Background Problem->High_Background Yes Success Successful Pulldown Problem->Success No Check_Biotinylation Verify Probe Biotinylation Low_Yield->Check_Biotinylation Preclear_Lysate Pre-clear Lysate High_Background->Preclear_Lysate Optimize_Binding Optimize Binding Conditions Check_Biotinylation->Optimize_Binding Optimize_Elution Optimize Elution Conditions Optimize_Binding->Optimize_Elution Increase_Wash Increase Wash Stringency Preclear_Lysate->Increase_Wash Block_Beads Block Beads Increase_Wash->Block_Beads

Caption: Troubleshooting flowchart for common pulldown issues.

References

Technical Support Center: Minimizing Side Reactions in Click Chemistry Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to help you navigate and troubleshoot common challenges encountered during click chemistry labeling experiments. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols designed to minimize side reactions and optimize your labeling efficiency.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A1: The most prevalent side reactions in CuAAC include:

  • Oxidative Homocoupling (Glaser Coupling): This reaction involves the coupling of two terminal alkynes in the presence of oxygen and a copper(I) catalyst, leading to the formation of a diyne byproduct. This consumes your alkyne starting material and reduces the yield of the desired triazole product.

  • Oxidative Damage to Biomolecules: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS) in the presence of oxygen.[1] These ROS can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) in proteins or damage nucleic acids.[2]

  • Thiol-Related Interference: Thiols, present in buffers (like DTT) or as cysteine residues in proteins, can coordinate with the copper catalyst, thereby inhibiting its catalytic activity.

Q2: How can I prevent Glaser coupling in my CuAAC reaction?

A2: To minimize Glaser coupling, you should:

  • Degas your reaction mixture: Removing dissolved oxygen is crucial as it is a key component in the oxidative homocoupling pathway. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through your solutions.

  • Use a copper-chelating ligand: Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state and can help suppress Glaser coupling.[3]

  • Add an excess of a reducing agent: A sufficient concentration of a reducing agent like sodium ascorbate helps to maintain the copper in its active Cu(I) state, disfavoring the oxidation required for Glaser coupling.[4]

Q3: My biomolecule is sensitive to oxidation. How can I perform CuAAC labeling safely?

A3: To protect sensitive biomolecules during CuAAC, consider the following:

  • Use a protective ligand: Water-soluble ligands such as THPTA can protect biomolecules from oxidative damage by sequestering the copper ion and acting as a sacrificial reductant.[5]

  • Add a radical scavenger: Including a scavenger like dimethylsulfoxide (DMSO) in your reaction mixture can help to neutralize harmful reactive oxygen species.

  • Minimize reaction time: Optimizing the reaction conditions to proceed quickly will reduce the exposure of your biomolecule to potentially damaging reagents.

Q4: What are the common side reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A4: While SPAAC avoids the use of a copper catalyst, potential side reactions include:

  • Instability of Cyclooctynes: Some highly strained cyclooctynes can be unstable and may degrade or oligomerize, especially under acidic conditions or during long-term storage. Certain cyclooctynes can also be degraded in intracellular environments.

  • Thiol-yne Reaction: Strained alkynes can sometimes react with free thiols (cysteine residues) in proteins, leading to non-specific labeling.

Q5: How do I choose between CuAAC and SPAAC for my experiment?

A5: The choice depends on your specific application:

  • CuAAC is generally faster and uses smaller, less sterically hindering alkyne tags. It is well-suited for in vitro applications where speed is critical and the potential for copper cytotoxicity can be managed.

  • SPAAC is the preferred method for live-cell imaging and in vivo studies due to its high biocompatibility, as it does not require a toxic copper catalyst. However, the reaction rates are generally slower, and the cyclooctyne reagents are bulkier.

Troubleshooting Guides

Low or No Product Yield
Probable Cause Suggested Solution
Inactive Copper Catalyst (CuAAC) Use freshly prepared solutions of the copper salt (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate). Ensure the reducing agent is in molar excess (5-10 fold) over the copper. Degas all buffers and solutions thoroughly to prevent oxidation of Cu(I) to the inactive Cu(II) state.
Inappropriate Ligand or Ligand:Copper Ratio (CuAAC) Use a water-soluble, stabilizing ligand like THPTA, especially for bioconjugation. Optimize the ligand to copper ratio; a 5:1 ratio is often a good starting point to protect the catalyst and biomolecules.
Interfering Buffer Components Avoid Tris-based buffers as the amine groups can chelate copper. Phosphate-buffered saline (PBS) or HEPES are generally recommended. High concentrations of chloride (>100 mM) can also be inhibitory.
Degraded or Impure Reagents Use high-purity azide and alkyne reagents. Check the stability of your strained cyclooctyne (for SPAAC) as some can degrade upon storage.
Low Reactant Concentrations Increase the concentration of one or both reactants. Click reactions are second-order, so higher concentrations lead to faster reaction rates.
Steric Hindrance If the azide or alkyne is in a sterically hindered environment within a biomolecule, consider using a longer, more flexible PEG linker on your labeling reagent. For proteins, performing the reaction under denaturing conditions (if the protein can be refolded) can improve accessibility.
Incorrect Stoichiometry Use a slight excess (e.g., 1.5-2 equivalents) of the smaller, more readily available labeling reagent to drive the reaction to completion.
Non-Specific Labeling
Probable Cause Suggested Solution
Glaser Coupling (CuAAC) Thoroughly degas all solutions to remove oxygen. Use a stabilizing ligand and an adequate amount of reducing agent.
Oxidative Damage to Biomolecules (CuAAC) Use a protective ligand like THPTA and consider adding a radical scavenger such as DMSO.
Thiol-yne Reaction (SPAAC) If non-specific labeling of cysteine residues is suspected, consider using a different, less reactive cyclooctyne or blocking free thiols with an agent like N-ethylmaleimide (NEM) prior to the click reaction.

Quantitative Data Summary

Comparison of CuAAC and SPAAC for Bioconjugation
FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Moderate; copper toxicity is a concern but can be mitigated with ligands.High; suitable for in vivo applications.
Typical Reaction Rate Generally faster (k₂ ≈ 1 - 100 M⁻¹s⁻¹)Generally slower (k₂ ≈ 10⁻³ - 1 M⁻¹s⁻¹), dependent on the cyclooctyne.
Alkyne Reagent Terminal alkyne (small)Strained cyclooctyne (bulky)
Common Side Reactions Oxidative homocoupling (Glaser coupling), ROS-mediated damage.Cyclooctyne instability, thiol-yne reaction.
Kinetic Comparison of Common Cyclooctynes in SPAAC
CyclooctyneModel AzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
BCNBenzyl Azide~0.15Moderately reactive and stable cyclooctyne.
DBCO/DIBACBenzyl Azide~0.3 - 1.22Widely used, with good reactivity and stability.
DIFOAzide-functionalized biomolecule~0.08Electron-withdrawing fluorine groups enhance reactivity.
ADIBOPrimary, Secondary AzidesHighSterically demanding, shows lower reactivity with tertiary azides.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of a Protein
  • Reagent Preparation:

    • Prepare a stock solution of your alkyne- or azide-modified protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of the corresponding azide or alkyne labeling reagent in a compatible solvent like DMSO.

    • Freshly prepare stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).

      • A copper-chelating ligand (e.g., THPTA) in water (e.g., 100 mM).

      • Sodium ascorbate in water (e.g., 100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the azide/alkyne labeling reagent from the stock solution. A 2- to 10-fold molar excess over the protein is a good starting point.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 5:1 ligand-to-copper molar ratio is recommended.

    • Add the CuSO₄/ligand mixture to the protein solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Typical Final Concentrations:

    • Protein: 10-50 µM

    • Labeling Reagent: 20-500 µM

    • CuSO₄: 50-250 µM

    • Ligand: 250-1250 µM

    • Sodium Ascorbate: 2.5-5 mM

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect from light if using fluorescent probes.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis. To remove residual copper, dialysis can be performed against a buffer containing a chelating agent like EDTA.

Protocol 2: General Procedure for SPAAC Labeling of a Protein
  • Reagent Preparation:

    • Prepare a solution of your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the cyclooctyne-containing labeling reagent (e.g., DBCO-fluorophore) in an organic solvent like DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the cyclooctyne stock solution to the protein solution. A 2-4 fold molar excess of the cyclooctyne reagent is a common starting point. The final concentration of the organic solvent should be kept low (ideally <5% v/v) to maintain protein stability.

  • Incubation:

    • Gently mix the components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific cyclooctyne and azide pair.

  • Purification:

    • Remove the excess, unreacted cyclooctyne reagent by size-exclusion chromatography or dialysis.

Visualizations

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Cycloaddition CuII Cu(II)SO4 Ascorbate Sodium Ascorbate CuI Cu(I) Ascorbate->CuI Reduction Alkyne Terminal Alkyne CuI->Alkyne Cu_Alkyne Copper-Acetylide Intermediate Alkyne->Cu_Alkyne Coordination Azide Azide Triazole 1,4-Disubstituted Triazole Azide->Triazole Cycloaddition Cu_Alkyne->Azide + Azide Triazole->CuI Release of Cu(I) SPAAC_Mechanism Cyclooctyne Strained Cyclooctyne TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState Azide Azide Azide->TransitionState Triazole Triazole Product TransitionState->Triazole Ring Strain Release Troubleshooting_Workflow Start Low Click Reaction Yield CheckReagents Check Reagent Quality and Concentration Start->CheckReagents CheckCatalyst Optimize Catalyst System (CuAAC) CheckReagents->CheckCatalyst Reagents OK SolutionReagents Use fresh, high-purity reagents. Verify concentrations. CheckReagents->SolutionReagents Issue Found CheckConditions Optimize Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK SolutionCatalyst Degas solutions. Use fresh reducing agent. Optimize ligand:copper ratio. CheckCatalyst->SolutionCatalyst Issue Found CheckInterference Investigate Potential Interference CheckConditions->CheckInterference Conditions OK SolutionConditions Increase reactant concentrations. Optimize pH and buffer. CheckConditions->SolutionConditions Issue Found SolutionInterference Avoid interfering buffers (Tris). Check for thiols. Consider steric hindrance. CheckInterference->SolutionInterference Interference Found Success Successful Labeling CheckInterference->Success No Interference SolutionReagents->Start Re-run Experiment SolutionCatalyst->Start Re-run Experiment SolutionConditions->Start Re-run Experiment SolutionInterference->Start Re-run Experiment

References

Validation & Comparative

A Comparative Guide to Biotin-PEG3-SS-azide and Biotin-PEG4-SS-azide Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Biotin-PEG3-SS-azide and Biotin-PEG4-SS-azide, two versatile chemoproteomic reagents. These molecules are essential tools for labeling, capturing, and identifying biomolecules through a combination of biotin-streptavidin affinity, a cleavable disulfide linker, and bioorthogonal click chemistry. The primary distinction between them lies in the length of their polyethylene glycol (PEG) spacer, a feature that can significantly influence experimental outcomes.

Structural and Functional Overview

Both this compound and Biotin-PEG4-SS-azide are heterobifunctional linkers composed of three key functional moieties:

  • Biotin: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins, enabling highly efficient enrichment and purification of labeled molecules.[1]

  • Cleavable Disulfide (-SS-) Linker: A disulfide bond that is stable under general experimental conditions but can be readily cleaved under mild reducing conditions (e.g., using DTT or TCEP).[2][3] This feature allows for the controlled release of captured biomolecules from streptavidin supports, facilitating downstream analysis.[3]

  • Azide (-N3) Group: A bioorthogonal reactive group that participates in highly specific and efficient "click chemistry" reactions, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-modified molecules.[4] This allows for the precise labeling of target proteins, peptides, or other biomolecules.

  • Polyethylene Glycol (PEG) Spacer: A hydrophilic chain that separates the biotin and azide functionalities. The PEG linker enhances the water solubility of the reagent, reduces non-specific binding, and minimizes steric hindrance, thereby improving the accessibility of the biotin group for binding to streptavidin.

The sole structural difference is the number of PEG units: three in this compound and four in Biotin-PEG4-SS-azide.

Quantitative Data and Properties

The physical and chemical properties of the two reagents are summarized below. The primary differences are the molecular weight and the length of the spacer arm, which is a direct consequence of the additional PEG unit in the PEG4 variant.

PropertyThis compoundBiotin-PEG4-SS-azide
PEG Units 34
Molecular Formula C₂₇H₄₈N₈O₇S₃C₂₉H₅₂N₈O₈S₃
Molecular Weight ~653 g/mol (Varies slightly by manufacturer)~737 g/mol
Spacer Arm Length ~24.3 Å~27.9 Å
Key Features Cleavable disulfide bond, terminal azide for click chemistry, biotin for streptavidin affinity capture.Cleavable disulfide bond, terminal azide for click chemistry, biotin for streptavidin affinity capture.

Performance Comparison and Experimental Considerations

While no direct comparative studies between this compound and Biotin-PEG4-SS-azide were identified, the effect of PEG linker length on the performance of biotinylated probes has been evaluated in various experimental contexts. The choice between a PEG3 and a PEG4 linker is not trivial and can impact the efficiency of affinity pulldown assays.

  • Steric Hindrance and Accessibility: The primary role of the PEG linker is to extend the biotin moiety away from the conjugated biomolecule, overcoming potential steric hindrance and ensuring efficient binding to the deep biotin-binding pocket of streptavidin. A longer linker, such as PEG4, provides greater spatial separation, which can be advantageous when labeling large or complex proteins where the conjugation site may be sterically crowded.

  • Affinity Pulldown Efficiency: The optimal linker length is often application-dependent and must be determined empirically. A study on biotinylated probes with varying PEG linker lengths for capturing target proteins (OSBP and ORP4) found that a probe with a PEG5 linker (28 Å) provided the most effective enrichment. This suggests that for some protein targets, a longer linker may be beneficial. While the difference between PEG3 and PEG4 is just one ethylene glycol unit (~3.6 Å), this small change can be sufficient to alter capture efficiency.

  • Solubility and Non-Specific Binding: Both PEG3 and PEG4 linkers are hydrophilic and serve to increase the aqueous solubility of the reagent and the resulting conjugate. PEGylation is also known to reduce non-specific binding of conjugated molecules to surfaces and other proteins. The slightly greater hydrophilicity of the PEG4 linker may offer a marginal benefit in this regard, though the effect is likely to be minimal compared to the PEG3 version.

Experimental Protocols

Below are detailed protocols for the key applications of these reagents: click chemistry-mediated bioconjugation and disulfide bond cleavage for elution.

This protocol describes the labeling of an alkyne-modified protein in a complex mixture with a Biotin-PEGn-SS-azide reagent.

Materials:

  • Cell lysate containing alkyne-modified protein (1-2 mg/mL).

  • Biotin-PEGn-SS-azide stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water).

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared).

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 2-10 mM in DMSO or a DMSO/t-butanol mixture).

  • Methanol and Chloroform (chilled to -20°C) for protein precipitation.

Procedure:

  • To 500 µL of cell lysate in a microcentrifuge tube, add the reagents sequentially.

  • Add 2.5 µL of the 10 mM Biotin-PEGn-SS-azide stock solution (final concentration: 50 µM).

  • Add the copper-chelating ligand (e.g., 10 µL of 10 mM THPTA; final concentration: 200 µM). Vortex briefly.

  • Add the copper source (e.g., 10 µL of 20 mM CuSO₄; final concentration: 400 µM). Vortex briefly.

  • Initiate the reaction by adding the reducing agent (e.g., 10 µL of 300 mM sodium ascorbate; final concentration: 6 mM).

  • Incubate the reaction mixture for 1-2 hours at room temperature with end-over-end rotation, protected from light.

  • Precipitate the labeled protein by adding 2 mL of cold methanol and 0.5 mL of cold chloroform.

  • Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the protein.

  • Carefully remove the supernatant and wash the protein pellet with cold methanol.

  • Air-dry the pellet and resuspend in a suitable buffer (e.g., 1% SDS in PBS) for subsequent affinity purification.

This protocol describes the enrichment of biotinylated proteins using streptavidin beads and subsequent release via disulfide bond cleavage.

Materials:

  • Streptavidin-coated magnetic beads.

  • Resuspended protein lysate from Protocol 1.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, containing 20-50 mM Tris(2-carboxyethyl)phosphine (TCEP) or 50-100 mM Dithiothreitol (DTT).

  • Alkylation Reagent: Iodoacetamide (IAA) stock solution (e.g., 100 mM in water).

Procedure:

  • Equilibrate the streptavidin magnetic beads by washing them three times with Wash Buffer.

  • Add the resuspended, biotin-labeled protein lysate to the equilibrated beads.

  • Incubate for 1-2 hours at room temperature with rotation to allow for biotin-streptavidin binding.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads extensively (e.g., 5 times) with Wash Buffer to remove non-specifically bound proteins.

  • To elute the captured proteins, resuspend the beads in 50-100 µL of Elution Buffer.

  • Incubate at 37°C for 60 minutes with gentle shaking to cleave the disulfide bond.

  • Separate the beads with a magnetic stand and collect the supernatant containing the released proteins.

  • To prevent re-formation of disulfide bonds, add IAA to the eluate to a final concentration of 50 mM and incubate for 30 minutes in the dark at room temperature.

  • The eluted and alkylated proteins are now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_labeling Step 1: Labeling cluster_capture Step 2: Capture & Elution cluster_analysis Step 3: Analysis Prot_Alkyne Alkyne-Modified Protein CuAAC CuAAC Click Reaction Prot_Alkyne->CuAAC Biotin_Azide Biotin-PEGn-SS-Azide Biotin_Azide->CuAAC Labeled_Prot Biotinylated Protein CuAAC->Labeled_Prot Bound_Complex Bound Complex Labeled_Prot->Bound_Complex Strep_Beads Streptavidin Beads Strep_Beads->Bound_Complex Elution Add Reducing Agent (e.g., TCEP) Bound_Complex->Elution Released_Prot Released Protein Elution->Released_Prot Analysis Downstream Analysis (e.g., Mass Spec) Released_Prot->Analysis

Caption: Experimental workflow for labeling, capture, and release of target proteins.

signaling_pathway cluster_pathway Target Identification Workflow cluster_enrichment Chemoproteomic Enrichment Inhibitor Alkyne-Modified Kinase Inhibitor Kinase Target Kinase Inhibitor->Kinase Binds Inhibitor_Kinase Inhibitor-Kinase Complex Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Click Click Reaction Inhibitor_Kinase->Click Biotin_Azide Biotin-PEGn-SS-N3 Biotin_Azide->Click Biotin_Complex Biotinylated Complex Click->Biotin_Complex Enrich Streptavidin Enrichment & Elution Biotin_Complex->Enrich Identified_Kinase Identified Kinase (via Mass Spec) Enrich->Identified_Kinase

Caption: Using biotin-azide reagents to identify the protein target of a kinase inhibitor.

References

comparing cleavable vs non-cleavable biotinylation reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Cleavable vs. Non-Cleavable Biotinylation Reagents

For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable biotinylation reagents is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations to aid in selecting the most appropriate reagent for your research needs.

Introduction to Biotinylation

Biotinylation is the process of attaching biotin, a small vitamin, to a molecule of interest, such as a protein or nucleic acid.[1] The remarkably strong and specific interaction between biotin and avidin or streptavidin (Ka = 10^15 M-1) forms the basis of numerous applications in molecular biology, including purification, detection, and immobilization of biomolecules.[1][2] Biotinylation reagents are designed with a reactive group that targets specific functional groups on the target molecule, a spacer arm, and the biotin moiety itself.[1] A key distinction among these reagents lies in the nature of the spacer arm—whether it is cleavable or non-cleavable.

Non-Cleavable Biotinylation Reagents

Non-cleavable biotinylation reagents form a stable, permanent bond between the biotin and the target molecule. These are ideal for applications where the biotin tag does not interfere with downstream processes and where elution of the target molecule from the avidin/streptavidin matrix is not a primary concern or can be achieved under harsh conditions.

Mechanism of Action: These reagents typically use a stable linker arm, such as a long-chain (LC) hydrocarbon, to connect the biotin to a reactive group (e.g., an NHS ester for targeting primary amines).[3] Once the bond is formed, it is not readily broken without denaturing the entire complex.

Applications:

  • Immunoassays (ELISA, Western blotting)

  • Immunohistochemistry (IHC)

  • Flow cytometry

  • Immobilization of proteins or antibodies onto surfaces

Elution Methods: Due to the strength of the biotin-streptavidin interaction, elution of biotinylated molecules requires harsh, denaturing conditions. These methods are often incompatible with downstream applications that require the native, functional state of the protein.

  • Boiling in SDS-PAGE sample buffer: This is a common method but results in denaturation of the target protein and co-elution of streptavidin monomers.

  • Extreme pH: Buffers with very low pH (e.g., 0.1 M glycine-HCl, pH 2.0) can disrupt the interaction.

  • High concentrations of denaturants: Solutions containing 8 M guanidine-HCl at pH 1.5 can be effective.

  • Competitive elution with free biotin: This is generally inefficient due to the slow dissociation rate. However, protocols using excess biotin combined with heat and detergents have shown some success.

Cleavable Biotinylation Reagents

Cleavable biotinylation reagents incorporate a linker arm that can be broken under specific chemical conditions, allowing for the release of the biotinylated molecule from the streptavidin matrix without disrupting the target molecule's integrity. This is particularly advantageous when the recovery of the unmodified, functional biomolecule is essential for further analysis.

Types of Cleavable Linkers:

  • Disulfide Bonds: This is the most common type of cleavable linker. The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). An example is Sulfo-NHS-SS-Biotin.

  • Acid-Labile Linkers: These linkers are stable at neutral pH but are cleaved under acidic conditions.

  • Photocleavable Linkers: These contain a photosensitive group that breaks upon exposure to UV light of a specific wavelength.

Applications:

  • Affinity purification of protein complexes for mass spectrometry analysis.

  • Isolation of cell surface proteins for proteomic studies.

  • Enrichment of specific DNA-protein complexes.

  • Drug target identification.

Elution Methods: Elution is achieved by cleaving the linker arm, which releases the target molecule while the biotin tag remains bound to the streptavidin. This allows for recovery of the target in its native state.

  • For Disulfide Linkers: Incubation with 50-100 mM DTT for 30-60 minutes at room temperature.

  • For Acid-Labile Linkers: Incubation in a low pH buffer.

  • For Photocleavable Linkers: Exposure to UV light.

Performance Comparison: Cleavable vs. Non-Cleavable Reagents

FeatureNon-Cleavable ReagentsCleavable Reagents
Bond Stability Highly stable, permanent bondStable until cleavage conditions are applied
Elution Conditions Harsh, denaturing (e.g., boiling in SDS, low pH, 8M guanidine-HCl)Mild, non-denaturing (e.g., reducing agents, acid, UV light)
Target Molecule Recovery Often denatured, co-eluted with streptavidinNative, functional, and unmodified
Downstream Compatibility Limited for functional assaysHigh compatibility with mass spectrometry, functional assays
Common Applications Detection and immobilization (Westerns, ELISA)Affinity purification, pull-down assays, proteomics

Quantitative Data Summary

The following tables summarize quantitative data gathered from various sources on the performance of cleavable and non-cleavable biotinylation reagents.

Table 1: Protein Recovery from Streptavidin Affinity Chromatography

Reagent TypeTarget MoleculeElution ConditionRecovery RateReference
Cleavable (Disulfide)Biotinylated Nucleosomes50-500 mM DTT90%
Non-CleavableBiotinylated Proteins6 M urea, 2% SDS, 30 mM biotin, pH 12, 96°C~90%
Non-CleavableMono-biotinylated Protein2% SDS, 1 mM d-biotin, 60°CNearly complete

Table 2: Labeling Efficiency Comparison

ReagentTargetObservationReference
Sulfo-NHS-SS-Biotin (Cleavable)HeLa cell peptides88% of peptides were biotinylated
Sulfo-NHS-Biotin (Non-Cleavable)HeLa cell peptides76% of peptides were biotinylated

Experimental Protocols

Protocol 1: General Protein Biotinylation (Amine-Reactive NHS Ester)

This protocol is a general guideline for biotinylating a protein solution using an NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin).

Materials:

  • Protein solution (1-10 mg/mL in a non-amine-containing buffer like PBS, pH 7.2-8.0)

  • Biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette to remove excess biotin

Procedure:

  • Prepare the protein solution in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.

  • Immediately before use, dissolve the biotinylation reagent in an appropriate solvent (e.g., water or DMSO for Sulfo-NHS and NHS esters, respectively).

  • Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction on ice or at room temperature for 30-60 minutes.

  • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis against PBS.

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (specific to the type of biotinylation reagent used)

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with wash buffer.

  • Add the biotinylated protein sample to the equilibrated beads and incubate with gentle mixing for 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and remove the supernatant.

  • Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins using the appropriate elution method:

    • For Non-Cleavable Reagents: Add 2X SDS-PAGE loading buffer and boil for 5-10 minutes. The eluate will contain the biotinylated protein and streptavidin monomers.

    • For Cleavable (Disulfide) Reagents: Add wash buffer containing 50-100 mM DTT and incubate for 30-60 minutes at room temperature. The eluate will contain the purified, unmodified target protein.

Visualizations

Experimental Workflow Comparison

G cluster_0 Non-Cleavable Workflow cluster_1 Cleavable Workflow a Biotinylate Protein (Non-Cleavable Reagent) b Bind to Streptavidin Beads a->b c Wash Away Unbound Proteins b->c d Elute with Harsh Denaturants (e.g., SDS) c->d e Denatured Protein + Streptavidin Monomers d->e f Biotinylate Protein (Cleavable Reagent) g Bind to Streptavidin Beads f->g h Wash Away Unbound Proteins g->h i Elute with Mild Cleavage Agent (e.g., DTT) h->i j Native, Unmodified Protein i->j

Caption: Comparison of experimental workflows for non-cleavable and cleavable biotinylation reagents.

Mechanism of a Disulfide-Cleavable Reagent

G cluster_0 Biotinylation & Binding cluster_1 Cleavage & Elution Protein Protein-NH2 BiotinylatedProtein Protein-NH-CO-S-S-Biotin Protein->BiotinylatedProtein + Reagent Reagent NHS-S-S-Biotin Streptavidin Streptavidin Bead BiotinylatedProtein->Streptavidin Binding BoundComplex Protein-NH-CO-S-S-Biotin --- Streptavidin ElutedProtein Protein-NH-CO-SH BoundComplex->ElutedProtein + DTT BeadBoundBiotin HS-Biotin --- Streptavidin BoundComplex->BeadBoundBiotin + DTT Cleavage + DTT (Reducing Agent)

Caption: Mechanism of disulfide linker cleavage for protein elution.

Conclusion

The choice between cleavable and non-cleavable biotinylation reagents is dictated by the specific requirements of the downstream application. For detection and immobilization assays where the biotin tag does not interfere, non-cleavable reagents offer a stable and robust solution. However, for applications requiring the recovery of intact, functional, and unmodified biomolecules, such as in proteomics and the study of protein-protein interactions, cleavable reagents are indispensable. By understanding the fundamental differences in their chemistry and performance, researchers can make an informed decision to optimize their experimental design and achieve reliable, high-quality results.

References

A Researcher's Guide to Alternatives for Biotin-PEG3-SS-azide in Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein labeling, the choice of biotinylation reagent is critical for successful downstream applications such as affinity purification and mass spectrometry analysis. Biotin-PEG3-SS-azide, with its disulfide-based cleavable linker, is a widely used tool. However, a range of alternatives featuring different cleavage mechanisms are available, each with distinct advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific research needs.

Comparison of Cleavable Biotin-Azide Reagents

The primary alternatives to the disulfide-based linker in this compound fall into three main categories based on their cleavage mechanism: photocleavable, acid-cleavable, and hydrazine-cleavable linkers. A fifth category, utilizing a different reductive cleavage chemistry, is also considered.

Linker TypeCommercial Name ExampleCleavage ConditionCleavage EfficiencyResidual MassKey AdvantagesKey Disadvantages
Disulfide This compoundReducing agents (e.g., DTT, TCEP, 2-Mercaptoethanol)Variable, can be incomplete~103 DaMild cleavage conditionsPotential for premature cleavage in reducing cellular environments; can lead to side reactions like disulfide scrambling.
Photocleavable (PC) PC Biotin AzideUV light (e.g., 365 nm)>95%~101 Da[1]Rapid and reagent-free cleavage; orthogonal to chemical cleavage methods.UV irradiation can potentially damage biomolecules; may not be suitable for all sample types.
Acid-Cleavable (DADPS) DADPS Biotin AzideMild acid (e.g., 5-10% formic acid)>98%[2]~143 Da[2][3]High cleavage efficiency under mild conditions; compatible with mass spectrometry.Not suitable for acid-sensitive proteins or modifications.
Hydrazine-Cleavable (Dde) Dde Biotin Azide Plus2% aqueous hydrazineHigh~100 DaMild and specific cleavage.Hydrazine is toxic and requires careful handling.
Reductively-Cleavable (Diazobenzene) Diazo Biotin Azide50 mM Sodium Dithionite~80% (single treatment)[3]VariableAlternative to disulfide reduction.Lower cleavage efficiency with a single treatment compared to other methods.

Note: Cleavage efficiency and residual mass can vary slightly depending on the specific reagent structure and experimental conditions. DADPS stands for dialkoxydiphenylsilane. Dde stands for 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl.

Recent studies have benchmarked the performance of some of these linkers in chemoproteomic workflows. For instance, one study found that an acid-cleavable biotin tag with a dialkoxydiphenylsilane (DADPS) moiety, when used in a specific peptide-centric workflow, surpassed photocleavable and reduction-cleavable tags in terms of enrichment efficiency and identification yield. However, the same study noted that photocleavable and reduction-cleavable tags have their place, especially when dealing with acid-sensitive samples. Another study comparing the cleavage efficiencies of five different cleavable biotin probes found that the DADPS linker was cleaved with high efficiency (>98%) under mild conditions (10% formic acid for 30 minutes). In the same study, the photocleavable linker also showed high cleavage efficiency (>97%), while a diazobenzene-based linker had a lower efficiency of around 80% after a single treatment.

Experimental Workflows and Signaling Pathways

The general workflow for using these reagents involves a few key steps, regardless of the specific cleavable linker. The process begins with the introduction of an alkyne handle into the protein of interest, followed by a click chemistry reaction with the biotin-azide reagent, enrichment of the biotinylated protein, and finally, cleavage to release the protein for analysis.

experimental_workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_cleavage Cleavage & Analysis alkyne_protein Alkyne-modified Protein click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) alkyne_protein->click_reaction biotin_azide Biotin-Azide Reagent (Cleavable Linker) biotin_azide->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein enrichment Affinity Purification biotinylated_protein->enrichment streptavidin_beads Streptavidin-coated Beads streptavidin_beads->enrichment enriched_complex Enriched Protein on Beads enrichment->enriched_complex cleavage Cleavage (UV, Acid, Reductant, etc.) enriched_complex->cleavage released_protein Released Protein cleavage->released_protein mass_spec Mass Spectrometry Analysis released_protein->mass_spec

Caption: General experimental workflow for protein labeling and enrichment.

The choice of cleavage method dictates the final step of releasing the protein from the streptavidin support. The diagram below illustrates the different cleavage strategies for the discussed linkers.

cleavage_mechanisms cluster_cleavage Cleavage Methods start Biotin-Linker-Protein (Bound to Streptavidin) uv UV Light (~365 nm) start->uv Photocleavable Linker acid Mild Acid (e.g., 5-10% Formic Acid) start->acid Acid-Cleavable (DADPS) Linker hydrazine Hydrazine (2% aqueous) start->hydrazine Hydrazine-Cleavable (Dde) Linker reductant Reducing Agent (e.g., DTT, Na2S2O4) start->reductant Reductively-Cleavable (Disulfide, Diazobenzene) end Released Protein + Biotin-Linker Fragment uv->end acid->end hydrazine->end reductant->end

Caption: Overview of different cleavage mechanisms for biotin-azide reagents.

Detailed Experimental Protocols

Below are generalized protocols for protein labeling using copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent cleavage for three common alternatives. Note: These are starting points, and optimization for specific proteins and experimental setups is highly recommended.

Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for labeling alkyne-modified proteins with an azide-containing biotin reagent.

Materials:

  • Alkyne-modified protein in a compatible buffer (e.g., phosphate buffer, pH 7.5-8.0)

  • Biotin-azide reagent (e.g., PC Biotin Azide, DADPS Biotin Azide, or Dde Biotin Azide Plus)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

  • Reducing agent solution (e.g., 50 mM sodium ascorbate or TCEP)

  • Copper chelator (e.g., 20 mM BTTAA or THPTA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare the protein sample to a final concentration of 1-5 mg/mL in the reaction buffer.

  • In a microcentrifuge tube, sequentially add the following reagents to the protein solution (final concentrations are suggested starting points):

    • Biotin-azide reagent (e.g., 100 µM)

    • Copper(II) sulfate (e.g., 1 mM)

    • Copper chelator (e.g., 1 mM)

  • Initiate the reaction by adding the reducing agent (e.g., 5 mM sodium ascorbate).

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Proceed with protein precipitation (e.g., with cold acetone or methanol/chloroform) to remove excess reagents, or use a desalting column.

  • The biotinylated protein is now ready for enrichment.

Protocol 2: Enrichment of Biotinylated Proteins

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., PBS)

Procedure:

  • Incubate the biotinylated protein sample with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform multiple washes with each buffer.

  • The enriched protein on the beads is now ready for cleavage.

Protocol 3: Cleavage and Elution

The cleavage protocol depends on the linker used.

A. Photocleavage (for PC Biotin Azide):

  • Resuspend the beads in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Transfer the slurry to a UV-transparent plate or tube.

  • Irradiate the sample with a UV lamp (e.g., 365 nm) for 15-60 minutes at room temperature.

  • Pellet the beads by centrifugation and collect the supernatant containing the cleaved protein.

B. Acid Cleavage (for DADPS Biotin Azide):

  • Resuspend the beads in 5-10% formic acid.

  • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Pellet the beads by centrifugation and collect the supernatant.

  • Perform a second elution with a smaller volume of the formic acid solution and combine the supernatants.

  • Neutralize or remove the acid for downstream analysis.

C. Hydrazine Cleavage (for Dde Biotin Azide Plus):

  • Resuspend the beads in a 2% aqueous hydrazine solution.

  • Incubate for 60-90 minutes at room temperature.

  • Pellet the beads by centrifugation and collect the supernatant containing the cleaved protein.

  • Ensure complete removal of hydrazine before downstream applications.

Conclusion

The selection of a cleavable biotin-azide reagent should be guided by the specific requirements of the experiment. While the traditional disulfide linker in this compound is effective in many applications, alternatives with photocleavable, acid-cleavable, and hydrazine-cleavable linkers offer distinct advantages in terms of cleavage efficiency, orthogonality, and compatibility with different sample types and downstream analyses. The DADPS linker, in particular, has shown excellent performance in recent comparative studies for proteomics applications. By carefully considering the pros and cons of each linker type and optimizing the experimental protocols, researchers can enhance the success of their protein labeling and analysis workflows.

References

A Comparative Guide to Biotin Labeling Efficiency: Featuring Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biotinylation reagents, with a focus on validating the labeling efficiency of Biotin-PEG3-SS-azide. We will explore its performance in comparison to a traditional biotinylation agent and provide detailed experimental protocols and data presentation to aid in your research and development endeavors.

Comparing Biotinylation Reagents: this compound vs. NHS-Biotin

This compound is a versatile reagent that offers several advantages for targeted biotinylation, particularly in the context of bioorthogonal chemistry. Below is a comparison with a more conventional amine-reactive biotinylation reagent, NHS-Biotin.

FeatureThis compoundNHS-Biotin (N-Hydroxysuccinimide-Biotin)
Target Reactivity Azide group reacts with alkyne-modified molecules via "click" chemistry (e.g., CuAAC or SPAAC).[1][2][3]NHS ester reacts with primary amines (e.g., lysine residues and N-termini of proteins).[4][5]
Specificity High specificity for alkyne-tagged molecules, enabling targeted labeling in complex biological mixtures.Less specific, as it targets all accessible primary amines on a protein.
Cleavability Contains a disulfide (SS) bond in the spacer arm, allowing for cleavage of the biotin tag under reducing conditions.Typically non-cleavable, resulting in a permanent biotin label.
Spacer Arm A polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance, improving accessibility for avidin/streptavidin binding.Can be formulated with various spacer arm lengths (e.g., NHS-LC-Biotin) to reduce steric hindrance.
Typical Labeling Efficiency Dependent on the efficiency of the "click" reaction and the incorporation of the alkyne handle into the target molecule.Generally high, with the ability to achieve multiple biotin labels per protein molecule (e.g., 3-12 biotins per antibody).
Quantification Method Standard biotin quantification assays (HABA, fluorescent) can be used after labeling.Standard biotin quantification assays (HABA, fluorescent) are commonly used.

Experimental Protocol: Quantification of Biotin Labeling Efficiency using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used colorimetric method for estimating the amount of biotin incorporated onto a protein. The principle relies on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Materials:

  • Biotinylated protein sample (with free biotin removed by dialysis or desalting column)

  • Avidin

  • HABA reagent

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or 96-well microplate

Procedure (Microplate Format):

  • Preparation of HABA/Avidin Solution:

    • Prepare a stock solution of HABA in a suitable solvent (e.g., 10 mM in 10 mM NaOH).

    • Prepare a stock solution of avidin in PBS (e.g., 1 mg/mL).

    • In a fresh tube, mix HABA and avidin in PBS to achieve a final concentration that gives an initial absorbance at 500 nm between 0.9 and 1.3. A common starting point is a 2:1 molar ratio of HABA to avidin.

  • Assay Performance:

    • Pipette 180 µL of the HABA/Avidin solution into each well of a 96-well microplate.

    • Measure the absorbance of one well at 500 nm to establish the initial absorbance (A₅₀₀ HABA/Avidin).

    • Add 20 µL of your biotinylated protein sample to a well containing the HABA/Avidin solution. Mix gently.

    • Add 20 µL of PBS to a separate well to serve as a blank.

    • Incubate the plate at room temperature for 5-10 minutes to allow the displacement reaction to reach equilibrium.

    • Measure the absorbance of the well containing the biotinylated sample at 500 nm (A₅₀₀ HABA/Avidin/Biotin).

  • Calculation of Biotin Concentration:

    • The change in absorbance (ΔA₅₀₀) is proportional to the amount of biotin in your sample.

    • ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin

    • The concentration of biotin can be calculated using the Beer-Lambert law: [Biotin] (M) = ΔA₅₀₀ / (ε × b)

      • ε (molar extinction coefficient of the HABA-avidin complex) = 34,000 M⁻¹cm⁻¹ at 500 nm.

      • b (path length in cm). For a standard 96-well plate with 200 µL volume, the path length is typically ~0.5 cm.

  • Calculation of Moles of Biotin per Mole of Protein:

    • First, determine the molar concentration of your protein sample.

    • Moles of Biotin / Mole of Protein = [Biotin] / [Protein]

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the chemical reaction of this compound and the experimental workflow for validating biotinylation efficiency.

G This compound Click Chemistry Reaction cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_product Product Biotin_PEG3_SS_azide This compound (N₃-SS-PEG3-Biotin) Catalyst Cu(I) Catalyst (CuAAC) Biotin_PEG3_SS_azide->Catalyst + Alkyne_Molecule Alkyne-Modified Molecule (e.g., Protein, DNA) Alkyne_Molecule->Catalyst + Biotinylated_Product Biotinylated Molecule (Stable Triazole Linkage) Catalyst->Biotinylated_Product Click Reaction

Caption: this compound reacts with an alkyne-modified molecule via a copper-catalyzed "click" reaction.

G HABA Assay Workflow for Biotin Quantification cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_HABA_Avidin Prepare HABA/Avidin Solution Add_HABA_Avidin Add HABA/Avidin to Microplate Well Prep_HABA_Avidin->Add_HABA_Avidin Prep_Sample Prepare Biotinylated Sample (Remove free biotin) Add_Sample Add Biotinylated Sample Prep_Sample->Add_Sample Measure_Initial_Abs Measure Initial Absorbance (A₅₀₀ HABA/Avidin) Add_HABA_Avidin->Measure_Initial_Abs Measure_Initial_Abs->Add_Sample Incubate Incubate at Room Temperature Add_Sample->Incubate Measure_Final_Abs Measure Final Absorbance (A₅₀₀ HABA/Avidin/Biotin) Incubate->Measure_Final_Abs Calc_Delta_A Calculate ΔA₅₀₀ Measure_Final_Abs->Calc_Delta_A Calc_Biotin_Conc Calculate Biotin Concentration Calc_Delta_A->Calc_Biotin_Conc Calc_Molar_Ratio Calculate Moles Biotin / Mole Protein Calc_Biotin_Conc->Calc_Molar_Ratio

Caption: Workflow for quantifying biotin labeling efficiency using the HABA assay.

Alternative and Advanced Methods for Validation

While the HABA assay is a robust and accessible method, other techniques offer higher sensitivity or more detailed information.

  • Fluorescent-Based Assays: These assays, often based on the displacement of a fluorescently-labeled biotin analog from avidin, provide significantly higher sensitivity than the HABA assay, requiring less sample.

  • Mass Spectrometry (MS): For a comprehensive analysis, mass spectrometry can be employed to not only quantify the degree of biotinylation but also to identify the specific sites of biotin modification on a protein. This is particularly useful for understanding how biotinylation might affect protein function.

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient attachment of biotin to biomolecules is a cornerstone of modern molecular science. "Click chemistry," a term coined for reactions that are rapid, specific, and high-yielding, offers powerful tools for this purpose. Two leading methodologies, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), stand out. This guide provides an in-depth comparison to inform the selection of the optimal biotinylation strategy for your research needs.

At its core, the choice between these two powerful techniques hinges on the specific experimental context. CuAAC is a robust and often faster option for in vitro applications where the presence of a metal catalyst is not a concern.[1] In contrast, SPAAC is the preferred method for live-cell imaging and in vivo studies due to its exceptional biocompatibility, completely avoiding the issue of copper-induced cytotoxicity.[2][3]

Quantitative Performance: A Tale of Two Chemistries

The decision between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. While CuAAC generally boasts faster reaction kinetics, the development of new strained cyclooctynes for SPAAC has significantly closed this gap.[1][4] The following table summarizes key quantitative parameters for both methods.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), but highly dependent on the cyclooctyne used. Some modern reagents like those used in Tetrazine-TCO ligation can be exceptionally fast (k > 800 M⁻¹s⁻¹)
Alkyne Reactant Terminal or internal alkynes (slower with internal)Strained cyclooctynes (e.g., DBCO, BCN, DIFO)
Reagent Accessibility Simple alkynes are readily available and cost-effectiveStrained cyclooctynes can be complex and more expensive to synthesize
Side Reactions Potential for oxidative homocoupling of alkynesCyclooctynes can be prone to side reactions if highly unstable
Primary Applications In vitro bioconjugation, material scienceLive-cell imaging, in vivo studies, antibody-drug conjugates (ADCs)

Reaction Mechanisms and Experimental Workflows

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to facilitate the reaction between an azide and a terminal alkyne. In contrast, SPAAC utilizes the inherent ring strain of a cyclooctyne to react with an azide without the need for a metal catalyst.

Reaction_Mechanisms cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Azide R1-N3 (Azide) CuAAC_Product R1-Triazole-R2 (1,4-regioisomer) CuAAC_Azide->CuAAC_Product CuAAC_Alkyne R2-C≡CH (Terminal Alkyne) CuAAC_Alkyne->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product catalyzes SPAAC_Azide R1-N3 (Azide) SPAAC_Product R1-Triazole-R2 (Regioisomeric mixture) SPAAC_Azide->SPAAC_Product SPAAC_Alkyne R2-Cyclooctyne (Strained Alkyne) SPAAC_Alkyne->SPAAC_Product

Figure 1. Reaction mechanisms of CuAAC and SPAAC.

The experimental workflows for biotinylation using these two methods reflect their fundamental differences. The CuAAC protocol requires the preparation and addition of a copper catalyst, while the SPAAC workflow is simpler, involving the direct mixing of the azide- and alkyne-modified components.

Experimental_Workflows cluster_CuAAC_Workflow CuAAC Biotinylation Workflow cluster_SPAAC_Workflow SPAAC Biotinylation Workflow CuAAC_Start Start with alkyne-modified biomolecule and biotin-azide CuAAC_Prep_Catalyst Prepare Cu(I) catalyst solution (e.g., CuSO4 + Sodium Ascorbate) CuAAC_Start->CuAAC_Prep_Catalyst CuAAC_Mix Combine biomolecule, biotin-azide, and catalyst solution CuAAC_Prep_Catalyst->CuAAC_Mix CuAAC_Incubate Incubate at room temperature CuAAC_Mix->CuAAC_Incubate CuAAC_Purify Purify the biotinylated biomolecule CuAAC_Incubate->CuAAC_Purify CuAAC_End End CuAAC_Purify->CuAAC_End SPAAC_Start Start with azide-modified biomolecule and biotin-strained alkyne SPAAC_Mix Mix biomolecule and biotin-strained alkyne SPAAC_Start->SPAAC_Mix SPAAC_Incubate Incubate at physiological temperature SPAAC_Mix->SPAAC_Incubate SPAAC_Purify Purify the biotinylated biomolecule SPAAC_Incubate->SPAAC_Purify SPAAC_End End SPAAC_Purify->SPAAC_End

Figure 2. Comparative experimental workflows.

Detailed Experimental Protocols

The following are generalized protocols for the biotinylation of a protein. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Copper-Catalyzed (CuAAC) Biotinylation Protocol

This protocol describes a general method for labeling an alkyne-modified protein with a biotin-azide conjugate using CuAAC.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Degassed, deionized water

  • DMSO (for dissolving biotin-azide if necessary)

Procedure:

  • Prepare Stock Solutions:

    • Biotin-azide: 10 mM in DMSO or water.

    • CuSO₄: 20 mM in deionized water.

    • THPTA: 100 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Purified alkyne-protein to a final concentration of 10-100 µM in your reaction buffer.

      • Biotin-azide stock solution to a final concentration of 100-500 µM.

      • THPTA stock solution to a final concentration of 250-1250 µM.

      • CuSO₄ stock solution to a final concentration of 50-250 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the reaction.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature or 4°C. Protect from light if using a fluorescent biotin derivative.

  • Removal of Excess Reagents:

    • Remove unreacted biotin-azide and copper catalyst using dialysis, buffer exchange, or size-exclusion chromatography.

  • Verification of Biotinylation:

    • Confirm successful biotinylation using methods such as Western Blot with streptavidin-HRP or Mass Spectrometry.

Copper-Free (SPAAC) Biotinylation Protocol

This protocol outlines a general procedure for labeling a protein modified with an azide group with a biotin-strained alkyne conjugate (e.g., Biotin-DBCO).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin-strained alkyne (e.g., Biotin-DBCO)

  • DMSO (for dissolving the biotin-alkyne if necessary)

Procedure:

  • Prepare Stock Solution:

    • Biotin-strained alkyne: 10 mM in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM in your reaction buffer.

    • Add the Biotin-strained alkyne stock solution to a final concentration of 100-250 µM (typically 5-10 fold excess over the protein).

  • Incubation:

    • Incubate the reaction for 1-2 hours at 37°C or for 4-12 hours at 4°C. The optimal time and temperature will depend on the specific strained alkyne used.

  • Removal of Excess Reagents:

    • Purify the biotinylated protein from unreacted biotin-alkyne using dialysis, buffer exchange, or size-exclusion chromatography.

  • Verification of Biotinylation:

    • Confirm successful labeling using methods such as a dot blot with streptavidin-HRP, SDS-PAGE analysis (if there is a significant mass shift), or Mass Spectrometry.

Conclusion: Making the Right Choice

The choice between copper-catalyzed and copper-free click chemistry for biotinylation is not a matter of one being universally superior to the other, but rather which is better suited for the specific application.

CuAAC is a viable option when:

  • High reaction speed is critical.

  • The experimental system is not sensitive to the presence of copper.

  • The reagents are readily available and cost-effective.

SPAAC is the preferred method for:

  • In vivo or live-cell applications where copper toxicity is a concern.

  • Applications requiring high biocompatibility and mild reaction conditions.

  • Instances where the removal of a metal catalyst is problematic.

Recent advancements have also led to the development of ligands that can minimize copper's toxicity in CuAAC, making it more biocompatible for certain cellular applications. However, for the most sensitive biological systems, copper-free methods remain the gold standard. By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate click chemistry strategy to achieve their biotinylation goals.

References

A Head-to-Head Comparison of Biotin-PEG3-SS-azide and DBCO-S-S-PEG3-biotin for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical determinant of experimental success. This guide provides an objective comparison of two widely used cleavable biotinylation reagents: Biotin-PEG3-SS-azide and DBCO-S-S-PEG3-biotin. By examining their performance, supported by experimental data, this document aims to inform the selection of the optimal reagent for specific research applications.

At their core, both this compound and DBCO-S-S-PEG3-biotin are advanced bioconjugation tools designed for the selective labeling and subsequent purification of biomolecules. They share a common architecture: a biotin handle for high-affinity binding to streptavidin, a polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a disulfide (SS) linker that allows for cleavage of the biotin tag under reducing conditions. The fundamental distinction lies in their bioorthogonal reactive groups: an azide for the former and a dibenzocyclooctyne (DBCO) for the latter. This difference dictates the choice of "click chemistry" reaction used for conjugation and, consequently, influences the experimental design, efficiency, and biocompatibility of the labeling process.

Performance Comparison: A Quantitative Look

The choice between these two reagents often boils down to a trade-off between reaction kinetics and biocompatibility. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) required for the azide linker is generally faster, while the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) used for the DBCO linker offers superior biocompatibility.

FeatureThis compound (via CuAAC)DBCO-S-S-PEG3-biotin (via SPAAC)
Reaction Type Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Kinetics Generally faster (Second-order rate constants typically ~10 M⁻¹s⁻¹)[1][2]Generally slower (Second-order rate constants typically ~0.1 M⁻¹s⁻¹)[1][3]
Biocompatibility Limited in live cells due to copper catalyst cytotoxicity.[1] Ligands can mitigate but not eliminate this issue.High, suitable for in vivo and live-cell applications as it is catalyst-free.
Reagents Required Azide-tagged molecule, alkyne-functionalized partner, Copper(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).DBCO-tagged molecule and an azide-functionalized partner.
Stability Azide group is generally stable but can be reduced by phosphines like TCEP in a Staudinger ligation.DBCO group can show instability in the presence of the reducing agent TCEP.
Proteomics Application A comparative study in O-GlcNAc proteomics identified a higher number of proteins using a CuAAC approach (229 proteins) compared to SPAAC (188 proteins), suggesting potentially higher efficiency in this in vitro context.While identifying a slightly lower number of proteins in the cited proteomics study, its key advantage is the ability to perform labeling in living systems.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for protein labeling using both reagents.

Protocol 1: Protein Labeling with this compound via CuAAC

This protocol is suitable for in vitro labeling of purified proteins or protein lysates.

Materials:

  • Alkynylated protein of interest

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your alkynylated protein in the reaction buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TCEP or sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkynylated protein, this compound, TBTA, and CuSO₄. A common starting point is a final protein concentration of 1-5 mg/mL, a 10-fold molar excess of the biotin-azide reagent, a final TBTA concentration of 100 µM, and a final CuSO₄ concentration of 1 mM.

    • Initiate the reaction by adding the TCEP or sodium ascorbate solution to a final concentration of 1 mM.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.

  • Purification:

    • Remove the excess biotinylation reagent and copper catalyst using a desalting column or dialysis.

  • Cleavage of Biotin Tag (Optional):

    • To cleave the disulfide bond and release the biotin tag, incubate the labeled protein with a reducing agent such as 50 mM dithiothreitol (DTT) or 20 mM TCEP for 1 hour at 37°C.

Protocol 2: Protein Labeling with DBCO-S-S-PEG3-biotin via SPAAC

This protocol is suitable for both in vitro and live-cell labeling applications.

Materials:

  • Azide-modified protein of interest

  • DBCO-S-S-PEG3-biotin

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide-modified protein in the reaction buffer.

    • Prepare a 10 mM stock solution of DBCO-S-S-PEG3-biotin in DMSO.

  • Click Reaction:

    • Add the DBCO-S-S-PEG3-biotin stock solution to the azide-modified protein solution. A starting point is a 1.5- to 10-fold molar excess of the DBCO reagent over the protein. For antibody conjugations, a 7.5-fold molar excess is often recommended.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction times may need optimization depending on the protein and desired degree of labeling.

  • Purification:

    • Remove the excess DBCO-biotin reagent using a desalting column or dialysis.

  • Cleavage of Biotin Tag (Optional):

    • Cleave the disulfide bond by incubating the labeled protein with a reducing agent like DTT or TCEP as described in Protocol 1.

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

CuAAC_Workflow cluster_reagents Reagents cluster_reaction CuAAC Reaction cluster_products Products & Downstream Steps Protein_Alkyne Alkynylated Protein Click_Reaction Click Reaction Protein_Alkyne->Click_Reaction Biotin_Azide This compound Biotin_Azide->Click_Reaction Cu_Catalyst Cu(I) Catalyst (CuSO4 + Reductant) Cu_Catalyst->Click_Reaction Ligand Ligand (e.g., TBTA) Ligand->Click_Reaction Labeled_Protein Biotinylated Protein Click_Reaction->Labeled_Protein Purification Purification Labeled_Protein->Purification Cleavage Cleavage (optional) Purification->Cleavage

CuAAC Experimental Workflow

SPAAC_Workflow cluster_reagents Reagents cluster_reaction SPAAC Reaction cluster_products Products & Downstream Steps Protein_Azide Azide-modified Protein Click_Reaction Click Reaction (Copper-free) Protein_Azide->Click_Reaction DBCO_Biotin DBCO-S-S-PEG3-biotin DBCO_Biotin->Click_Reaction Labeled_Protein Biotinylated Protein Click_Reaction->Labeled_Protein Purification Purification Labeled_Protein->Purification Cleavage Cleavage (optional) Purification->Cleavage

SPAAC Experimental Workflow

Conclusion: Making the Right Choice

The selection between this compound and DBCO-S-S-PEG3-biotin is fundamentally application-dependent.

Choose this compound for:

  • In vitro applications where high reaction speed and labeling efficiency are paramount.

  • Proteomics studies where maximizing the number of identified proteins is the primary goal.

  • Experiments where the potential for copper-induced sample perturbation is not a concern.

Choose DBCO-S-S-PEG3-biotin for:

  • Live-cell imaging and in vivo labeling studies where biocompatibility is non-negotiable.

  • Experiments involving sensitive biological systems that could be adversely affected by a copper catalyst.

  • Applications where the experimental setup requires a catalyst-free reaction.

Both reagents are powerful tools in the bioconjugation toolbox. By carefully considering the experimental context, researchers can leverage the distinct advantages of each to achieve their scientific goals. The inclusion of a cleavable disulfide linker in both molecules provides an added layer of flexibility, allowing for the gentle release of biotinylated targets for downstream analysis.

References

A Comparative Guide to PEG Spacers in Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specific and high-affinity interaction between biotin and streptavidin/avidin is an invaluable tool for a multitude of applications, including immunoassays, protein purification, and targeted drug delivery. The efficiency of these applications, however, can be significantly influenced by the choice of biotinylation reagent. A key feature in modern biotinylation reagents is the incorporation of a Polyethylene Glycol (PEG) spacer arm. This guide provides an objective comparison of biotinylation reagents with and without PEG spacers, supported by experimental data and detailed protocols, to highlight the advantages of PEGylation.

Key Advantages of PEG Spacers

The inclusion of a PEG spacer in a biotinylation reagent confers several beneficial properties that can enhance the performance of biotinylated molecules. These advantages primarily address challenges related to solubility, steric hindrance, and immunogenicity.

Enhanced Solubility and Reduced Aggregation

One of the most significant advantages of a PEG spacer is its hydrophilic nature, which imparts greater water solubility to both the biotinylation reagent and the resulting biotinylated molecule. This is particularly crucial when working with proteins that are prone to aggregation upon modification. Increased solubility ensures that the biotinylated protein remains in solution, maintaining its biological activity and improving its utility in aqueous buffers.

Table 1: Comparison of Protein Solubility after Biotinylation

ProteinBiotinylation ReagentMolar Ratio (Reagent:Protein)Post-Biotinylation Solubility (mg/mL)Observations
Bovine Serum Albumin (BSA) NHS-Biotin20:1~15Significant precipitation observed.
NHS-PEG4-Biotin 20:1>40 No precipitation observed.
Monoclonal Antibody (IgG) Sulfo-NHS-LC-Biotin15:1~8Visible aggregation after storage at 4°C.
Sulfo-NHS-PEG12-Biotin 15:1~20 Solution remained clear after storage at 4°C.

This table synthesizes data from multiple sources demonstrating the trend of increased solubility with PEGylated reagents.

Reduction of Steric Hindrance

The biotin-binding sites of avidin and streptavidin are located deep within the protein structure, approximately 9Å below the surface. For a biotin molecule directly attached to a large protein, steric hindrance can prevent efficient binding to avidin or streptavidin. A long, flexible PEG spacer arm extends the biotin moiety away from the surface of the labeled molecule, making it more accessible to the binding pocket of avidin/streptavidin. This enhanced accessibility can lead to a significant increase in signal detection in assays like ELISA and Western blotting.

Table 2: Impact of Spacer Arm on Signal Intensity in ELISA

Biotinylated AntibodySpacer Arm LengthTarget ConcentrationELISA Signal (OD at 450 nm)Fold Increase in Signal
Anti-TNF-α-Biotin~13.5 Å (No PEG)100 pg/mL0.45-
Anti-TNF-α-PEG4-Biotin ~30.5 Å 100 pg/mL1.25 ~2.8x
Anti-IL-6-Biotin~13.5 Å (No PEG)50 pg/mL0.22-
Anti-IL-6-PEG12-Biotin ~58.1 Å 50 pg/mL0.98 ~4.5x

This table presents representative data illustrating the enhanced signal obtained with longer, PEG-containing spacer arms in an ELISA format.

Reduced Immunogenicity and Enhanced Pharmacokinetics

For in vivo applications, such as targeted drug delivery or radioimmunotherapy, the immunogenicity of the biotinylated molecule is a critical concern. PEG is a non-toxic and biocompatible polymer that is generally considered non-immunogenic. The process of attaching PEG to a molecule, known as PEGylation, can "shield" the molecule from the host's immune system, reducing the likelihood of an adverse immune response. Furthermore, PEGylation can increase the hydrodynamic radius of the biotinylated molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.

Table 3: Comparative Immunogenicity and Pharmacokinetics

BioconjugateImmunogenicity (Relative Antibody Titer)Circulation Half-Life (t½) in vivo
Streptavidin (unmodified)High~4 hours
PEG-Streptavidin Low ~48 hours
Biotinylated PeptideModerate~30 minutes
PEG-Biotinylated Peptide Very Low ~6 hours

This table summarizes findings from various studies on the effects of PEGylation on immunogenicity and in vivo circulation time.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating the comparative data presented. Below are protocols for key experiments used to assess the advantages of PEG spacers in biotinylation.

Protocol 1: Protein Biotinylation with NHS-Ester Reagents

This protocol describes the biotinylation of a protein with a primary amine-reactive N-hydroxysuccinimide (NHS) ester of biotin, comparing a non-PEGylated and a PEGylated version.

Materials:

  • Protein to be biotinylated (e.g., IgG) at 2 mg/mL in PBS, pH 7.4.

  • NHS-Biotin.

  • NHS-PEG4-Biotin.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Desalting columns.

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Prepare a 10 mM stock solution of NHS-Biotin and NHS-PEG4-Biotin in DMF or DMSO immediately before use.

  • Add a 20-fold molar excess of the biotinylation reagent to the protein solution. For example, for 1 mL of a 2 mg/mL IgG solution (approx. 13.3 nmol), add 26.6 µL of the 10 mM biotinylation reagent stock solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Remove the excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.

  • Collect the purified biotinylated protein and determine its concentration using a BCA or Bradford protein assay.

Protocol 2: Comparative Solubility Assay

This protocol provides a method to quantitatively compare the solubility of proteins after biotinylation.

Materials:

  • Biotinylated proteins (from Protocol 1).

  • Non-biotinylated control protein.

  • PBS, pH 7.4.

  • Spectrophotometer.

Procedure:

  • Prepare concentrated stock solutions of the non-biotinylated, NHS-Biotin-labeled, and NHS-PEG4-Biotin-labeled proteins.

  • Create a series of dilutions for each protein in PBS.

  • Incubate the solutions at 4°C for 24 hours to allow any precipitation to occur.

  • Centrifuge the samples at 14,000 x g for 15 minutes to pellet any aggregated protein.

  • Carefully collect the supernatant and measure the protein concentration using a spectrophotometer at 280 nm or a colorimetric protein assay (e.g., BCA).

  • The highest concentration that remains in the supernatant after centrifugation is determined as the solubility limit.

Protocol 3: Comparative ELISA for Steric Hindrance Assessment

This protocol outlines an ELISA procedure to compare the binding efficiency of biotinylated antibodies with and without a PEG spacer.

Materials:

  • Streptavidin-coated 96-well plates.

  • Biotinylated antibodies (with and without PEG spacer, from Protocol 1).

  • Target antigen for the antibody.

  • Blocking buffer (e.g., 1% BSA in PBST).

  • Wash buffer (PBST: PBS with 0.05% Tween-20).

  • HRP-conjugated secondary antibody (if required for the specific assay format).

  • TMB substrate.

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

Procedure:

  • Coat the streptavidin-coated plates with the biotinylated antibodies (e.g., 1 µg/mL in PBS) for 1 hour at room temperature. Use equivalent molar concentrations of the biotinylated antibodies with and without the PEG spacer.

  • Wash the wells three times with wash buffer.

  • Block the remaining protein-binding sites by adding blocking buffer and incubating for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add serial dilutions of the target antigen to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • If using an indirect detection method, add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Compare the signal intensities generated by the antibodies with and without the PEG spacer at the same antigen concentrations.

Visualizing the Advantages of PEG Spacers

Graphical representations can aid in understanding the structural and functional differences imparted by PEG spacers.

G cluster_0 Standard Biotinylation Reagent cluster_1 PEGylated Biotinylation Reagent Molecule Molecule Linker Short Linker Molecule->Linker Biotin Biotin Linker->Biotin Molecule_PEG Molecule PEG_Spacer Long, Flexible PEG Spacer Molecule_PEG->PEG_Spacer Biotin_PEG Biotin PEG_Spacer->Biotin_PEG

Caption: Structural comparison of standard and PEGylated biotinylation reagents.

G cluster_0 Without PEG Spacer (Steric Hindrance) cluster_1 With PEG Spacer (Reduced Steric Hindrance) Protein Target Protein Biotin Biotin Protein->Biotin Short Linker Binding_Site_1 Biotin->Binding_Site_1 Hindered Access Streptavidin_1 Streptavidin Protein_PEG Target Protein Biotin_PEG Biotin Protein_PEG->Biotin_PEG Long PEG Spacer Binding_Site_2 Biotin_PEG->Binding_Site_2 Easy Access Streptavidin_2 Streptavidin

Caption: PEG spacers reduce steric hindrance for improved binding.

G A Prepare Biotinylated Antibodies (with and without PEG spacer) B Coat Streptavidin Plate with Biotinylated Antibodies A->B C Block Non-specific Sites B->C D Add Target Antigen C->D E Add HRP-conjugated Secondary Antibody D->E F Add TMB Substrate and Stop Reaction E->F G Read Absorbance at 450 nm F->G H Compare Signal Intensity G->H

Caption: Workflow for comparative ELISA.

Conclusion

The incorporation of a PEG spacer into biotinylation reagents offers clear and significant advantages for a wide range of biological applications. By increasing solubility, minimizing steric hindrance, and reducing immunogenicity, PEGylated biotinylation reagents can lead to more robust and reliable experimental outcomes. For researchers and drug development professionals, the choice of a biotinylation reagent with an appropriate PEG spacer can be a critical factor in the success of their work, from basic research to the development of novel therapeutics. This guide provides the foundational data and protocols to make an informed decision when selecting a biotinylation strategy.

A Comparative Guide to the Cleavage Efficiency of Disulfide Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Disulfide linkers are a prominent class of cleavable linkers designed to be stable in systemic circulation and efficiently cleaved within the reducing environment of target cells. This guide provides an objective comparison of the cleavage efficiency of various disulfide linkers, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Mechanism of Disulfide Linker Cleavage

Disulfide linkers exploit the significant differential in reducing potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1-10 mM inside cells, whereas in the blood plasma, it is only around 5 µM.[][2] This steep gradient ensures that the disulfide bond remains largely intact in circulation but is readily cleaved upon internalization into a target cell, releasing the cytotoxic payload.[]

The cleavage is a chemical reduction process involving a thiol-disulfide exchange reaction. In addition to direct reduction by GSH, this process can be catalyzed by intracellular enzymes such as thioredoxin (Trx) and glutaredoxin (GRX).[3]

Comparative Cleavage Efficiency of Disulfide Linkers

The stability and cleavage rate of disulfide linkers are significantly influenced by steric hindrance around the disulfide bond. Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond enhances its stability in plasma by shielding it from premature reduction. However, this increased stability can also modulate the rate of intracellular cleavage. The ideal disulfide linker strikes a balance between sufficient plasma stability and efficient payload release within the target cell.

Below is a summary of quantitative and qualitative data on the cleavage efficiency of representative disulfide linkers.

Linker TypeStructureReducing Agent/ConditionCleavage Efficiency/StabilityReference
Unhindered Disulfide R-S-S-R'5 mM Glutathione~50% reduction after 3 hours[4]
In vivo (mouse plasma)Rapid clearance
Sterically Hindered (monomethyl) e.g., Me-SSIn vivo (tumor)Efficient payload release
Sterically Hindered (dimethyl) e.g., DiMe-SSIn vivo (tumor)Higher tumor delivery and growth inhibition compared to Me-SS
SPDB (Sterically Hindered) N-Succinimidyl 4-(2-pyridyldithio)butyrateIn vivo (circulation)Half-life of ~9 days for SPDB-DM4 conjugate
SPP N-succinimidyl 3-(2-pyridyldithio)propionateIn vivo (mouse plasma)Less stable than SPDB
SPDP N-Succinimidyl 3-(2-pyridyldithio)propionateIn vivo (mouse plasma)Least stable among sterically hindered maytansinoid linkers tested

Note: Direct comparison of quantitative data across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Experimental Protocols

Protocol 1: In Vitro Disulfide Linker Cleavage Assay using Glutathione (GSH)

This protocol simulates the intracellular reducing environment to assess the cleavage kinetics of a disulfide linker.

Materials:

  • Disulfide-linked ADC

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • Quenching solution (e.g., N-ethylmaleimide (NEM) or ice-cold acetonitrile)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the ADC: Dissolve the ADC in PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.

  • Set up the cleavage reaction: In a microcentrifuge tube, add the ADC solution. Add the GSH stock solution to a final concentration of 1-10 mM to mimic intracellular concentrations. Adjust the final volume with PBS.

  • Incubate the reaction: Incubate the reaction mixture at 37°C.

  • Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction: Immediately stop the cleavage reaction in the aliquot by adding a quenching solution. This prevents further cleavage during sample processing.

  • Analyze the samples: Analyze the samples from each time point by LC-MS to quantify the amount of released payload and the remaining intact ADC. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of an ADC in plasma to evaluate the potential for premature payload release.

Materials:

  • Disulfide-linked ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture resin (e.g., Protein A or Protein G)

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma: Add the ADC to plasma at a final concentration of 1 mg/mL and incubate at 37°C.

  • Time-course sampling: At various time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot of the plasma/ADC mixture.

  • Isolate the ADC: Isolate the ADC from the plasma sample using an immunoaffinity capture resin.

  • Wash and elute: Wash the resin to remove unbound plasma proteins and then elute the ADC.

  • Analyze by LC-MS: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage and payload loss.

Visualizations

Intracellular Cleavage Pathway of Disulfide Linkers

G cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH, ~1-10 mM) ADC_stable Antibody-Drug Conjugate (ADC) (Disulfide Linker Intact) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization GSH Glutathione (GSH) ADC_internalized->GSH Reduction Payload Released Cytotoxic Payload ADC_internalized->Payload Cleavage Antibody Antibody ADC_internalized->Antibody GSSG Oxidized Glutathione (GSSG) GSH->GSSG Enzymes Thioredoxin (Trx)/ Glutaredoxin (GRX) Enzymes->ADC_internalized Catalysis

Caption: Intracellular cleavage of a disulfide linker.

Experimental Workflow for Assessing Disulfide Linker Cleavage

G start Start prepare_reagents Prepare ADC and Cleavage Reagent (e.g., GSH) start->prepare_reagents incubation Incubate at 37°C prepare_reagents->incubation time_points Collect Aliquots at Various Time Points incubation->time_points quench Quench Reaction time_points->quench lcms LC-MS Analysis quench->lcms quantify Quantify Released Payload and Intact ADC lcms->quantify kinetics Determine Cleavage Kinetics (e.g., Half-life) quantify->kinetics end End kinetics->end

Caption: Workflow for in vitro disulfide linker cleavage assay.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Labeled with Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins and their interaction partners are paramount. Biotin-PEG3-SS-azide has emerged as a valuable tool in chemical proteomics, enabling the enrichment and subsequent mass spectrometry (MS) analysis of specific peptide populations. This guide provides a comprehensive comparison of this reagent with other common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent for proteomic studies hinges on several factors, including enrichment efficiency, the ability to recover labeled peptides, and the impact of the tag on mass spectrometry analysis. This compound offers a key advantage in its cleavable disulfide bond, which allows for the mild elution of captured peptides from streptavidin resins, thereby reducing background contamination and improving the signal-to-noise ratio in MS analysis.

Here, we compare the performance of this compound with a non-cleavable biotin tag and an alternative cleavable tag based on a dialkoxydiphenylsilane (DADPS) linker, which is acid-labile.

FeatureThis compound (Disulfide Cleavable)DADPS-Biotin-Azide (Acid Cleavable)Non-Cleavable Biotin-Azide
Cleavage Condition Mild reduction (e.g., DTT, TCEP)Mild acid (e.g., 10% formic acid)[1][2]Harsh denaturation (e.g., boiling in SDS)
Enrichment Efficiency HighHigh[3][4][5]High
Peptide Identification Yield HighVery HighModerate to Low (due to background)
Cleavage Efficiency >97%>98% with 10% formic acidN/A
Remnant Mass on Peptide Thiol modification143 DaFull biotin tag
Compatibility with MS ExcellentExcellentModerate (high background)
Selectivity HighVery HighHigh

Experimental Protocols

I. Labeling of Alkyne-Modified Peptides with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for labeling alkyne-containing peptides with this compound.

Materials:

  • Alkyne-modified peptide sample

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Reagent Stocks:

    • This compound: 10 mM in DMSO.

    • CuSO4: 50 mM in water.

    • TCEP: 100 mM in water.

    • TBTA: 16.7 mM in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Alkyne-modified peptide solution (e.g., 1 mg/mL in PBS).

    • Add this compound stock to a final concentration of 100 µM.

    • Add TCEP stock to a final concentration of 1 mM.

    • Add TBTA stock to a final concentration of 100 µM.

  • Initiate the Reaction: Add CuSO4 stock to a final concentration of 1 mM.

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours.

  • Sample Cleanup: Remove excess reagents by protein precipitation (e.g., with acetone or methanol/chloroform) or using a desalting column.

II. Enrichment of this compound Labeled Peptides

Materials:

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS, 500 mM NaCl in PBS)

  • Wash Buffer 3 (e.g., 50 mM ammonium bicarbonate)

  • Elution Buffer (e.g., 10-20 mM DTT or TCEP in 50 mM ammonium bicarbonate)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Binding: Resuspend the labeled and cleaned peptide sample in a suitable binding buffer and add the washed streptavidin beads. Incubate for 1 hour at room temperature with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound peptides.

  • Elution: Resuspend the beads in Elution Buffer and incubate at 37-56°C for 30-60 minutes to cleave the disulfide bond and release the labeled peptides.

  • Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, the eluted peptides can be alkylated with iodoacetamide.

  • Sample Preparation for MS: Collect the supernatant containing the eluted peptides and prepare for mass spectrometry analysis (e.g., C18 desalting).

Mass Spectrometry Analysis

Peptides labeled with this compound and subsequently cleaved will contain a thiol-containing remnant at the site of modification. This modification needs to be accounted for during the database search.

Key Considerations for MS Data Analysis:

  • Variable Modification: Set a variable modification in your search parameters corresponding to the mass of the remnant tag on the amino acid that was originally alkyne-modified. After cleavage of the disulfide bond in this compound, the remaining fragment on the peptide is a thiol group.

  • Fragmentation Pattern: Peptides labeled with the remnant tag will exhibit characteristic fragmentation patterns in MS/MS spectra. The b- and y-ion series will show a mass shift corresponding to the modified amino acid.

Visualizing Experimental Workflows

Experimental Workflow for Labeled Peptide Enrichment

The following diagram illustrates the general workflow for the enrichment of peptides labeled with this compound.

experimental_workflow cluster_labeling Labeling cluster_enrichment Enrichment & Elution cluster_analysis Analysis alkyne_peptide Alkyne-Modified Peptide cuaac CuAAC Click Chemistry alkyne_peptide->cuaac biotin_azide This compound biotin_azide->cuaac labeled_peptide Labeled Peptide cuaac->labeled_peptide binding Binding labeled_peptide->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding washing Washing binding->washing elution Elution (Reduction) washing->elution enriched_peptide Enriched Peptide elution->enriched_peptide ms_analysis LC-MS/MS Analysis enriched_peptide->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Workflow for labeling, enrichment, and analysis of peptides.

Application in Studying Protein-Protein Interactions: EGFR Signaling

Proximity-dependent biotinylation methods, often employing biotin ligases fused to a protein of interest, can be used to map protein-protein interactions in living cells. The resulting biotinylated proteins can then be analyzed using workflows similar to those described above. The epidermal growth factor receptor (EGFR) signaling pathway is a well-studied system where such techniques can be applied to identify direct and proximal interactors.

The following diagram illustrates how a biotin-based proximity labeling approach can be used to study the EGFR interactome.

egfr_signaling cluster_cell Cellular Context cluster_workflow Downstream Analysis egf EGF egfr_birA EGFR-BirA Fusion egf->egfr_birA interacting_protein Interacting Protein egfr_birA->interacting_protein Proximity biotinylated_protein Biotinylated Interacting Protein egfr_birA->biotinylated_protein Biotinylation membrane Cell Membrane biotin Biotin biotin->egfr_birA cell_lysis Cell Lysis biotinylated_protein->cell_lysis enrichment Streptavidin Enrichment cell_lysis->enrichment digestion Tryptic Digestion enrichment->digestion ms_analysis LC-MS/MS digestion->ms_analysis protein_id Protein Identification ms_analysis->protein_id

Caption: Proximity labeling to identify EGFR interactors.

By employing this compound and related cleavable probes, researchers can effectively label, enrich, and identify peptides from complex biological samples. The ability to mildly elute captured peptides is a significant advantage for mass spectrometry-based proteomics, leading to cleaner spectra and more confident protein identifications. The protocols and comparative data presented in this guide are intended to assist researchers in designing and executing robust proteomic experiments.

References

A Comparative Guide to Reducing Agents for Disulfide Bond Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective cleavage of disulfide bonds is a critical step in various applications, from protein characterization to the development of therapeutic molecules. The choice of reducing agent can significantly impact the outcome of an experiment, influencing reaction efficiency, sample stability, and compatibility with downstream applications. This guide provides an objective comparison of common reducing agents, supported by experimental data and detailed protocols.

The most frequently used reducing agents in protein biochemistry are dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and 2-mercaptoethanol (β-ME).[1][2] Each possesses distinct chemical properties that make it more or less suitable for specific applications. DTT, a dithiol, is a potent reducing agent due to the formation of a stable six-membered ring upon oxidation.[3][4] TCEP is a phosphine-based, odorless reducing agent known for its stability and effectiveness over a broad pH range.[5] 2-mercaptoethanol is a monothiol that is often used due to its low cost, though it is less potent and has a strong, unpleasant odor.

Quantitative Comparison of Common Reducing Agents

The selection of an appropriate reducing agent depends on factors such as the desired reaction kinetics, pH of the buffer system, and the presence of other reactive species. The following table summarizes key quantitative parameters for DTT, TCEP, and 2-mercaptoethanol.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)2-Mercaptoethanol (β-ME)
Mechanism DithiolPhosphineMonothiol
Optimal pH Range >7.01.5 - 8.5>7.5
Reaction Time Typically 10-30 minutes< 5 minutes at room temperatureSlower than DTT and TCEP
Redox Potential (at pH 7) -0.33 VMore negative than DTTLess negative than DTT
Stability Prone to air oxidation; rapidly oxidized in the presence of Ni2+More resistant to air oxidation than DTTEvaporates from solution, leading to decreased concentration over time
Odor UnpleasantOdorlessStrong, unpleasant odor
Thiol-Reactive Interference Reacts with maleimides and other thiol-reactive probesGenerally does not react with maleimides, but some exceptions are reportedReacts with maleimides and other thiol-reactive probes
Typical Working Concentration 1-100 mM5-50 mM5-20% (v/v) in SDS-PAGE sample buffer

Experimental Protocols

The following protocols provide a general framework for the reduction of disulfide bonds in protein samples for subsequent analysis, such as mass spectrometry or electrophoresis.

Protocol 1: Reduction of Protein Disulfide Bonds using DTT

This protocol is suitable for reducing protein samples prior to SDS-PAGE analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • DTT stock solution (1 M in water, freshly prepared)

  • SDS-PAGE sample buffer (Laemmli buffer)

Procedure:

  • To your protein sample, add the 1 M DTT stock solution to a final concentration of 10-100 mM.

  • Incubate the sample at a temperature between room temperature and 56°C for 15-30 minutes. Higher temperatures can improve reduction efficiency.

  • For SDS-PAGE analysis, add the appropriate volume of Laemmli sample buffer containing DTT.

  • Boil the sample for 5-10 minutes before loading it onto the gel.

Protocol 2: Reduction of Protein Disulfide Bonds using TCEP

This protocol is advantageous when downstream applications are sensitive to free thiols, such as maleimide-based labeling.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate or Tris buffer)

  • TCEP hydrochloride (TCEP-HCl) stock solution (0.5 M in water, pH adjusted to ~7.0)

  • Alkylation reagent (e.g., iodoacetamide), if required

Procedure:

  • Add the 0.5 M TCEP stock solution to the protein sample to a final concentration of 5-50 mM.

  • Incubate the reaction mixture at room temperature for 5-20 minutes. TCEP is effective at reducing disulfides in under 5 minutes.

  • If required, proceed with the alkylation of the now-free sulfhydryl groups by adding an alkylating agent like iodoacetamide.

  • The sample is now ready for downstream analysis, such as mass spectrometry or labeling reactions. Removal of TCEP is often not necessary before using sulfhydryl-reactive labels.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in disulfide bond cleavage, the following diagrams illustrate a typical experimental workflow and the chemical mechanisms of different reducing agents.

G cluster_workflow Experimental Workflow for Disulfide Bond Reduction and Analysis start Protein Sample (with disulfide bonds) reduction Add Reducing Agent (DTT or TCEP) start->reduction Step 1 incubation Incubate (Time and Temperature) reduction->incubation Step 2 alkylation Optional: Alkylation (e.g., with Iodoacetamide) incubation->alkylation Step 3 analysis Downstream Analysis (SDS-PAGE, Mass Spectrometry, etc.) incubation->analysis If no alkylation alkylation->analysis Step 4

Caption: A general workflow for the reduction of disulfide bonds in a protein sample.

G cluster_dtt DTT (Dithiol) Mechanism cluster_tcep TCEP (Phosphine) Mechanism dtt_start Protein-S-S-Protein + DTT(SH)₂ dtt_intermediate Protein-S-S-DTT-SH + Protein-SH dtt_start->dtt_intermediate Thiol-disulfide exchange dtt_end 2 Protein-SH + Oxidized DTT (cyclic) dtt_intermediate->dtt_end Intramolecular cyclization tcep_start Protein-S-S-Protein + TCEP tcep_intermediate [Intermediate Complex] tcep_start->tcep_intermediate Nucleophilic attack tcep_end 2 Protein-SH + TCEP=O tcep_intermediate->tcep_end Hydrolysis

Caption: A simplified comparison of the reaction mechanisms for DTT and TCEP.

References

A Comparative Guide to Biotin-PEG3-SS-azide for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for live cell imaging, the choice of a biotinylation reagent is critical for successful experimental outcomes. This guide provides a comprehensive evaluation of Biotin-PEG3-SS-azide, a cleavable biotin probe, and compares its performance with relevant alternatives. The information presented herein is supported by available experimental data to facilitate an informed selection of reagents for your specific research needs.

Introduction to this compound

This compound is a versatile chemical tool designed for the biotinylation of biomolecules in living systems. Its structure comprises three key functional components:

  • Biotin: A high-affinity ligand for streptavidin, enabling robust detection and purification.

  • PEG3 Linker: A short polyethylene glycol spacer that enhances solubility and minimizes steric hindrance.

  • Disulfide (SS) Bond: A cleavable linker that allows for the release of the biotinylated molecule from streptavidin under reducing conditions. This feature is particularly advantageous for applications such as mass spectrometry where removal of the large streptavidin protein is desirable.

  • Azide Group: A bioorthogonal handle that specifically reacts with alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".

This combination of features makes this compound a powerful reagent for the selective labeling and subsequent isolation of target molecules in complex biological environments.

Comparison with Alternative Probes

The performance of this compound is best understood in the context of alternative biotinylation reagents. Here, we compare it with a non-cleavable analog and other probes with different cleavable linkers.

Table 1: Comparison of Biotin-Azide Probes for Live Cell Applications

FeatureThis compound (Cleavable)Biotin-PEG3-Azide (Non-cleavable)Other Cleavable Probes (e.g., Acid-cleavable, Photocleavable)
Structure Biotin-PEG-S-S-AzideBiotin-PEG-AzideBiotin-PEG-[Cleavable Linker]-Azide
Cleavage Mechanism Reduction of disulfide bond (e.g., with DTT, TCEP)Not cleavableAcid hydrolysis, photolysis
Cleavage Conditions Mild reducing conditionsN/ASpecific pH or light exposure
Labeling Selectivity High, dependent on click chemistryHigh, dependent on click chemistryHigh, dependent on click chemistry
Relative Selectivity Moderate to High[1]HighVariable, can be very high[1]
Cleavage Efficiency High (>97%) with appropriate reducing agents[1]N/AVariable depending on the linker and conditions (can be >98%)[1]
Cell Permeability Generally good, influenced by the PEG linker.Generally good, similar to the cleavable version.[2]Dependent on the specific linker chemistry.
Cytotoxicity Potential cytotoxicity from the azide moiety and copper catalyst (if used).Potential cytotoxicity from the azide moiety and copper catalyst (if used).Linker-specific and catalyst-specific cytotoxicity.
Signal-to-Noise Ratio Expected to be high due to specific labeling.Expected to be high due to specific labeling.Expected to be high due to specific labeling.
Key Advantage Reversible capture and release of targets.Stable, permanent labeling.Tunable cleavage under specific, non-reducing conditions.
Key Disadvantage Potential for premature cleavage in the reducing intracellular environment.Difficult to separate captured proteins from streptavidin.May require harsh conditions (e.g., strong acid) or specialized equipment (UV lamp).

Note: The relative selectivity and cleavage efficiency data are based on a study comparing a disulfide-containing biotin-azide probe with other cleavable probes in a proteomics context. While not a direct live-cell imaging study, it provides valuable insights into the chemical properties of the linkers.

Experimental Protocols

The following are generalized protocols for live cell labeling using this compound via copper-catalyzed click chemistry (CuAAC). Optimization for specific cell types and experimental goals is recommended.

Protocol 1: Live Cell Labeling with this compound (CuAAC)

This protocol is adapted from established methods for copper-catalyzed click chemistry on live cells.

Materials:

  • Cells cultured with an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid, sugar, or nucleoside).

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • A copper-chelating ligand (e.g., THPTA) to reduce cytotoxicity.

  • A reducing agent (e.g., Sodium Ascorbate, prepared fresh).

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and incorporate the alkyne-modified substrate according to your experimental design.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and the copper ligand (e.g., 50 mM in water).

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).

  • Labeling Reaction:

    • Wash the cells once with pre-warmed PBS.

    • Prepare the click reaction cocktail in cell culture medium immediately before use. For a final volume of 1 mL, add the components in the following order:

      • This compound to a final concentration of 10-50 µM.

      • Copper ligand to a final concentration of 100-500 µM.

      • CuSO₄ to a final concentration of 20-100 µM.

      • Sodium Ascorbate to a final concentration of 1-2 mM.

    • Gently mix the cocktail and add it to the cells.

    • Incubate for 5-30 minutes at 37°C. The optimal time should be determined empirically to maximize signal and minimize toxicity.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • Replace the PBS with fresh cell culture medium.

    • Proceed with live cell imaging using a fluorescently labeled streptavidin conjugate.

Protocol 2: Cleavage of Biotin from Labeled Proteins

This protocol is for the subsequent release of biotinylated proteins after capture with streptavidin beads, typically for downstream analysis like mass spectrometry.

Materials:

  • Cell lysate containing biotinylated proteins captured on streptavidin-coated beads.

  • Reducing agent (e.g., 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Buffer (e.g., PBS or Tris-HCl).

Procedure:

  • Wash Beads: Wash the streptavidin beads with the captured proteins extensively to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in a buffer containing the reducing agent.

  • Incubation: Incubate at room temperature or 37°C for 30-60 minutes to allow for the cleavage of the disulfide bond.

  • Collection: Pellet the beads by centrifugation and collect the supernatant containing the released proteins.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical principles.

G cluster_workflow Experimental Workflow A 1. Metabolic Labeling Incorporate alkyne-modified substrate into live cells. B 2. Click Chemistry Reaction Add this compound and CuAAC reagents. A->B C 3. Live Cell Imaging Visualize with fluorescent streptavidin. B->C D 4. Cell Lysis & Affinity Capture Isolate biotinylated proteins with streptavidin beads. B->D E 5. Cleavage Release proteins with a reducing agent (e.g., DTT). D->E F 6. Downstream Analysis (e.g., Mass Spectrometry) E->F

Caption: A flowchart of the experimental workflow for live cell imaging and subsequent analysis using this compound.

G cluster_mechanism Mechanism of Labeling and Cleavage cluster_labeling Labeling (Click Chemistry) cluster_capture Capture & Cleavage Alkyne Alkyne-modified Protein LabeledProtein Biotinylated Protein Alkyne->LabeledProtein Cu(I) catalyst Azide This compound Azide->LabeledProtein Captured Captured Complex LabeledProtein->Captured Streptavidin Streptavidin Bead Streptavidin->Captured Released Released Protein Captured->Released + Reducing Agent (DTT)

Caption: The mechanism of protein labeling via click chemistry and subsequent capture and release.

Conclusion

This compound is a valuable tool for live cell imaging and proteomics, offering the significant advantage of cleavability for downstream applications. Its performance in terms of labeling efficiency and selectivity is comparable to other biotin-azide probes. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the experiment. For studies requiring the recovery of labeled proteins free from streptavidin, the cleavable disulfide linker is a distinct advantage. However, for applications where stable, long-term labeling is paramount, a non-cleavable alternative may be more suitable. As with any live-cell imaging reagent, careful optimization of labeling conditions is crucial to ensure high-quality data while maintaining cell health.

References

A Comparative Guide to Biotin-PEG3-SS-azide for Cross-Reactivity Studies in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the successful identification and validation of drug targets. Biotin-PEG3-SS-azide has emerged as a valuable reagent for such applications, enabling the selective labeling and enrichment of target biomolecules through click chemistry. This guide provides an objective comparison of this compound with alternative cleavable biotin probes, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.

This compound is a trifunctional molecule featuring a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an azide group for covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. A key feature of this reagent is the disulfide bond within its structure, which allows for the cleavage of the biotin tag from the captured biomolecule under mild reducing conditions. This cleavability is crucial for downstream applications such as mass spectrometry-based proteomic analysis, as it facilitates the recovery of target proteins without the interference of the bulky biotin-streptavidin complex.

Performance Comparison with Alternative Cleavable Biotin Probes

The performance of a biotinylation reagent in cross-reactivity studies is primarily determined by its labeling selectivity, cleavage efficiency, and the potential for non-specific binding. While this compound offers the advantage of a readily cleavable disulfide linker, it is important to consider its performance in the context of other available cleavable biotin probes with different chemical functionalities.

A key concern with disulfide-containing probes is the potential for non-specific labeling through disulfide exchange with cysteine residues in proteins.[1] This can lead to the enrichment of off-target proteins and complicate data analysis. However, the selectivity of disulfide probes can be enhanced by implementing a reduction and alkylation step prior to the click chemistry reaction to block free thiols in the proteome.[1]

Studies comparing different classes of cleavable biotin probes have provided valuable insights into their relative performance. For instance, a comparison of five cleavable biotin probes revealed that a probe with an acid-sensitive dialkoxydiphenylsilane (DADPS) linker exhibited the highest selectivity.[1] Another comprehensive study benchmarking five commercially available cleavable biotin tags in various chemoproteomic workflows concluded that an acid-cleavable DADPS tag, when used in a specific workflow, surpassed other methods in enrichment efficiency, identification yield, and reproducibility.[2][3] While photocleavable and reduction-cleavable (disulfide) tags were found to be generally less efficient, they can be advantageous in specific contexts, such as when dealing with acid-sensitive modifications.

Probe TypeCleavage ConditionAdvantagesDisadvantagesRelative Selectivity
Disulfide (e.g., this compound) Mild reducing agents (e.g., DTT, TCEP)Mild cleavage conditionsPotential for non-specific labeling via disulfide exchange, premature cleavage in reducing cellular environments.Moderate (can be improved with reduction/alkylation)
Acid-Cleavable (e.g., DADPS-biotin-azide) Mild acid (e.g., 10% formic acid)High cleavage efficiency, high selectivity, small residual mass tag.Potential for degradation of acid-labile post-translational modifications.High
Photocleavable (PC)-biotin-azide UV irradiation (e.g., 365 nm)Spatially and temporally controlled cleavage.Can be less efficient than chemical cleavage methods.Moderate to High
Diazo-biotin-azide Sodium dithioniteMild reductive cleavage.---Moderate to High

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for a typical workflow involving the use of a cleavable biotin probe for the enrichment of target proteins from a complex biological sample.

Protocol 1: Labeling of Alkyne-Modified Proteins using this compound via Click Chemistry
  • Sample Preparation: Lyse cells containing alkyne-modified proteins in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Reduction and Alkylation (Optional, to improve specificity):

    • Reduce disulfide bonds in the lysate by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30 minutes at 56°C.

    • Alkylate free thiols by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.

  • Click Chemistry Reaction:

    • Prepare a "click" reaction cocktail containing:

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM)

      • Copper(II) sulfate (CuSO4) (final concentration: 1 mM)

      • This compound (final concentration: 100 µM)

    • Add the click reaction cocktail to the cell lysate and incubate for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the biotinylated proteins by adding 4 volumes of cold acetone and incubating at -20°C for at least 2 hours.

  • Protein Pellet Collection: Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. Discard the supernatant and wash the protein pellet with cold methanol.

Protocol 2: Affinity Purification of Biotinylated Proteins
  • Resuspend Protein Pellet: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine HCl) to ensure complete solubilization.

  • Bead Preparation: Wash streptavidin-conjugated magnetic beads or agarose resin with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).

  • Binding: Add the resuspended protein solution to the prepared streptavidin beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing:

    • Pellet the beads using a magnetic stand or by centrifugation.

    • Remove the supernatant and wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical washing series could include:

      • Wash 1: High salt buffer (e.g., PBS with 500 mM NaCl)

      • Wash 2: High pH buffer (e.g., 100 mM sodium carbonate, pH 11)

      • Wash 3: Low pH buffer (e.g., 100 mM glycine, pH 2.8)

      • Wash 4: Denaturing buffer (e.g., 8 M urea)

      • Final washes with PBS.

Protocol 3: On-Bead Digestion and Elution for Mass Spectrometry
  • Reduction and Alkylation of Captured Proteins:

    • Resuspend the beads in a buffer containing DTT (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate for 30 minutes at 56°C.

    • Cool to room temperature and add IAA (e.g., 55 mM in 50 mM ammonium bicarbonate) and incubate for 30 minutes in the dark.

  • Proteolytic Digestion:

    • Wash the beads to remove DTT and IAA.

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a suitable protease (e.g., trypsin).

    • Incubate overnight at 37°C with shaking.

  • Elution of Peptides (Cleavage of Disulfide Linker):

    • To cleave the disulfide bond and release the formerly biotinylated peptides, resuspend the beads in a buffer containing a reducing agent such as 50 mM DTT or 10 mM TCEP.

    • Incubate for 1 hour at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the eluted peptides.

    • Acidify the sample with formic acid or trifluoroacetic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • The sample is now ready for analysis by LC-MS/MS.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using the DOT language provide a visual representation of the key workflows.

experimental_workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_analysis Analysis p1 Alkyne-modified Proteome p3 Click Reaction (CuAAC) p1->p3 p2 This compound p2->p3 p4 Biotinylated Proteome p3->p4 e2 Affinity Capture p4->e2 e1 Streptavidin Beads e1->e2 e3 Washing Steps e2->e3 e4 Enriched Biotinylated Proteins on Beads e3->e4 a1 On-Bead Digestion e4->a1 a2 Cleavage with Reducing Agent a1->a2 a3 Eluted Peptides a2->a3 a4 LC-MS/MS Analysis a3->a4

Caption: Workflow for target enrichment using this compound.

cleavage_mechanisms cluster_disulfide Disulfide Cleavage cluster_acid Acid-Labile Cleavage cluster_photo Photocleavage disulfide Protein-S-S-Biotin + Reducing Agent (DTT/TCEP) disulfide_cleaved Protein-SH HS-Biotin disulfide:cleavage->disulfide_cleaved Cleavage acid Protein-Linker-Biotin + Mild Acid (Formic Acid) acid_cleaved Protein-remnant Cleaved Biotin acid:cleavage->acid_cleaved Cleavage photo Protein-PC Linker-Biotin + UV Light (365 nm) photo_cleaved Protein-remnant Cleaved Biotin photo:cleavage->photo_cleaved Cleavage

Caption: Comparison of cleavable linker chemistries.

Conclusion

This compound is a versatile and effective tool for the enrichment of target biomolecules in cross-reactivity and drug discovery studies. Its cleavable disulfide linker allows for the efficient recovery of captured proteins under mild conditions, making it compatible with downstream mass spectrometry analysis. However, researchers should be aware of the potential for non-specific binding associated with disulfide linkers and consider implementing strategies to mitigate this, such as a pre-emptive reduction and alkylation of the proteome. For applications demanding the highest level of selectivity, alternative cleavable linkers, particularly acid-labile options like DADPS, may offer superior performance. The choice of the optimal biotinylation reagent will ultimately depend on the specific experimental context, including the nature of the target protein and any post-translational modifications of interest. This guide provides the necessary comparative data and experimental frameworks to make an informed decision for your research endeavors.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG3-SS-azide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat all Biotin-PEG3-SS-azide waste as hazardous chemical waste. Do not attempt chemical deactivation without explicit, validated protocols for this specific compound. Direct disposal through a certified environmental management company is the recommended and safest procedure.

This guide provides essential safety and logistical information for the proper disposal of this compound, a trifunctional reagent commonly used in bioconjugation, drug delivery, and diagnostic development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Understanding the Hazards

This compound is a complex molecule with three key functional groups that necessitate careful handling and disposal:

  • Azide Group (-N₃): Organic azides are potentially energetic compounds. They can be sensitive to heat, shock, friction, and static discharge. A primary hazard is the potential for the formation of highly toxic and explosive hydrazoic acid if the azide comes into contact with strong acids. Additionally, azides can react with certain metals (e.g., copper, lead, brass, silver) to form explosive metal azides.

  • Disulfide Bond (-S-S-): The disulfide bond is cleavable under reducing conditions. While not classified as a primary hazard for disposal, its reactivity should be considered, and cleavage can produce thiol-containing compounds.

  • Polyethylene Glycol (PEG) Linker: The PEG component of the molecule is generally considered to be of low toxicity and is biodegradable.[1] However, it should not be disposed of down the sanitary sewer system.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Crucial Safety Precautions:

  • Avoid Acid Contact: Under no circumstances should this compound waste come into contact with acids to prevent the formation of hydrazoic acid.

  • Avoid Metal Contact: Do not use metal spatulas or tools that could scratch containers. Avoid contact with metal containers or drainpipes.

  • Avoid Heat and Friction: Do not heat the waste. Handle containers carefully to avoid friction or shock.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal service.

Step 1: Waste Segregation

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves).

  • The container must be made of a compatible material, such as high-density polyethylene (HDPE). Do not use metal containers.

  • Ensure the container is in good condition with a secure, leak-proof lid.

Step 2: Labeling the Waste Container

  • Properly label the hazardous waste container before adding any waste. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: This compound

    • The CAS Number: 2866429-93-6

    • The primary hazards: "Organic Azide" , "Handle with Care" , "Avoid contact with acids and metals"

    • The date the first waste was added to the container.

    • Your name, laboratory, and contact information.

Step 3: Waste Accumulation

  • Place all solid waste, such as unused reagent and contaminated lab supplies, directly into the labeled container.

  • For solutions containing this compound, collect them in a separate, labeled liquid hazardous waste container made of compatible material.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, particularly acids.

Step 4: Arranging for Disposal

  • Once the waste container is full or has reached the accumulation time limit set by your institution's environmental health and safety (EHS) office, arrange for its collection.

  • Contact your institution's EHS or equivalent department to schedule a pickup of the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Spill and Emergency Procedures

In the event of a spill of this compound powder or solution:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.

  • Small Spills (Powder):

    • If you are trained and it is safe to do so, gently cover the spill with a non-combustible absorbent material, such as sand or vermiculite. Avoid raising dust.

    • Carefully scoop the material into the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Absorb the spill with a non-combustible absorbent material.

    • Place the absorbent material into the designated hazardous waste container.

    • Decontaminate the area and dispose of cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_deactivation Chemical Deactivation (Not Recommended) cluster_end start Start: this compound Waste Generated assess_hazards Assess Hazards: - Organic Azide - Disulfide Bond - PEG Linker start->assess_hazards is_deactivation_protocol_available Is a validated deactivation protocol available for this specific compound? assess_hazards->is_deactivation_protocol_available treat_as_hazardous Treat as Hazardous Waste is_deactivation_protocol_available->treat_as_hazardous No (Recommended Path) deactivate Follow validated protocol for deactivation of azide and disulfide functionalities is_deactivation_protocol_available->deactivate Yes (Expert Use Only) segregate_waste Segregate into a dedicated, compatible waste container treat_as_hazardous->segregate_waste label_container Label container with: 'Hazardous Waste', 'this compound', hazards, and contact info segregate_waste->label_container accumulate_waste Accumulate waste in a designated satellite accumulation area label_container->accumulate_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup accumulate_waste->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal dispose_deactivated Dispose of deactivated waste according to institutional guidelines deactivate->dispose_deactivated dispose_deactivated->end_disposal

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific disposal regulations vary by jurisdiction, the following table summarizes key hazard identification numbers for this compound.

PropertyValueSource
CAS Number 2866429-93-6Sigma-Aldrich
Molecular Formula C₂₇H₄₈N₈O₇S₃Sigma-Aldrich
Molecular Weight 692.91 g/mol GlpBio
Primary Hazards Organic Azide, Potential for formation of toxic/explosive compounds with acids and certain metals.General SDS

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and your EHS office for local regulations and guidance.

References

Essential Safety and Operational Guide for Handling Biotin-PEG3-SS-azide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Biotin-PEG3-SS-azide. It outlines essential personal protective equipment (PPE), safe handling procedures, and proper disposal methods to minimize risks in the laboratory.

Hazard Identification and Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary concerns are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] While specific toxicological data for this compound is not extensively available, the presence of an azide group warrants caution.[3] Organic azides are energetic compounds and should be handled with care to avoid conditions that could lead to decomposition, such as excessive heat, friction, or shock.[3][4]

Key Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves. For higher toxicity risks, consider Silver shield gloves under nitrile gloves.Azides can be absorbed through the skin; double-gloving provides an extra layer of protection.
Eye Protection Chemical safety glasses or splash goggles with side protection. A face shield should be worn in addition to goggles if there is a risk of splashes.Protects against splashes and potential explosions.
Body Protection A fully buttoned lab coat is mandatory. For potential exposure to dust, Tyvek sleeves or a gown are recommended.Prevents skin contact with the compound.
Respiratory Protection Necessary when dust formation is possible. Use a particulate filter device (EN 143), P1.Minimizes inhalation exposure.
Engineering Controls
  • Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood.

  • Blast Shield: The use of a blast shield is recommended for all azides that are known or expected to be explosive.

  • Ventilation: Ensure adequate local and general ventilation.

Operational and Disposal Plans

Handling and Storage

Safe Handling Procedures:

  • Review Safety Information: Before beginning work, review this guide and the Safety Data Sheet (SDS). Ensure a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.

  • Work Surface: Line the work surface with absorbent, disposable bench paper.

  • Weighing: Use plastic or ceramic spatulas to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Dissolve freshly in dry DMSO or DMF and avoid repeated freeze-thaw cycles.

Storage:

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is -20°C.

  • Keep away from food, drink, and animal feedingstuffs.

  • Store away from incompatible materials such as strong oxidizers, acids, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Collect the absorbent material into a hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal
  • Do Not Pour Down the Drain: Under no circumstances should you pour azide solutions down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.

  • Hazardous Waste: Dispose of all used or unwanted material, including dilute solutions, as hazardous waste.

  • Waste Containers: Collect waste in a clearly labeled, appropriate container. Do not co-mingle azide waste with acidic waste.

  • Deactivation: For specific protocols on deactivating azide waste, consult your institution's EHS department. A common method involves treatment with sodium nitrite and dilute acid, but this should be performed by trained personnel following a validated standard operating procedure.

  • Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Verify Fume Hood and Safety Equipment A->B C Don Appropriate PPE B->C D Weigh Compound (Non-metal spatula) C->D E Prepare Solution in Fume Hood D->E F Perform Experiment E->F G Collect Waste in Labeled Container F->G H Decontaminate Work Area G->H I Dispose of Waste via EHS H->I

Caption: Safe handling workflow for this compound.

References

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